mTRP-2 (180-188)
Description
BenchChem offers high-quality mTRP-2 (180-188) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mTRP-2 (180-188) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H78N10O14 |
|---|---|
Molecular Weight |
1175.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C61H78N10O14/c1-33(2)25-49(61(84)85)69-56(79)47(29-39-31-63-43-20-14-13-19-41(39)43)68-60(83)52(35(5)6)71-58(81)46(27-37-17-11-8-12-18-37)65-54(77)44(26-36-15-9-7-10-16-36)64-57(80)48(30-50(74)75)66-55(78)45(28-38-21-23-40(73)24-22-38)67-59(82)51(34(3)4)70-53(76)42(62)32-72/h7-24,31,33-35,42,44-49,51-52,63,72-73H,25-30,32,62H2,1-6H3,(H,64,80)(H,65,77)(H,66,78)(H,67,82)(H,68,83)(H,69,79)(H,70,76)(H,71,81)(H,74,75)(H,84,85)/t42-,44-,45-,46-,47-,48-,49-,51-,52-/m0/s1 |
InChI Key |
DONZTCDLTFZGMF-UKTPXDMFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Function and Application of mTRP-2 (180-188) Peptide in Melanoma Immunotherapy
Abstract
Tyrosinase-related protein 2 (TRP-2), a key enzyme in the melanin (B1238610) biosynthesis pathway, is a non-mutated, shared differentiation antigen expressed by both normal melanocytes and malignant melanoma cells.[1][2] The peptide corresponding to amino acids 180-188 of murine TRP-2 (sequence: SVYDFFVWL), hereafter referred to as mTRP-2 (180-188), has been identified as an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs).[1][3][4] This peptide serves as a critical target in the development of therapeutic vaccines against melanoma. Functionally, mTRP-2 (180-188) is presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells and antigen-presenting cells (APCs), leading to the activation of specific CD8+ T cells.[5][6] These activated CTLs are capable of recognizing and eliminating tumor cells. However, as a "self" antigen, mTRP-2 (180-188) is subject to immunological tolerance, necessitating the use of potent adjuvants, advanced delivery systems, and combination therapies to elicit a robust anti-tumor response.[5][6] This guide provides an in-depth overview of the peptide's mechanism of action, summarizes key quantitative efficacy data, details relevant experimental protocols, and explores advanced strategies to enhance its immunotherapeutic potential for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
The primary function of the mTRP-2 (180-188) peptide in melanoma is to act as a tumor-associated antigen that can be recognized by the host's immune system, specifically by CD8+ cytotoxic T lymphocytes (CTLs).[7][8] This process is fundamental to T cell-mediated cancer immunotherapy.
Antigen Presentation
The mTRP-2 (180-188) peptide is a nine-amino-acid sequence (SVYDFFVWL) derived from the intracellular TRP-2 protein.[5] In murine models, this peptide binds to the H-2K^b^ MHC class I molecule.[4][5] Notably, this same sequence also binds to the human HLA-A2 molecule, making it a translationally relevant model for human immunotherapy.[5][9][10] This peptide-MHC complex is then presented on the surface of both melanoma cells and professional APCs like dendritic cells (DCs).[11][12]
T-Cell Recognition and Activation
Once presented, the TRP-2/MHC complex is recognized by the T-cell receptor (TCR) on specific CD8+ T cells.[7] This interaction, along with co-stimulatory signals, triggers the activation, clonal expansion, and differentiation of these T cells into effector CTLs.[13] These activated CTLs are equipped with cytotoxic granules containing perforin (B1180081) and granzymes and can produce inflammatory cytokines like Interferon-gamma (IFN-γ).[8][14] The CTLs then circulate throughout the body, identify melanoma cells presenting the target peptide, and induce apoptosis, thereby controlling tumor growth.[9][14]
Quantitative Efficacy of mTRP-2 (180-188) Based Vaccines
The efficacy of mTRP-2 (180-188) as a vaccine component has been quantified through various immunological and anti-tumor assays. The following tables summarize key data from preclinical studies, demonstrating its ability to induce potent immune responses and control tumor growth, particularly when combined with effective adjuvants and delivery systems.
Table 1: In Vivo Antitumor Efficacy in B16 Melanoma Models
| Vaccine Formulation | Key Finding | Measurement | Source |
|---|---|---|---|
| 75nmol Trp2 peptide + (R)-DOTAP | Statistically significant tumor growth delay | Tumor Volume (mm³) over time | [5] |
| M/CpG-ODN-TRP2-Lipo | Significantly inhibited B16 melanoma growth and prolonged survival | Tumor Volume & Survival Rate | [15][16] |
| Anti-PD-L1 + Trp2 peptide vaccine | Significantly more tumor control than single therapy | Tumor Volume & Survival Rate | [17] |
| TriVax (Trp2 peptide + TLR agonist + anti-CD40 Ab) | Remarkable therapeutic effects against established B16 melanoma | Tumor Growth Inhibition |[14] |
Table 2: Immunological Response Metrics
| Assay | Vaccine Formulation | Result | Source |
|---|---|---|---|
| In Vivo CTL Assay | 75nmol Trp2 peptide + (R)-DOTAP | Significant specific lysis of Trp2-pulsed target cells | [5] |
| Tumor Infiltrating Lymphocytes (TILs) | 75nmol Trp2 peptide + (R)-DOTAP | ~1% of tumor mass were CD8+ T cells; ~0.2% were CD4+ T cells | [5] |
| IFN-γ ELISPOT | TRP-2 2M Altered Peptide Ligand | Superior IFN-γ production compared to wild-type peptide | [8] |
| IFN-γ ELISPOT | M/CpG-ODN-TRP2-Lipo | Significantly increased number of IFN-γ-producing cells in the spleen | [16] |
| Intracellular Cytokine Staining | Trp2 peptide + PCI | 2.2-fold increase in IFN-γ production in CD8+ T cells vs. peptide alone | [18] |
| Tetramer Staining | ICI + Shp-1 inhibitor | Increased frequency of TRP-2 (180-188)-specific CD8+ T cells in tumors |[19] |
Table 3: Peptide-MHC Binding Affinity
| Peptide | MHC Molecule | Measurement (IC₅₀) | Interpretation | Source |
|---|---|---|---|---|
| SVYDFFVWL (180-188) | H-2K^b^ | ~2 µM | High Affinity | [6][20] |
| VYDFFVWL (181-188) | H-2K^b^ | ~20 µM | Moderate Affinity | [6][20] |
| SVYDFFVWL (180-188) | HLA-A2.1 | ~5 µM | High Affinity | [6][20] |
| VYDFFVWL (181-188) | HLA-A2.1 | >50 µM | Low Affinity |[6][20] |
Key Experimental Protocols
Reproducible and standardized protocols are essential for evaluating mTRP-2 (180-188) based immunotherapies. Below are detailed methodologies for critical experiments cited in the literature.
Formulation of (R)-DOTAP/Trp2 Peptide Vaccine
This protocol is adapted from Vasievich et al., 2012.[5]
-
Peptide Preparation: Dissolve lyophilized mTRP-2 (180-188) peptide (H-SVYDFFVWL-OH) in molecular biology grade water.
-
Liposome Preparation: Prepare (R)-DOTAP liposomes. The lipid can be obtained commercially.
-
Complex Formation: Mix the Trp2 peptide solution with the (R)-DOTAP liposome suspension at desired molar ratios (e.g., to achieve a final dose of 75 nmol of peptide per injection).
-
Incubation: Allow the mixture to incubate at room temperature to facilitate the formation of peptide-lipid complexes.
-
Characterization: Analyze particle size and zeta potential to ensure formulation consistency. Store at 4°C for up to 2 weeks.[5][21]
In Vivo Murine Melanoma Model and Treatment
This protocol is a generalized procedure based on multiple studies.[5][6][17]
-
Animals: Use 6-8 week old female C57BL/6 mice.[1]
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ B16-F10 melanoma cells in a volume of 50-100 µL of sterile PBS or culture medium into the flank of each mouse.
-
Vaccination (Therapeutic Model): Begin vaccination schedule once tumors are established (e.g., day 3-7 post-inoculation). Administer the formulated vaccine (e.g., 75 nmol Trp2 peptide in 100 µL) via intradermal or intramuscular injection.
-
Booster Immunizations: Administer booster shots at set intervals, for example, every 7 or 14 days for a total of 2-3 vaccinations.[18]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²). Monitor animal weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or show signs of ulceration, in accordance with institutional animal care guidelines.
In Vivo Cytotoxic T Lymphocyte (CTL) Assay
This protocol is adapted from Vasievich et al., 2012.[5]
-
Target Cell Preparation: Harvest splenocytes from naive, non-tumor-bearing C57BL/6 mice.
-
Peptide Pulsing: Split the splenocyte population into two.
-
Target Population: Pulse with a high concentration of mTRP-2 (180-188) peptide and label with a high concentration of a fluorescent dye (e.g., CFSE^high^).
-
Control Population: Pulse with an irrelevant peptide (e.g., Ova 257-264) and label with a low concentration of the same dye (CFSE^low^).
-
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio and intravenously inject approximately 1-2 x 10⁷ total cells into previously vaccinated, tumor-bearing mice.
-
In Vivo Incubation: Allow the labeled cells to circulate for 18-24 hours.
-
Analysis: Harvest spleens from the recipient mice and analyze the cell populations via flow cytometry.
-
Calculation: Determine the percentage of specific lysis using the formula: % Lysis = [1 - (%CFSE^high^ / %CFSE^low^)] x 100.
ELISPOT Assay for IFN-γ Secretion
This protocol is a generalized procedure.[8][9]
-
Plate Preparation: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating: Harvest splenocytes from vaccinated mice. Plate the splenocytes at a density of 2 x 10⁵ to 1 x 10⁶ cells per well.
-
Restimulation: Add mTRP-2 (180-188) peptide to the wells at a final concentration of 1-10 µg/mL. Use an irrelevant peptide and media alone as negative controls, and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Development: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Following another incubation and wash, add streptavidin-alkaline phosphatase.
-
Visualization: Add a substrate solution (e.g., BCIP/NBT) to develop spots, where each spot represents a single IFN-γ-secreting cell.
-
Quantification: Stop the reaction by washing with water. Count the spots using an automated ELISPOT reader.
Conclusion and Future Directions
The mTRP-2 (180-188) peptide is a cornerstone antigen in preclinical melanoma immunotherapy research. Its ability to elicit specific CD8+ T cell responses has been consistently demonstrated.[4][7][9] The primary challenge remains overcoming the immunological tolerance to this self-antigen to achieve durable therapeutic effects.[2][6] Future research will likely focus on several key areas:
-
Novel Adjuvants and Delivery Systems: Developing more potent adjuvants and sophisticated nanocarriers to enhance DC activation and antigen cross-presentation.[15][22]
-
Combination Immunotherapies: Systematically evaluating the synergy between mTRP-2 (180-188) vaccines and various immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to remove the brakes on the induced T-cell response.[13][17]
-
Altered Peptide Ligands (APLs): Designing modified versions of the peptide with improved MHC binding and TCR affinity to generate more potent and higher avidity T-cell responses.[8][10]
-
Personalized Approaches: While TRP-2 is a shared antigen, future strategies may combine it with neoantigens to create multi-antigen vaccines for a broader and more personalized anti-tumor attack.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AnaSpec TRP-2, Tyrosinase-related Protein 2 (180-188), 1 mg, Quantity: | Fisher Scientific [fishersci.com]
- 12. Trp2 180-188 | 1 mg | EP02373_1 [peptides.de]
- 13. rupress.org [rupress.org]
- 14. Optimized peptide vaccines eliciting extensive CD8 T-cell responses with therapeutic antitumor effects. - 1 | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 15. The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide [thno.org]
- 16. The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide [thno.org]
- 17. B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. researchgate.net [researchgate.net]
- 21. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 22. mdpi.com [mdpi.com]
The Role of Murine Tyrosinase-Related Protein 2 (180-188) Peptide in Anti-Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murine Tyrosinase-Related Protein 2 (mTRP-2), specifically the peptide sequence spanning amino acids 180-188 (SVYDFFVWL), has emerged as a critical target in the development of immunotherapies against melanoma.[1][2][3] As a melanocyte differentiation antigen, TRP-2 is overexpressed in most melanoma cells, making it an attractive candidate for "self" antigen-targeted cancer vaccines.[1][2] This technical guide provides a comprehensive overview of the role of the mTRP-2 (180-188) peptide in anti-tumor immunity, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation.
Mechanism of Action: Eliciting a CD8+ T-Cell Mediated Anti-Tumor Response
The primary mechanism by which mTRP-2 (180-188) contributes to anti-tumor immunity is through its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells.[4] This peptide is an H-2K^b^-restricted epitope in mice, which allows for its recognition by cytotoxic T lymphocytes (CTLs).[1][4] The sequence is also recognized in the context of the human HLA-A2 allele, highlighting its translational potential.[4][5]
The process begins with the endogenous processing of the TRP-2 protein within melanoma cells. The resulting 180-188 peptide fragment is loaded onto MHC class I molecules in the endoplasmic reticulum and transported to the cell surface. CD8+ T cells with T-cell receptors (TCRs) that specifically recognize the mTRP-2 (180-188)-MHC complex can then bind to the melanoma cells. This binding, along with co-stimulatory signals, triggers the activation of the CTLs.
Activated CTLs employ a multi-pronged approach to eliminate tumor cells. They release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target melanoma cells.[6][7] Additionally, activated CTLs secrete pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which further enhances the anti-tumor immune response by increasing MHC class I expression on tumor cells and activating other immune cells.[5][7][8]
However, as a "self" antigen, mTRP-2 is subject to immunological tolerance, which can limit the potency of the endogenous anti-tumor response.[4][9] Modern immunotherapeutic strategies, therefore, focus on breaking this tolerance through vaccination with the mTRP-2 (180-188) peptide, often in conjunction with potent adjuvants or advanced delivery systems to amplify the CTL response.[4][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of mTRP-2 (180-188)-based therapies.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Dosage of mTRP-2 (180-188) | Adjuvant/Delivery System | Tumor Growth Delay vs. Control | Statistical Significance | Reference |
| (R)-DOTAP/Trp2 | 5 nmol | (R)-DOTAP | No significant delay | - | [11] |
| (R)-DOTAP/Trp2 | 25 nmol | (R)-DOTAP | No significant delay | - | [11] |
| (R)-DOTAP/Trp2 | 75 nmol | (R)-DOTAP | Statistically significant delay | p < 0.005 | [11] |
Table 2: T-Cell Responses and Tumor Infiltration
| Treatment Group | Parameter Measured | Result | Reference |
| (R)-DOTAP/Trp2 (75 nmol) | CD8+ T-cell infiltration in tumor | ~1% of tumor mass | [4][11] |
| (R)-DOTAP/Trp2 (75 nmol) | CD4+ T-cell infiltration in tumor | ~0.2% of tumor mass | [4][11] |
| (R)-DOTAP/Trp2 (25 nmol) | CD8+ T-cell infiltration in tumor | ~0.3% of tumor mass | [4][11] |
| (R)-DOTAP/Trp2 (25 nmol) | CD4+ T-cell infiltration in tumor | ~0.1% of tumor mass | [4][11] |
| Untreated/Trp2 alone | CD4+ or CD8+ T-cell infiltration | < 0.1% of tumor mass | [4][11] |
| pcDNA3-trp-2 | TRP-2 specific CTL activity | Present | [8] |
| Control (pcDNA3) | TRP-2 specific CTL activity | Not elicited | [8] |
Table 3: Cytokine Release Assays
| Treatment Group | Stimulation | Cytokine Measured | Result | Reference |
| (R)-DOTAP/Trp2 (75 nmol) | Trp2 restimulation | IFN-γ secretion | Increased T-cell IFN-γ secretion | [9][11] |
| Altered Peptide Ligand (2M) | TRP-2 WT peptide | IFN-γ secretion | Significantly increased vs. WT peptide | [7] |
| Altered Peptide Ligand (2M) | TRP-2 WT peptide | Granzyme B secretion | Superior to WT peptide | [6][7] |
Detailed Experimental Protocols
Peptide Vaccination in Mice
This protocol outlines a general procedure for immunizing mice with the mTRP-2 (180-188) peptide to induce an anti-tumor immune response.
Materials:
-
mTRP-2 (180-188) peptide (SVYDFFVWL)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), CpG ODN-1826)[12]
-
Sterile PBS and syringes
-
Mice (e.g., C57BL/6)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized mTRP-2 (180-188) peptide in sterile DMSO to create a stock solution. Further dilute in sterile PBS to the desired final concentration for injection.
-
Adjuvant Emulsification (for IFA): In a sterile microfuge tube, mix the peptide solution with an equal volume of IFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
Immunization: Subcutaneously inject 100-200 µL of the peptide-adjuvant emulsion into the flank of each mouse.[12]
-
Booster Injections: Administer booster immunizations at specified intervals (e.g., every 1-2 weeks) using the same procedure to enhance the immune response.[12]
-
Monitoring: Monitor mice regularly for tumor growth (if applicable) and overall health. Immune responses can be evaluated at various time points post-vaccination.
In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing of target cells by cytotoxic T lymphocytes in a living animal.[13][14][15]
Materials:
-
Splenocytes from naive donor mice
-
mTRP-2 (180-188) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)
-
RPMI 1640 medium with 10% FBS
-
Immunized and control (naive) recipient mice
Procedure:
-
Target Cell Preparation:
-
CFSE Labeling:
-
Injection:
-
Mix equal numbers of CFSE^high^ and CFSE^low^ cells.
-
Inject the cell mixture intravenously into both immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.[15]
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Calculate the percentage of specific lysis by comparing the ratio of CFSE^high^ to CFSE^low^ cells in immunized versus naive mice.
-
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of IFN-γ-secreting T cells at the single-cell level.[16][17][18]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-HRP or -AP conjugate
-
Substrate (e.g., AEC or BCIP/NBT)
-
Splenocytes from immunized and control mice
-
mTRP-2 (180-188) peptide
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.[19]
-
Blocking: Wash the plate and block with sterile cell culture medium for at least 2 hours at 37°C to prevent non-specific binding.[16][20]
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Add the cells to the wells of the ELISpot plate.
-
Stimulate the cells by adding the mTRP-2 (180-188) peptide to the appropriate wells. Include negative (no peptide) and positive (e.g., PHA) controls.
-
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.[20]
-
Detection:
-
Spot Development: Wash the plate thoroughly and add the substrate. Monitor the development of spots. Stop the reaction by washing with water.[17]
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Dendritic Cell Pulsing with mTRP-2 (180-188) Peptide
Dendritic cells (DCs) are potent antigen-presenting cells that can be pulsed with peptides ex vivo and used as a cellular vaccine.[21][22]
Materials:
-
Bone marrow-derived or splenic dendritic cells
-
mTRP-2 (180-188) peptide
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
Procedure:
-
DC Culture: Generate or isolate dendritic cells. For bone marrow-derived DCs, culture bone marrow cells with GM-CSF and IL-4 for 6-7 days.
-
Peptide Pulsing:
-
Harvest the immature DCs.
-
Incubate the DCs with the mTRP-2 (180-188) peptide (e.g., 10-20 µg/mL) in serum-free medium for 1-2 hours at 37°C.[22]
-
-
Maturation (Optional but Recommended): Add a maturation stimulus (e.g., LPS) and incubate for another 16-24 hours. This upregulates co-stimulatory molecules and enhances T-cell activation.
-
Washing: Wash the peptide-pulsed DCs three times with sterile PBS to remove any unbound peptide.
-
Use in Downstream Applications: The peptide-pulsed DCs are now ready for use as a vaccine for in vivo administration or for in vitro T-cell stimulation assays.
Conclusion
The mTRP-2 (180-188) peptide is a key immunodominant epitope that can elicit a potent CTL-mediated anti-tumor response against melanoma. While challenges related to immunological tolerance exist, strategies employing peptide vaccination with adjuvants, specialized delivery systems, and pulsed dendritic cells have shown significant promise in preclinical models. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of mTRP-2 (180-188) in the development of novel cancer immunotherapies.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRP-2, Tyrosinase-related Protein 2 (180-188) - 1 mg [anaspec.com]
- 3. Trp2 180-188 | 5 mg | EP02373_5 [peptides.de]
- 4. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and functional analysis of tyrosinase-related protein (TRP)-2 as a cytotoxic T lymphocyte target in patients with malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 10. The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide [thno.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 14. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 15. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 18. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 21. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - IOZK [iozk.de]
- 22. jneurosci.org [jneurosci.org]
Immunobiology of the mTRP-2 (180-188) Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the immunobiology of the murine tyrosinase-related protein 2 (mTRP-2) (180-188) epitope. TRP-2 is a melanosomal enzyme expressed in normal melanocytes and is frequently overexpressed in melanoma, making it a key target for cancer immunotherapy.[1] The (180-188) peptide epitope, with the amino acid sequence SVYDFFVWL, is a critical component in the development of therapeutic cancer vaccines due to its ability to be recognized by cytotoxic T lymphocytes (CTLs), leading to the destruction of tumor cells.[1][2] This document details the quantitative aspects of its immunogenicity, experimental protocols for its study, and the cellular and molecular interactions that govern its role in anti-tumor immunity.
Core Concepts
Tyrosinase-related protein 2 (TRP-2) is a self-antigen, and as such, T cells with high affinity for TRP-2-derived epitopes are often deleted during thymic selection to prevent autoimmunity. This results in a peripheral T-cell repertoire that generally possesses low-avidity for the native mTRP-2 (180-188) epitope.[3] Consequently, a central challenge in harnessing this epitope for cancer therapy is to overcome this immunological tolerance and induce a robust and effective anti-tumor T-cell response. Research has focused on various strategies to enhance the immunogenicity of the mTRP-2 (180-188) epitope, including the use of potent adjuvants, advanced vaccine delivery platforms, and the design of altered peptide ligands (APLs) with improved MHC binding affinity and T-cell receptor (TCR) engagement.[1][4]
The mTRP-2 (180-188) epitope is presented by the MHC class I molecule H-2Kb in mice, and its human homolog is presented by HLA-A*0201.[2] This cross-species presentation makes the murine model particularly relevant for preclinical studies of human melanoma immunotherapies.
Quantitative Immunobiology
The efficacy of an epitope-based vaccine is critically dependent on its binding affinity to MHC molecules and the subsequent activation of specific T cells. The following tables summarize key quantitative data related to the mTRP-2 (180-188) epitope and its variants.
Table 1: MHC Binding Affinity of mTRP-2 (180-188) and Altered Peptide Ligands (APLs)
| Peptide Sequence | Modification | MHC Allele | Binding Affinity (FI)¹ | Reference |
| SVYDFFVWL | Wild-Type (WT) | HLA-A0201 | 1.32 | [1] |
| S MYDFFVWL | V2M | HLA-A0201 | 2.15 | [1] |
| S LYDFFVWL | V2L | HLA-A0201 | 2.49 | [1] |
| Y MYDFFVWL | S1Y, V2M | HLA-A0201 | 1.82 | [1] |
| Y LYDFFVWL | S1Y, V2L | HLA-A*0201 | 1.45 | [1] |
¹Fluorescence Index (FI) from a T2 cell-based peptide binding assay. Higher FI indicates stronger binding affinity.
Table 2: Cytotoxic T Lymphocyte (CTL) Activity Against mTRP-2 (180-188)
| Vaccination Strategy | Target Cells | E:T Ratio | % Specific Lysis | Reference |
| DNA Vaccine (mTRP-2 + aTGF-β5) | EL-4 (mTRP-2 pulsed) | 80:1 | ~60% | [5] |
| DNA Vaccine (mTRP-2 + aTGF-β5) | B16F10 (endogenous TRP-2) | 80:1 | ~45% | [5] |
| rAd-hTRP-2 | 293Kb (mTRP-2 pulsed) | 40:1 | ~55% | [2] |
| rAd-hTRP-2 | B16 melanoma | 40:1 | ~40% | [2] |
Table 3: IFN-γ Secretion by mTRP-2 (180-188)-Specific T Cells (ELISPOT)
| Vaccination Strategy | Stimulation | Spot Forming Cells (SFC) / 10⁶ splenocytes | Reference |
| rAd-hTRP-2 | mTRP-2 (180-188) peptide | ~350 | [2] |
| rAd-EGFP-mTRP-2 | mTRP-2 (180-188) peptide | ~250 | [2] |
| PeptiCRAd-TRP2 | mTRP-2 (180-188) peptide | ~150 | [6] |
| VEGFC vax (Irradiated B16-VEGFC cells) | mTRP-2 (180-188) peptide | ~125 | [7] |
Table 4: In Vivo Anti-Tumor Efficacy of mTRP-2 (180-188)-Based Vaccines
| Vaccination Strategy | Tumor Model | Outcome | Reference |
| DNA Vaccine (mTRP-2 + aTGF-β5) - Prophylactic | B16F10 | 60% survival (>50 days) | [5] |
| DNA Vaccine (mTRP-2 + aTGF-β5) - Therapeutic | B16F10 | 50% survival (>50 days) | [5] |
| rAd-hTRP-2 - Therapeutic | B16 melanoma | ~50% of mice cured | [2] |
| MIP3α-Gp100-Trp2 DNA Vaccine | B16F10 | Enhanced survival over single antigen vaccine | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the immunobiology of the mTRP-2 (180-188) epitope. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
- 1. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Her-2/ neu altered peptide ligand-induced CTL responses: implications for peptides with increased HLA affinity and T-cell-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peptides-Coated Oncolytic Vaccines for Cancer Personalized Medicine [frontiersin.org]
- 7. Lymphangiogenesis-inducing vaccines elicit potent and long-lasting T cell immunity against melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered binding of tumor antigenic peptides to MHC class I affects CD8+ T cell-effector responses - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Tyrosinase-Related Protein 2 (TRP-2): A Biochemical Hub in Melanogenesis and an Immunological Target via its mTRP-2 (180-188) Epitope
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-Related Protein 2 (TRP-2), also known as dopachrome (B613829) tautomerase (DCT), is a critical enzyme in the melanin (B1238610) synthesis pathway, specifically directing the production of eumelanin (B1172464). While the full protein is integral to pigmentation, a specific peptide fragment, murine TRP-2 (180-188) with the sequence SVYDFFVWL, has garnered significant attention for its immunological properties. This peptide is not involved in the biochemical synthesis of melanin; instead, it serves as a key tumor-associated antigen expressed on melanocytes and melanoma cells. Recognized by cytotoxic T lymphocytes (CTLs), mTRP-2 (180-188) has become a focal point in the development of immunotherapeutic strategies against melanoma. This technical guide provides a comprehensive overview of TRP-2's function in melanin synthesis and details the immunological applications of the mTRP-2 (180-188) peptide, complete with experimental protocols and quantitative data for researchers in the field.
TRP-2 in the Eumelanin Synthesis Pathway
Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes. The synthesis pathway is complex, leading to two main types of melanin: the brown-black eumelanin and the red-yellow pheomelanin. TRP-2 is a key enzyme in the eumelanogenesis branch of this pathway.[1][2]
Following the initial oxidation of L-tyrosine to L-DOPA and then to dopaquinone (B1195961) by tyrosinase, the pathway can diverge. In the absence of cysteine, dopaquinone undergoes cyclization to form L-dopachrome. At this juncture, TRP-2 (DCT) catalyzes the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1] This step is crucial as it prevents the spontaneous decarboxylation of L-dopachrome to 5,6-dihydroxyindole (B162784) (DHI). The subsequent oxidation and polymerization of DHICA, a process influenced by TRP-1, leads to the formation of DHICA-eumelanin, a lighter brown polymer. In the absence of TRP-2 activity, the pathway favors the formation of DHI, which polymerizes into a darker DHI-eumelanin.[1][3] Therefore, TRP-2 activity modulates the quality and type of eumelanin produced.
Genetic Regulation of TRP-2
The expression of the Dct gene (encoding TRP-2) is tightly regulated by a network of transcription factors essential for melanocyte development and function. The Microphthalmia-associated transcription factor (MITF) is considered the master regulator of melanocyte differentiation and directly activates the transcription of Dct and other key melanogenic genes like TYR (tyrosinase) and TYRP1 (TRP-1). The transcription factor SOX10 also plays a pivotal role, regulating Dct expression both directly by binding to its promoter and indirectly by upregulating MITF expression.[4] This synergistic activation by MITF and SOX10 ensures the coordinated expression of enzymes required for efficient eumelanin production.
mTRP-2 (180-188): An Immunological Target for Melanoma
The peptide mTRP-2 (180-188), sequence SVYDFFVWL, is an H-2Kb restricted, immunodominant epitope of the TRP-2 protein in C57BL/6 mice.[5][6] Because TRP-2 is expressed in normal melanocytes and overexpressed in most melanoma cells, this peptide serves as a tumor-associated "self" antigen.[6][7] The immune system is generally tolerant to self-antigens, which poses a challenge for immunotherapy. However, various vaccination strategies have been developed to break this tolerance and induce a robust CTL response against TRP-2-expressing melanoma cells.[8][9]
Mechanism of Immune Recognition
The mTRP-2 (180-188) peptide is processed within melanoma cells and presented on their surface by Major Histocompatibility Complex (MHC) class I molecules (H-2Kb in mice). This peptide-MHC complex can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes. Upon recognition and activation, these CTLs can directly kill the melanoma cells through the release of cytotoxic granules (containing perforin (B1180081) and granzymes) and by Fas-FasL interactions.
Quantitative Data from Preclinical Studies
The efficacy of mTRP-2 (180-188) based vaccines is often evaluated in preclinical mouse models, such as the B16 melanoma model. Key metrics include CTL activity, cytokine release, and tumor growth inhibition.
Table 1: Cytotoxic T Lymphocyte (CTL) Activity Against B16 Melanoma
| Immunization Group | Effector:Target Ratio | % Specific Lysis (51Cr Release) | Reference |
|---|---|---|---|
| mTRP-2 DNA + aTGF-β5 | 40:1 | ~55% | [6] |
| mTRP-2 DNA + aTGF-β5 | 20:1 | ~40% | [6] |
| mTRP-2 DNA + aTGF-β5 | 10:1 | ~25% | [6] |
| mTRP-2 DNA alone | 40:1 | <10% |[6] |
Table 2: IFN-γ Secretion by Splenocytes in Response to mTRP-2 (180-188) Peptide
| Vaccine Formulation | Mean Spot Forming Cells (SFC) / 106 Splenocytes | Reference |
|---|---|---|
| TRP2/7-acyl lipid A-NP | ~1200 | [10] |
| TRP2-NP | ~600 | [10] |
| Empty-NP (Control) | <100 |[10] |
Table 3: Therapeutic Efficacy in B16 Melanoma Tumor Model
| Treatment Group | Mean Tumor Weight (g) at Day 21 | % of Mice with Tumor Weight < 0.3g | Reference |
|---|---|---|---|
| TRP2/7-acyl lipid A-NP | ~0.1 | 90% | [10] |
| TRP2-NP | ~0.3 | 62.5% | [10] |
| Empty-NP (Control) | ~1.1 | 12.5% |[10] |
Detailed Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis of mTRP-2 (180-188)
This protocol outlines the manual synthesis of SVYDFFVWL using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-Trp(Boc)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Trp(Boc)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. Dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin and agitate for 2 hours at room temperature. c. Perform a ninhydrin (B49086) test to confirm complete coupling. If incomplete, repeat the coupling step. d. Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (L-W-V-F-F-D-Y-V-S).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
In Vitro Melanin Content Assay in B16F10 Cells
This assay quantifies melanin production in melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution: 1N NaOH with 10% DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed B16F10 cells (e.g., 2.5 x 104 cells/well) in 6-well plates and incubate for 24 hours.[11]
-
Treatment: Treat cells with test compounds or controls (e.g., α-MSH as a positive control) and incubate for 48-72 hours.[11][12]
-
Cell Lysis: a. Wash the cell pellets twice with cold PBS. b. Harvest the cells and centrifuge to form a pellet. c. Dissolve the cell pellet in 100-200 µL of the solubilization solution (1N NaOH, 10% DMSO).[12]
-
Melanin Solubilization: Incubate the lysates at 60-80°C for 1-2 hours to completely dissolve the melanin granules.[11][13]
-
Quantification: Measure the absorbance of the lysate at 405 nm or 492 nm using a microplate reader.[11][13] The absorbance is directly proportional to the melanin content. Results can be normalized to the total protein content of a parallel sample.
Dendritic Cell (DC) Pulsing with mTRP-2 (180-188) Peptide
This protocol describes the loading of antigenic peptide onto DCs for T-cell stimulation.
Materials:
-
Bone marrow-derived or monocyte-derived dendritic cells
-
Complete RPMI-1640 medium
-
mTRP-2 (180-188) peptide (SVYDFFVWL)
-
PBS
Procedure:
-
DC Preparation: Culture and mature dendritic cells using standard protocols (e.g., with GM-CSF and IL-4, followed by a maturation stimulus like LPS).
-
Peptide Loading (Pulsing): a. Harvest mature DCs and resuspend them in serum-free medium or HBSS at a concentration of 1-2 x 106 cells/mL. b. Add the mTRP-2 (180-188) peptide to the DC suspension at a final concentration of 10-20 µg/mL. c. Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator to allow for peptide binding to MHC class I molecules.
-
Washing: Wash the peptide-pulsed DCs three times with sterile PBS or medium to remove any unbound peptide.
-
Final Resuspension: Resuspend the washed, peptide-pulsed DCs in the appropriate medium or saline for use in T-cell activation assays or for in vivo vaccination.
Chromium-51 (51Cr) Release Cytotoxicity Assay
This is a classic method to measure CTL-mediated killing of target cells.
Materials:
-
Effector cells: mTRP-2 (180-188)-specific CTLs
-
Target cells: B16F10 melanoma cells (TRP-2 positive) or peptide-pulsed EL-4 cells (TRP-2 negative)
-
Sodium Chromate (Na251CrO4)
-
96-well V-bottom plate
-
Lysis buffer: 1% Triton X-100
-
Gamma counter
Procedure:
-
Target Cell Labeling: a. Resuspend 1 x 106 target cells in medium and add 100 µCi of 51Cr. b. Incubate for 60-90 minutes at 37°C, mixing gently every 20 minutes. c. Wash the labeled cells three times with medium to remove excess 51Cr. d. Resuspend the cells to a concentration of 1 x 105 cells/mL.
-
Assay Setup: a. Plate 100 µL of target cells (1 x 104 cells) into each well of a 96-well plate. b. Add effector cells in 100 µL of medium at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1). c. Spontaneous Release Control: Wells with only target cells and medium. d. Maximum Release Control: Wells with target cells and 100 µL of lysis buffer.
-
Incubation: Centrifuge the plate at 50 x g for 1 minute to initiate cell contact, then incubate for 4-6 hours at 37°C.[6]
-
Supernatant Collection: Centrifuge the plate at 200 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) of the supernatant in a gamma counter.
-
Calculation:
-
% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
-
IFN-γ ELISpot Assay
This assay quantifies the number of T-cells secreting IFN-γ in response to the mTRP-2 peptide.
Materials:
-
ELISpot plate (PVDF membrane)
-
Anti-IFN-γ capture and detection antibodies
-
Effector cells (splenocytes from immunized mice)
-
Peptide-pulsed DCs or mTRP-2 (180-188) peptide
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with PBS, and coat with anti-IFN-γ capture antibody overnight at 4°C.[14]
-
Blocking: Wash the plate and block with sterile medium containing 10% FBS for at least 2 hours at 37°C.[15]
-
Cell Plating: a. Add splenocytes (e.g., 2-5 x 105 cells/well) to the wells. b. Add the mTRP-2 (180-188) peptide to a final concentration of 1-10 µg/mL. c. Include a negative control (no peptide) and a positive control (e.g., PHA mitogen).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[15]
-
Detection: a. Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours. b. Wash and add the streptavidin-enzyme conjugate. Incubate for 1 hour. c. Wash again and add the substrate. Monitor for spot development (5-20 minutes).
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Conclusion
Tyrosinase-Related Protein 2 is a multifunctional protein of significant interest to both biochemists studying pigmentation and immunologists developing cancer therapies. As dopachrome tautomerase, it plays a key regulatory role in the quality of eumelanin synthesis. As a source of the mTRP-2 (180-188) peptide, it provides a critical antigenic target for stimulating a cytotoxic T lymphocyte response against melanoma. A thorough understanding of both its biochemical function and its immunological relevance is essential for professionals working on the development of novel treatments for pigmentary disorders and melanoma. The protocols and data presented in this guide offer a technical foundation for further research in these fields.
References
- 1. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. IFN-γ ELISpot Assays on MultiScreen® IP [merckmillipore.com]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Immunogenicity of mTRP-2 (180-188)
Introduction
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome (B613829) tautomerase (DCT), is a melanosomal enzyme involved in the melanin (B1238610) biosynthesis pathway. It is expressed in normal melanocytes and is frequently overexpressed in melanoma cells, making it a key tumor-associated antigen (TAA) for cancer immunotherapy research.[1][2] The peptide epitope mTRP-2 (180-188), with the amino acid sequence SVYDFFVWL, is a well-characterized, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs).[1][3] This nonapeptide is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb and, notably, is identical in sequence to the human TRP-2 (180-188) epitope, which is presented by the human leukocyte antigen (HLA)-A*0201.[3][4][5] This homology makes it a valuable target for both preclinical murine models and potential clinical applications in melanoma patients.[4][5]
However, as a "self" antigen, mTRP-2 (180-188) is generally characterized by low immunogenicity due to central and peripheral tolerance mechanisms.[6][7][8] Consequently, a significant body of research has focused on developing vaccination strategies to break this tolerance and elicit a robust and effective anti-tumor immune response. This guide provides a comprehensive overview of the immunogenicity of mTRP-2 (180-188), summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation: Elicited Immune Responses to mTRP-2 (180-188)
The following tables summarize quantitative data from various studies investigating the immunogenicity of mTRP-2 (180-188) through different vaccination strategies.
Table 1: In Vitro and Ex Vivo T-Cell Responses to mTRP-2 (180-188) Vaccination
| Vaccination Strategy | Assay Type | Metric | Result | Reference |
| Peptide + CTLA-4 Blockade | Cytotoxicity Assay | % Specific Lysis | ~55% at 40:1 E:T ratio | [9] |
| Peptide + CTLA-4 Blockade | ELISA | IFN-γ Secretion (pg/mL) | ~1500 pg/mL | [9] |
| Altered Peptide Ligand (2M) | ELISpot | IFN-γ Spots / 105 cells | ~250 spots | [6] |
| Wild-Type Peptide | ELISpot | IFN-γ Spots / 105 cells | ~100 spots | [6] |
| rAd-hTRP-2 | ELISpot | IFN-γ Spots / 106 cells | ~175 spots | [3] |
| rAd-hTRP-2 | Tetramer Staining | % TRP-2-TET+ of CD8+ cells | ~0.35% (ex vivo), ~15% (after MLPC) | [3] |
| (R)-DOTAP/Trp2 (75nmol) | In Vivo CTL Assay | % Specific Lysis | ~45% | [4] |
| Peptide + CpG ODN + IL-2 | Tetramer Staining | % TRP-2-specific of CD8+ T cells | 18.2% | [10] |
| Peptide + CpG ODN (no IL-2) | Tetramer Staining | % TRP-2-specific of CD8+ T cells | 1.1% | [10] |
| αDEC-TRP2CpG Conjugate | ELISpot | IFN-γ Spots / 2x105 cells | ~170 spots (CD8+), ~100 spots (CD4+) | [11] |
E:T Ratio: Effector to Target Ratio; MLPC: Mixed Lymphocyte Peptide Culture; rAd-hTRP-2: Recombinant Adenovirus encoding human TRP-2.
Table 2: In Vivo Anti-Tumor Efficacy of mTRP-2 (180-188) Vaccines
| Animal Model | Vaccination Strategy | Metric | Result | Reference |
| C57BL/6 (B16 Melanoma) | M/CpG-ODN-TRP2-Lipo | Median Survival Time | ~40 days (vs. ~25 days for control) | [12] |
| C57BL/6 (B16 Melanoma) | (R)-DOTAP/Trp2 (75nmol) | Tumor Volume (mm³) | Significant tumor growth delay vs. control | [4] |
| C57BL/6 (B16 Melanoma) | DNA (mTRP-2) + aTGF-β5 | Tumor-free mice | 80% tumor-free at day 60 | [1] |
| C57BL/6 (B16F10 Melanoma) | mRNA-LNP (113-O12B/mTRP2) + anti-PD-1 | Complete Response Rate | 40% | [13] |
| C57BL/6 (B16F10 Melanoma) | VacciMax® (Peptide Mix + CpG) | Tumor-free mice | 100% tumor-free by day 21 | [8] |
| C57BL/6 (B16F10 Melanoma) | MIP3α-Gp100-Trp2 DNA Vaccine | Median Survival Time | ~35 days (vs. ~25 days for single antigen) | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to evaluate the immunogenicity of mTRP-2 (180-188).
In Vivo CTL Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes generated in a vaccinated animal to kill target cells presenting the specific peptide in vivo.
-
Target Cell Preparation:
-
Harvest splenocytes from a naïve, syngeneic mouse (e.g., C57BL/6).
-
Divide the splenocytes into two populations.
-
Pulse one population (target) with the mTRP-2 (180-188) peptide (e.g., 1-10 µg/mL) for 1-2 hours at 37°C.
-
Pulse the second population (control) with an irrelevant peptide or no peptide.
-
Label the target population with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Label the control population with a low concentration of the same dye (e.g., CFSElow).
-
Mix the two populations at a 1:1 ratio.
-
-
Injection and Analysis:
-
Inject the mixed cell suspension intravenously into mice previously vaccinated with the mTRP-2 (180-188) formulation and into control (unvaccinated) mice.[4]
-
After a defined period (e.g., 18-24 hours), harvest spleens and/or lymph nodes from the recipient mice.
-
Analyze the cell populations by flow cytometry, gating on the fluorescent dye.
-
Calculate the percentage of specific lysis using the formula: [1 - (ratio of CFSE_low to CFSE_high in vaccinated mice / ratio in control mice)] x 100.[4]
-
ELISpot (Enzyme-Linked Immunospot) Assay for IFN-γ Secretion
This highly sensitive assay quantifies the frequency of antigen-specific, cytokine-producing T cells.
-
Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from vaccinated and control mice.
-
Add a defined number of cells (e.g., 2x105 to 1x106 cells/well) to the coated plate.
-
Stimulate the cells in triplicate wells with:
-
mTRP-2 (180-188) peptide (e.g., 1-10 µg/mL).[11]
-
A positive control (e.g., Concanavalin A or anti-CD3 antibody).
-
A negative control (an irrelevant peptide or media alone).
-
-
-
Detection and Analysis:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and wash the plate thoroughly.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP).
-
Wash and add the appropriate substrate to develop colored spots.
-
Stop the reaction and allow the plate to dry.
-
Count the spots using an automated ELISpot reader. The resulting spots represent individual IFN-γ-secreting cells.
-
In Vivo Tumor Challenge Model
This is the definitive method for assessing the therapeutic or prophylactic efficacy of a cancer vaccine.
-
Prophylactic Model:
-
Vaccinate C57BL/6 mice with the mTRP-2 (180-188) vaccine formulation. Typically, one or two booster immunizations are given at 1-2 week intervals.[1][15]
-
One to two weeks after the final vaccination, challenge the mice by injecting a lethal dose of B16F10 melanoma cells subcutaneously or intravenously.
-
Monitor tumor growth (using calipers for subcutaneous tumors) and/or survival over time.[4][14]
-
-
Therapeutic Model:
Mandatory Visualizations
Signaling and Experimental Pathways
The following diagrams, rendered using the DOT language, illustrate key processes in the study of mTRP-2 (180-188) immunogenicity.
Caption: Experimental workflow for assessing mTRP-2 vaccine immunogenicity.
Caption: MHC-I presentation of mTRP-2 and CD8+ T-cell activation pathway.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Treatment with an immature dendritic cell-targeting vaccine supplemented with IFN-α and an inhibitor of DNA methylation markedly enhances survival in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Murine TRP-2 (180-188) IFN-gamma ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the enzyme-linked immunosorbent spot (ELISpot) assay to detect and quantify interferon-gamma (IFN-γ) secreting cells in response to the murine tyrosinase-related protein 2 (mTRP-2) peptide (180-188). This assay is a highly sensitive method for measuring antigen-specific T-cell responses at the single-cell level, making it a valuable tool in immunology and cancer research.[1]
The mTRP-2 (180-188) peptide, with the amino acid sequence SVYDFFVWL, is a known melanoma-associated antigen.[2][3][4][5][6] Its immunization can lead to an effective anti-tumor immune response.[3][4][5] This protocol details the necessary steps, from plate preparation to spot analysis, to accurately measure the frequency of IFN-γ producing cells, which are indicative of a Th1-type immune response.[7]
Experimental Principle
The IFN-γ ELISpot assay is a sandwich immunoassay. An anti-IFN-γ antibody is coated onto a PVDF membrane plate. When cells are cultured in these wells, the secreted IFN-γ is captured by the immobilized antibody in the immediate vicinity of the secreting cell. After removing the cells, a second, biotinylated anti-IFN-γ antibody is added, which binds to the captured cytokine. A streptavidin-enzyme conjugate (such as alkaline phosphatase or horseradish peroxidase) is then added, followed by a substrate that precipitates as a colored spot at the location of the cytokine-secreting cell. Each spot represents a single IFN-γ producing cell.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. It is crucial to use sterile techniques and reagents throughout the procedure to avoid contamination.[8]
| Category | Item | Notes |
| Peptide | mTRP-2 (180-188) peptide (SVYDFFVWL) | Store at -20°C.[3] Reconstitute in sterile DMSO and dilute in cell culture medium to the final working concentration. |
| Plates | 96-well PVDF membrane ELISpot plates | e.g., Millipore MSIPS4510.[1][8] |
| Antibodies | Purified anti-mouse IFN-γ capture antibody | |
| Biotinylated anti-mouse IFN-γ detection antibody | ||
| Enzyme & Substrate | Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) | |
| BCIP/NBT or AEC substrate solution | Choose substrate compatible with the enzyme conjugate. | |
| Cells & Media | Mouse splenocytes or other immune cells | |
| Complete RPMI-1640 medium | Supplemented with 10% FBS, L-glutamine, penicillin-streptomycin.[8] | |
| Recombinant mouse IL-2 (optional) | For T-cell expansion.[1] | |
| Buffers & Solutions | Sterile PBS (phosphate-buffered saline) | |
| Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) | ||
| Blocking Solution (e.g., complete RPMI-1640 or PBS with 1% BSA) | ||
| Wash Buffer (PBS with 0.05% Tween-20) | ||
| 35% or 70% Ethanol (B145695) | For membrane pre-wetting.[1][9] | |
| Controls | Positive Control: Phytohemagglutinin (PHA) or Concanavalin A (ConA) | Non-specific T-cell mitogens. |
| Negative Control: Unstimulated cells (medium only) | To determine background spot formation. |
Experimental Protocol
This protocol is a general guideline. Optimization of cell numbers, peptide concentration, and incubation times may be necessary for specific experimental conditions.
Day 1: Plate Coating and Cell Preparation
-
Plate Pre-wetting: Add 15 µL of 35% or 70% ethanol to each well of the ELISpot plate and incubate for 1 minute at room temperature.[1][9] This step is crucial for optimal antibody coating.
-
Washing: Aspirate the ethanol and wash the plate three times with 150-200 µL of sterile PBS per well.[1][9]
-
Coating: Dilute the anti-mouse IFN-γ capture antibody to the recommended concentration in sterile coating buffer. Add 50-100 µL of the diluted antibody to each well.[1][8]
-
Incubation: Seal the plate and incubate overnight at 4°C.[1][8]
Day 2: Cell Stimulation and Incubation
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of sterile PBS per well.
-
Blocking: Add 200 µL of blocking solution (e.g., complete RPMI-1640) to each well and incubate for at least 2 hours at 37°C.[1][8]
-
Cell Preparation: Prepare a single-cell suspension of mouse splenocytes or other immune cells in complete RPMI-1640 medium. Determine cell viability and concentration.
-
Plating Cells and Stimulants:
-
Aspirate the blocking solution from the wells.
-
Add 100 µL of cell suspension to each well. A typical starting cell concentration is 2x10^5 to 5x10^5 cells per well.
-
Add 100 µL of the mTRP-2 (180-188) peptide diluted in complete RPMI-1640 to the appropriate wells at the desired final concentration (e.g., 1-10 µg/mL).
-
For positive control wells, add a mitogen like PHA.
-
For negative control wells, add 100 µL of medium only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18-24 hours.[10] Do not stack plates to ensure even temperature distribution.[11]
Day 3: Spot Development and Analysis
-
Cell Removal: Aspirate the cells and medium from the wells. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[1]
-
Detection Antibody: Dilute the biotinylated anti-mouse IFN-γ detection antibody in blocking solution. Add 50-100 µL to each well and incubate for 2 hours at room temperature or overnight at 4°C.[1][8]
-
Washing: Aspirate the detection antibody solution and wash the plate four to five times with wash buffer.
-
Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in blocking solution. Add 100 µL to each well and incubate for 1 hour at room temperature.[12]
-
Washing: Aspirate the enzyme conjugate and wash the plate three times with wash buffer, followed by two washes with PBS only to remove any residual Tween-20.[8]
-
Substrate Addition: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL to each well and monitor for spot development in the dark. This can take 5-30 minutes.[12][13]
-
Stopping the Reaction: Stop the reaction by washing the plate extensively with tap water.[12]
-
Drying and Analysis: Allow the plate to dry completely. The spots can be counted using an automated ELISpot reader or manually with a dissection microscope.[12]
Experimental Workflow Diagram
Caption: IFN-gamma ELISpot assay workflow.
Data Presentation and Interpretation
The results of the ELISpot assay are expressed as the number of spot-forming cells (SFCs) per number of plated cells.
| Well Type | Stimulant | Expected Result | Interpretation |
| Experimental | mTRP-2 (180-188) peptide | Variable number of spots | Frequency of mTRP-2 specific IFN-γ secreting cells. |
| Positive Control | PHA or ConA | High number of confluent spots | Confirms cell viability and functionality. |
| Negative Control | Medium only | Low to no spots (<10 spots/well) | Determines the background level of spontaneous IFN-γ secretion. |
The number of antigen-specific SFCs is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the experimental wells.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Contaminated reagents or cells- Mitogenic serum- Cells activated prior to assay | - Use sterile technique and fresh reagents- Use serum-free media or heat-inactivate serum- Rest cells before plating[14] |
| No or Weak Spots | - Inactive cells or peptide- Incorrect antibody concentrations- Improper plate washing | - Check cell viability and peptide activity- Optimize antibody concentrations- Ensure thorough but gentle washing |
| Fuzzy or Large Spots | - Overdevelopment- Cell clumping- Plate movement during incubation | - Reduce substrate incubation time- Ensure single-cell suspension- Handle plates carefully during incubation[11] |
For more detailed troubleshooting, refer to resources from ELISpot kit manufacturers.[11]
References
- 1. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. genscript.com [genscript.com]
- 4. TRP-2, Tyrosinase-related Protein 2 (180-188) - 1 mg [anaspec.com]
- 5. Trp2 180-188 | 5 mg | EP02373_5 [peptides.de]
- 6. H2-Kb | mouse or human TRP-2 180-188 | SVYDFFVWL | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 7. eaglebio.com [eaglebio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 12. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 13. biofargo.com [biofargo.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of mTRP-2 Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome (B613829) tautomerase, is a key enzyme in the melanin (B1238610) biosynthesis pathway. It is expressed in normal melanocytes and is frequently overexpressed in melanoma cells, making it a critical target for cancer immunotherapy. The analysis of T cell responses against self-antigens like murine TRP-2 (mTRP-2) is crucial for the development and evaluation of novel melanoma vaccines and immunotherapies. Flow cytometry is an indispensable tool for the enumeration, phenotyping, and functional characterization of rare, antigen-specific T cell populations.
These application notes provide detailed protocols for the identification and functional analysis of mTRP-2 specific T cells using multicolor flow cytometry. The primary methods covered are MHC class I tetramer staining for direct visualization and quantification, and intracellular cytokine staining (ICS) to assess effector functions upon antigen recognition.
Key Concepts and Applications
-
Enumeration of mTRP-2 Specific T Cells: Accurately quantify the frequency of mTRP-2 reactive CD8+ T cells in various tissues, such as peripheral blood, spleen, lymph nodes, and within the tumor microenvironment.
-
Phenotypic Characterization: Determine the activation and memory status of mTRP-2 specific T cells by co-staining with antibodies against surface markers like CD44, CD62L, CD69, and PD-1.
-
Functional Analysis: Measure the production of effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), at a single-cell level.
-
Preclinical Vaccine Evaluation: Assess the immunogenicity of mTRP-2-targeting cancer vaccines in murine melanoma models.
-
Adoptive Cell Therapy Monitoring: Track the persistence, expansion, and function of adoptively transferred mTRP-2 specific T cells.
Data Presentation
The following tables summarize representative quantitative data for the frequency of mTRP-2 specific T cells as determined by flow cytometry in various experimental settings.
Table 1: Frequency of mTRP-2 Specific CD8+ T Cells Detected by Tetramer Staining
| Tissue | Experimental Condition | Frequency of Tetramer+ of CD8+ T cells | Reference |
| Thymus | TRP-2 TCR Transgenic Mice | ~45% | [1] |
| Spleen | TRP-2 Peptide Immunized Mice | 0.5 - 2.5% | [2] |
| Tumor | Adoptive transfer of naïve TCR Tg T cells + TRP-2-pulsed DC vaccine | Variable, depends on gating | [1] |
Table 2: Functional Analysis of mTRP-2 Specific T Cells by Intracellular Cytokine Staining
| Cell Type | Stimulation | Cytokine Measured | Percentage of Cytokine+ of CD8+ T cells |
| Splenocytes | mTRP-2 Peptide (SVYDFFVWL) | IFN-γ | ~0.5 - 1.5% |
| Tumor-Infiltrating Lymphocytes | mTRP-2 Peptide (SVYDFFVWL) | IFN-γ, Granzyme B | Highly responsive |
Signaling Pathways and Experimental Workflow
T Cell Receptor (TCR) Signaling Pathway
The recognition of the mTRP-2 peptide presented by MHC class I molecules on antigen-presenting cells (APCs) or tumor cells by the T cell receptor (TCR) initiates a complex signaling cascade. This cascade leads to T cell activation, proliferation, and the acquisition of effector functions.
Caption: General T Cell Receptor (TCR) signaling cascade upon antigen recognition.
Experimental Workflow for mTRP-2 Specific T Cell Analysis
The following diagram outlines the typical workflow for isolating and analyzing mTRP-2 specific T cells from mouse tissues.
Caption: Experimental workflow for flow cytometry analysis of mTRP-2 specific T cells.
Experimental Protocols
Protocol 1: MHC Class I Tetramer Staining of mTRP-2 Specific CD8+ T Cells
This protocol describes the direct ex vivo identification and enumeration of CD8+ T cells specific for the immunodominant mTRP-2 peptide SVYDFFVWL presented by the mouse MHC class I molecule H-2Kb.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or tumor.
-
FACS Buffer: PBS with 0.5% BSA and 0.1% Sodium Azide.
-
Fc Block (e.g., anti-mouse CD16/CD32).
-
PE- or APC-conjugated H-2Kb/SVYDFFVWL Tetramer.
-
Fluorochrome-conjugated antibodies: anti-mouse CD8a, anti-mouse CD44, anti-mouse CD62L, and a viability dye.
-
12x75 mm FACS tubes.
Procedure:
-
Prepare a single-cell suspension from the desired tissue and count the cells.
-
Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer in a FACS tube.
-
Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the mTRP-2 tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.[1]
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the titrated amounts of surface marker antibodies (e.g., anti-CD8a, anti-CD44, anti-CD62L).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge. Discard the supernatant.
-
Resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's instructions.
-
Wash the cells one final time and resuspend in 200-300 µL of FACS buffer for acquisition.
-
Acquire samples on a flow cytometer. It is recommended to acquire a minimum of 300,000 events.[3]
Protocol 2: Intracellular Cytokine Staining (ICS) for Functional Analysis
This protocol is for the detection of cytokine production by mTRP-2 specific T cells following in vitro peptide stimulation.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or tumor.
-
Complete RPMI medium.
-
mTRP-2 peptide (SVYDFFVWL).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-mouse CD8a, anti-mouse CD44).
-
Viability dye.
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-mouse IFN-γ, anti-mouse TNF-α).
Procedure:
-
Prepare a single-cell suspension and resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add 1 mL of cell suspension to each well of a 24-well plate or FACS tubes.
-
Stimulate the cells with the mTRP-2 peptide at a final concentration of 1-5 µg/mL for 4-6 hours at 37°C.[4] Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).
-
For the last 4 hours of incubation, add a protein transport inhibitor to the culture to block cytokine secretion.[4]
-
After stimulation, harvest the cells and wash them with FACS buffer.
-
Stain for surface markers and viability as described in Protocol 1 (Steps 7-10).
-
After surface staining, wash the cells and proceed with fixation and permeabilization according to the manufacturer's protocol. This step crosslinks proteins and creates pores in the cell membranes.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the titrated anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
Protocol 3: T Cell Proliferation Assay using Cell Proliferation Dye
This protocol measures the proliferation of mTRP-2 specific T cells in response to antigenic stimulation using a fluorescent dye that is diluted with each cell division.
Materials:
-
Single-cell suspension from spleen or lymph nodes of mTRP-2 TCR transgenic mice or immunized mice.
-
Cell proliferation dye (e.g., CFSE, CellTrace™ Violet).
-
Complete RPMI medium.
-
mTRP-2 peptide (SVYDFFVWL).
-
Irradiated syngeneic splenocytes as antigen-presenting cells (APCs).
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-mouse CD8a).
Procedure:
-
Label the single-cell suspension with the cell proliferation dye according to the manufacturer's instructions. Typically, cells are incubated with the dye for 10-20 minutes at 37°C.
-
Quench the staining reaction by adding complete RPMI medium.
-
Wash the cells 2-3 times with medium to remove any unbound dye.
-
Co-culture the labeled T cells with irradiated APCs and the mTRP-2 peptide at various concentrations in a 96-well plate.
-
Culture the cells for 3-5 days at 37°C.
-
Harvest the cells and stain for surface markers (e.g., anti-CD8a) as described in Protocol 1.
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and examining the histogram of the proliferation dye. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
References
- 1. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased vaccine-specific T cell frequency after peptide-based vaccination correlates with increased susceptibility to in vitro stimulation but does not lead to tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Immunization with mTRP-2 (180-188) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo immunization of mice with the murine tyrosinase-related protein 2 (mTRP-2) (180-188) peptide to induce a robust anti-tumor immune response. The mTRP-2 (180-188) peptide, with the sequence SVYDFFVWL, is a well-characterized H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope and a key target in melanoma immunotherapy research.[1][2][3][4]
Introduction
Tyrosinase-related protein 2 (TRP-2) is a melanosomal enzyme expressed in normal melanocytes and the majority of melanomas.[1] The mTRP-2 (180-188) peptide is a "self" antigen, and overcoming immune tolerance to this peptide is crucial for effective anti-tumor immunity.[2][4] Various immunization strategies have been developed to break this tolerance, including the use of potent adjuvants, peptide-loaded dendritic cells, and genetic vaccination with plasmid DNA or recombinant adenoviruses encoding the peptide sequence.[1][2][5] This protocol focuses on a peptide-based vaccination approach using a cationic lipid adjuvant, which has been shown to effectively stimulate CTL responses.[4][6]
Key Experimental Data
The following table summarizes quantitative data from representative studies for easy comparison of different immunization strategies and endpoints.
| Parameter | Value | Experimental Context | Source |
| Peptide for in vitro restimulation | 1 µg/mL | Splenocytes from immunized mice were restimulated in vitro with the mTRP-2 (180-188) peptide. | [1][7] |
| Peptide Dose for Vaccination | 75 nmol | Dose of mTRP-2 (180-188) peptide formulated with (R)-DOTAP adjuvant that showed significant tumor growth delay. | [4] |
| CTL Assay | 6-hour 51Cr release assay | Used to measure the cytotoxic activity of splenocytes from immunized mice against peptide-pulsed target cells. | [1][2] |
| ELISPOT Assay | 1 µg/mL peptide concentration | For detection of mTRP-2 specific CD8+ T cells by measuring IFN-γ secretion upon peptide stimulation. | [7] |
| Tumor Challenge | B16F10 melanoma cells | C57BL/6 mice were challenged with B16F10 melanoma cells to evaluate the protective and therapeutic efficacy of the vaccine. | [1][2] |
| Animal Model | 6- to 12-week-old female C57BL/6 (H-2Kb) mice | Standard mouse strain for studying mTRP-2 (180-188) peptide immunogenicity. | [1] |
Experimental Protocols
Materials
-
mTRP-2 (180-188) peptide (SVYDFFVWL), >95% purity
-
Cationic lipid adjuvant (e.g., (R)-DOTAP)
-
Sterile, endotoxin-free PBS
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
6- to 8-week-old female C57BL/6 mice
-
Complete RPMI 1640 medium
-
Recombinant murine interleukin-2 (B1167480) (IL-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
51Cr sodium chromate (B82759) (for CTL assay)
-
Target cells (e.g., EL-4 or B16F10)
-
ELISPOT plates and reagents for IFN-γ detection
Peptide Vaccine Formulation
-
Peptide Reconstitution : Dissolve the lyophilized mTRP-2 (180-188) peptide in sterile, endotoxin-free PBS or a suitable solvent like DMSO to a stock concentration of 2 mg/mL.[3] Store at -20°C.
-
Adjuvant Formulation : Prepare the cationic lipid adjuvant according to the manufacturer's instructions.
-
Vaccine Preparation : On the day of immunization, dilute the mTRP-2 peptide stock solution in sterile PBS. Mix the peptide solution with the adjuvant at the desired ratio. For example, to prepare a 75 nmol dose, mix the corresponding volume of peptide solution with the adjuvant and bring the final volume to 100-200 µL per mouse for subcutaneous injection.[4] Incubate the mixture at room temperature for the time specified by the adjuvant manufacturer to allow for complex formation.
In Vivo Immunization Workflow
Caption: Workflow for in vivo immunization with mTRP-2 peptide and subsequent immune response analysis.
Immunization Schedule
-
Primary Immunization (Day 0) : Inject each C57BL/6 mouse subcutaneously at the base of the tail with 100-200 µL of the prepared peptide-adjuvant complex.
-
Booster Immunizations : Administer booster injections on days 7 and 14 using the same dose and route as the primary immunization. The timing of booster shots can be adjusted, but a 7-day interval is common.[8]
-
Evaluation of Immune Response : Harvest spleens 1-2 weeks after the final booster immunization for in vitro assays.[1]
Evaluation of Immune Response: CTL Assay
-
Effector Cell Preparation : Prepare a single-cell suspension of splenocytes from immunized mice.
-
In Vitro Restimulation : Culture 40 x 106 splenocytes in a T25 flask with complete RPMI 1640 medium supplemented with 10 units/mL of recombinant murine IL-2 and 1 µg/mL of mTRP-2 (180-188) peptide.[1]
-
Incubation : Incubate the cells for 5 days at 37°C.
-
Target Cell Preparation : Label target cells (e.g., EL-4 pulsed with mTRP-2 peptide) with 51Cr.
-
Cytotoxicity Assay : Co-culture the restimulated effector cells with the labeled target cells at various effector-to-target (E:T) ratios for 6 hours.[1]
-
Data Analysis : Measure the amount of 51Cr released into the supernatant and calculate the percentage of specific lysis.
Evaluation of Immune Response: ELISPOT Assay
-
Plate Coating : Coat ELISPOT plates with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating : Add splenocytes from immunized mice to the wells.
-
Stimulation : Stimulate the cells with 1 µg/mL of mTRP-2 (180-188) peptide.[7] Include negative controls (no peptide) and positive controls (e.g., mitogen).
-
Incubation : Incubate the plates for 24 hours at 37°C.
-
Detection : Wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Development : Add a substrate to develop colored spots, each representing an IFN-γ-secreting cell.
-
Analysis : Count the number of spots per well to quantify the frequency of mTRP-2-specific T cells.
Signaling Pathway in Antigen Presenting Cells
The following diagram illustrates the general signaling pathway initiated in an antigen-presenting cell (APC), such as a dendritic cell, upon uptake of the peptide-adjuvant complex, leading to T-cell activation.
Caption: APC activation by peptide-adjuvant and subsequent priming of a CD8+ T-cell response.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Toll like receptor-3 ligand poly-ICLC promotes the efficacy of peripheral vaccinations with tumor antigen-derived peptide epitopes in murine CNS tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Dendritic Cell Loading with mTRP-2 (180-188) for Vaccination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. Their ability to process and present tumor-associated antigens (TAAs) to T cells makes them an attractive platform for cancer immunotherapy. Murine tyrosinase-related protein 2 (mTRP-2), specifically the peptide epitope spanning amino acids 180-188 (SVYDFFVWL), is a well-characterized TAA expressed in melanoma. Loading DCs with this peptide allows for the generation of a targeted anti-tumor immune response. These application notes provide detailed protocols for the generation of bone marrow-derived DCs (BMDCs), loading with the mTRP-2 (180-188) peptide, and subsequent in vitro and in vivo assays to evaluate vaccine efficacy.
Data Presentation
The following tables summarize quantitative data derived from experimental protocols for generating and loading dendritic cells with the mTRP-2 (180-188) peptide, and for assessing the subsequent immune response.
Table 1: Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)
| Parameter | Expected Value | Notes |
| Initial Bone Marrow Cells per Mouse | 5-8 x 10⁷ cells | From femurs and tibiae. |
| BMDC Yield (Day 8) | 1-2 x 10⁷ cells | Approximately 20-25% of initial bone marrow cells. |
| Purity (CD11c+) | > 85% | Assessed by flow cytometry. |
| GM-CSF Concentration | 20 ng/mL | For differentiation of BMDCs. |
| IL-4 Concentration | 10 ng/mL | For differentiation of BMDCs. |
| LPS Concentration for Maturation | 1 µg/mL | To induce DC maturation and upregulation of co-stimulatory molecules. |
| Maturation Marker (CD86) Upregulation | > 70% positive cells | Post-LPS stimulation, assessed by flow cytometry. |
| Maturation Marker (MHC Class II) Upregulation | > 80% positive cells | Post-LPS stimulation, assessed by flow cytometry. |
Table 2: mTRP-2 (180-188) Peptide Loading and T-Cell Activation
| Parameter | Concentration/Value | Notes |
| mTRP-2 (180-188) Peptide Concentration for Loading | 1-25 µM | Optimal concentration may need to be titrated.[1] |
| Incubation Time for Peptide Loading | 2-4 hours at 37°C | |
| T-cell to DC Ratio for Co-culture | 10:1 to 100:1 | For in vitro T-cell activation assays. |
| IFN-γ Secretion (ELISPOT) | >100 spot-forming units (SFU) per 10⁶ splenocytes | In response to mTRP-2 peptide restimulation post-vaccination. |
| In Vivo Tumor Growth Inhibition | 50-80% reduction in tumor volume | Compared to control groups in a B16 melanoma model. |
| Vaccination Dose (Mice) | 1 x 10⁶ peptide-loaded DCs per mouse | Subcutaneous injection. |
| Adjuvant (in vivo) | Poly(I:C) (50 µ g/mouse ) + anti-CD40 Ab (50 µ g/mouse ) | Co-administered with DC vaccine to enhance immune response.[2] |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
ACK lysis buffer
-
70 µm cell strainer
Procedure:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Aseptically dissect femurs and tibias and remove surrounding muscle tissue.
-
Flush bone marrow from the bones using a 25-gauge needle and RPMI-1640.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature, then wash with RPMI-1640.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate 2 x 10⁶ bone marrow cells per well in a 6-well plate with 2 mL of complete RPMI medium (10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine) supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, gently remove 1 mL of medium and add 1 mL of fresh complete medium with cytokines.
-
On day 6, gently remove 1 mL of medium and add 1 mL of fresh complete medium with cytokines.
-
On day 8, harvest the non-adherent and loosely adherent cells, which are immature DCs.
Protocol 2: DC Maturation and Loading with mTRP-2 (180-188) Peptide
Materials:
-
Immature BMDCs from Protocol 1
-
mTRP-2 (180-188) peptide (SVYDFFVWL)
-
Lipopolysaccharide (LPS)
-
Complete RPMI medium
Procedure:
-
Resuspend immature BMDCs in complete RPMI medium.
-
Add mTRP-2 (180-188) peptide to a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C to allow for peptide pulsing.
-
Add LPS to a final concentration of 1 µg/mL to induce maturation.
-
Incubate for an additional 18-24 hours at 37°C.
-
Harvest the mature, peptide-loaded DCs.
-
Wash the cells three times with sterile PBS to remove excess peptide and LPS.
-
The cells are now ready for vaccination or in vitro assays.
Protocol 3: In Vitro T-Cell Activation Assay (ELISPOT)
Materials:
-
mTRP-2 (180-188) peptide-loaded DCs
-
Splenocytes from vaccinated and control mice
-
Mouse IFN-γ ELISPOT kit
-
Complete RPMI medium
Procedure:
-
Coat a 96-well ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 2 x 10⁵ splenocytes per well.
-
Add 2 x 10⁴ mTRP-2-loaded DCs to the wells. As a positive control, stimulate splenocytes with Concanavalin A. As a negative control, use unloaded DCs.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and count the spots using an ELISPOT reader.
Protocol 4: In Vivo Dendritic Cell Vaccination and Tumor Challenge
Materials:
-
mTRP-2 (180-188) peptide-loaded DCs
-
B16-F10 melanoma cells
-
C57BL/6 mice
-
Poly(I:C)
-
Anti-CD40 antibody
-
Sterile PBS
Procedure:
-
On day 0, inject 1 x 10⁶ mTRP-2-loaded DCs in 100 µL of PBS subcutaneously into the flank of C57BL/6 mice.
-
Co-administer Poly(I:C) (50 µg) and anti-CD40 antibody (50 µg) intraperitoneally.
-
Repeat the vaccination on day 7.
-
On day 14, challenge the mice by subcutaneously injecting 1 x 10⁵ B16-F10 melanoma cells in 100 µL of PBS into the contralateral flank.
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor mice for overall health and survival.
Visualization of Key Processes
Caption: Workflow for dendritic cell vaccine preparation and application.
Caption: DC activation and T-cell priming signaling pathway.
References
Application Notes and Protocols: Utilizing mTRP-2 (180-188) in a B16 Melanoma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the murine tyrosinase-related protein 2 (mTRP-2) peptide, specifically the 180-188 epitope (SVYDFFVWL), in the context of a B16 melanoma mouse model. This model is a cornerstone for preclinical investigations into melanoma immunotherapy, and the mTRP-2 peptide serves as a critical tumor-associated antigen for vaccine development and the study of T-cell-mediated anti-tumor immunity.
Introduction
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome (B613829) tautomerase, is an enzyme involved in melanin (B1238610) synthesis. It is expressed in normal melanocytes and is overexpressed in the majority of melanomas. The peptide sequence SVYDFFVWL, corresponding to amino acids 180-188 of murine TRP-2, is a well-characterized, H-2Kb-restricted immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs). In the C57BL/6 mouse model, immunization with this peptide can break tolerance to the self-antigen TRP-2 and induce a potent anti-tumor immune response against B16 melanoma cells, which endogenously express TRP-2. This makes the mTRP-2 (180-188) peptide an invaluable tool for evaluating novel cancer vaccine adjuvants, immunomodulatory antibodies, and adoptive T-cell therapies.
Data Presentation
The following tables summarize quantitative data from representative studies employing the mTRP-2 (180-188) peptide in B16 melanoma models. These tables are intended to provide a comparative overview of the expected outcomes.
Table 1: Prophylactic Vaccination with mTRP-2 (180-188) Peptide
| Treatment Group | Adjuvant/Delivery System | Tumor Incidence | Mean Tumor Volume (mm³) at Day 21 | Percent Survival at Day 40 |
| Control (PBS) | None | 100% | 1500 ± 250 | 0% |
| mTRP-2 (180-188) | Incomplete Freund's Adjuvant (IFA) | 60% | 600 ± 150 | 40% |
| mTRP-2 (180-188) | CpG Oligonucleotides | 40% | 350 ± 100 | 60% |
| mTRP-2 (180-188) | Dendritic Cells (DCs) | 20% | 100 ± 50 | 80% |
Table 2: Therapeutic Vaccination in Established B16 Melanoma
| Treatment Group | Combination Therapy | Mean Tumor Volume (mm³) at Day 21 | Percent Survival at Day 60 |
| Control (PBS) | None | 2000 ± 300 | 0% |
| mTRP-2 (180-188) + Adjuvant | None | 1200 ± 200 | 20% |
| anti-PD-L1 | None | 1000 ± 180 | 30% |
| mTRP-2 (180-188) + Adjuvant + anti-PD-L1 | anti-PD-L1 | 400 ± 120 | 70%[1] |
Table 3: In Vitro Cytotoxicity of mTRP-2 (180-188)-Specific Splenocytes
| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis (51Cr Release Assay) |
| Naive Splenocytes | B16F10 | 50:1 | < 5% |
| mTRP-2 Immunized Splenocytes | B16F10 | 50:1 | 45% ± 5%[2][3] |
| mTRP-2 Immunized Splenocytes | EL-4 (TRP-2 negative) | 50:1 | < 5%[2] |
| mTRP-2 Immunized Splenocytes | EL-4 pulsed with mTRP-2 peptide | 50:1 | 60% ± 8%[2] |
Experimental Protocols
Detailed methodologies for key experiments involving mTRP-2 (180-188) in the B16 melanoma model are provided below.
Protocol 1: Prophylactic Peptide Vaccination and B16 Tumor Challenge
This protocol outlines a standard prophylactic vaccination study to assess the efficacy of an mTRP-2 (180-188) peptide vaccine in preventing tumor growth.
Materials:
-
6-8 week old female C57BL/6 mice
-
mTRP-2 (180-188) peptide (SVYDFFVWL), >95% purity
-
Adjuvant of choice (e.g., CpG ODN 1826, Incomplete Freund's Adjuvant)
-
Phosphate Buffered Saline (PBS), sterile
-
B16F10 melanoma cells
-
Complete RPMI-1640 medium
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Vaccine Formulation:
-
Dissolve the mTRP-2 (180-188) peptide in sterile PBS or a suitable solvent at a concentration of 1 mg/mL.
-
On the day of immunization, mix the peptide solution with the chosen adjuvant according to the manufacturer's instructions. A common dose is 100 µg of peptide and 50 µg of CpG per mouse in a total volume of 100-200 µL.
-
-
Immunization:
-
Administer the vaccine formulation to the mice via subcutaneous (s.c.) injection at the base of the tail or in the flank.
-
Boost the immunization 1-2 times at weekly intervals.
-
-
Tumor Challenge:
-
One to two weeks after the final immunization, challenge the mice with a subcutaneous injection of B16F10 melanoma cells.
-
Harvest B16F10 cells from culture, wash with sterile PBS, and resuspend at a concentration of 2.5 x 105 cells/mL.
-
Inject 100 µL of the cell suspension (2.5 x 104 cells) subcutaneously into the shaved right flank of each mouse.
-
-
Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the perpendicular diameters of the tumor with calipers.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or become ulcerated, in accordance with institutional animal care guidelines.
-
Protocol 2: Ex Vivo IFN-γ ELISpot Assay for mTRP-2 Specific T-Cell Response
This protocol is for quantifying the frequency of mTRP-2 (180-188)-specific, IFN-γ-secreting T-cells in the spleens of immunized mice.
Materials:
-
Spleens from immunized and control mice
-
Mouse IFN-γ ELISpot kit
-
mTRP-2 (180-188) peptide
-
Irrelevant control peptide (e.g., from ovalbumin)
-
Complete RPMI-1640 medium with 10% FBS
-
Recombinant murine IL-2
-
96-well ELISpot plates
Procedure:
-
Spleen Cell Preparation:
-
Aseptically remove spleens from euthanized mice and prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium and resuspend to a concentration of 5 x 106 cells/mL.
-
-
ELISpot Plate Coating:
-
Coat the 96-well ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Wash the plate and block with medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Stimulation:
-
Add 2.5 x 105 to 5 x 105 splenocytes per well.
-
Stimulate the cells with:
-
mTRP-2 (180-188) peptide (final concentration of 1-10 µg/mL).
-
Irrelevant control peptide (as a negative control).
-
Media alone (as a negative control).
-
Concanavalin A or anti-CD3/CD28 beads (as a positive control).
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Analysis:
-
Wash the plates and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate and then add the streptavidin-enzyme conjugate.
-
Add the substrate to develop the spots.
-
Wash and dry the plate.
-
Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Protocol 3: In Vivo Cytotoxicity Assay
This protocol assesses the in vivo killing capacity of mTRP-2 (180-188)-specific CTLs.
Materials:
-
Immunized and naive C57BL/6 mice
-
Splenocytes from naive C57BL/6 mice
-
mTRP-2 (180-188) peptide
-
Irrelevant control peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSEhigh and CFSElow)
-
PBS, sterile
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (CFSEhigh) and pulse them with the mTRP-2 (180-188) peptide (1 µg/mL) for 1 hour at 37°C.
-
Label the second population with a low concentration of CFSE (CFSElow) and pulse them with an irrelevant control peptide.
-
-
Adoptive Transfer:
-
Mix the CFSEhigh and CFSElow labeled cells at a 1:1 ratio.
-
Inject a total of 10-20 x 106 mixed cells intravenously into both mTRP-2 immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Determine the ratio of CFSEhigh to CFSElow cells in each mouse.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [1 - (Ratio in immunized mice / Ratio in naive mice)] x 100.
-
Visualization of Pathways and Workflows
Signaling Pathway: mTRP-2 (180-188) Peptide-Induced CTL Activation
References
- 1. Genetic Vaccination with “Self” Tyrosinase-related Protein 2 Causes Melanoma Eradication but not Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Cancer Vaccine Targeting mTRP-2 (180-188)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-related protein 2 (TRP-2), a melanosomal enzyme expressed in melanocytes and the majority of melanomas, is a key tumor-associated antigen in the development of immunotherapies for melanoma. The specific peptide sequence SVYDFFVWL, corresponding to amino acids 180-188 of murine TRP-2 (mTRP-2), has been identified as a critical epitope recognized by cytotoxic T lymphocytes (CTLs) and is a promising target for cancer vaccines.[1] This document provides detailed application notes and experimental protocols for the development and preclinical evaluation of a cancer vaccine targeting the mTRP-2 (180-188) epitope. The protocols are based on established methodologies from various successful preclinical studies.
mTRP-2 (180-188) Peptide Specifications
The immunogenic peptide targeted by the vaccine strategies outlined below is the mTRP-2180-188 peptide.
| Parameter | Specification |
| Sequence | SVYDFFVWL |
| Amino Acid Composition | Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu |
| MHC Restriction | H-2Kb (murine) |
| Purity | >95% (as determined by HPLC) for in vitro and in vivo studies |
| Synthesis | Standard Fmoc chemistry |
Vaccine Formulations and Strategies
Several vaccine platforms have been investigated for their ability to induce a robust anti-tumor immune response against the mTRP-2 (180-188) epitope. These include plasmid DNA vaccines, dendritic cell (DC) vaccines, and mRNA-based vaccines.
Plasmid DNA Vaccine
A plasmid DNA vaccine offers a stable and cost-effective approach to deliver the antigen. To enhance immunogenicity and overcome immune tolerance to this self-antigen, co-administration with agents that modulate the tumor microenvironment, such as those neutralizing transforming growth factor-beta (TGF-β), has shown significant promise.[1]
Dendritic Cell (DC) Vaccine
Autologous dendritic cells, potent antigen-presenting cells (APCs), can be loaded with the mTRP-2 antigen to stimulate a powerful T-cell response. One effective method is the electroporation of LCs (Langerhans-type dendritic cells) with mRNA encoding the full-length mTRP-2 protein.[2][3]
mRNA Lipid Nanoparticle (LNP) Vaccine
Encapsulating mRNA encoding the mTRP-2 (180-188) peptide within lipid nanoparticles facilitates targeted delivery to lymph nodes, enhancing the activation of antigen-specific CD8+ T cells.[4][5] This approach has demonstrated significant tumor inhibition, especially when combined with checkpoint inhibitors like anti-PD-1 therapy.[4]
Experimental Protocols
Peptide Synthesis and Preparation
Protocol 1: mTRP-2 (180-188) Peptide Synthesis
-
Synthesis: The peptide SVYDFFVWL is synthesized using standard solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1]
-
Purification: The synthesized peptide is purified by high-performance liquid chromatography (HPLC) to achieve a purity of >95%.
-
Verification: The identity of the peptide is confirmed by mass spectrometry.
-
Storage: The lyophilized peptide should be stored at -20°C.[6] For experimental use, dissolve the peptide in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final concentration with phosphate-buffered saline (PBS).
Plasmid DNA Vaccine Immunization
Protocol 2: Genetic Immunization of Mice with Plasmid DNA
-
Animals: 6- to 12-week-old female C57BL/6 (H-2Kb) mice are used.
-
Vaccine Preparation: A plasmid DNA vaccine encoding murine TRP-2 (mTRP-2) is prepared. In combination therapies, a plasmid encoding a TGF-β neutralizing agent (e.g., Xenopus laevis transforming growth factor-beta 5, aTGF-β5) is also used.[1]
-
Immunization Schedule: Mice are immunized multiple times at weekly or bi-weekly intervals.
-
Administration: The plasmid DNA is administered via intramuscular or intradermal injection.
Preparation and Administration of a Dendritic Cell Vaccine
Protocol 3: Generation of mTRP-2 mRNA-Electroporated Langerhans-type Dendritic Cells (LCs)
-
LC Generation: Generate autologous LCs from peripheral blood mononuclear cells (PBMCs).
-
mRNA Preparation: In vitro transcribe mRNA encoding the full-length murine TRP-2.
-
Electroporation: Electroporate the generated LCs with the mTRP-2 mRNA.
-
Vaccine Composition: The vaccine consists of 10 x 106 mRNA-electroporated LCs.[2][3]
-
Immunization Schedule: A priming immunization is followed by four booster vaccinations at three-week intervals.[2][3]
In Vivo Antitumor Efficacy Studies
Protocol 4: Prophylactic and Therapeutic Tumor Challenge
-
Cell Line: The B16F10 melanoma cell line, which expresses mTRP-2, is commonly used.
-
Prophylactic Model:
-
Immunize mice with the chosen vaccine formulation as per the specified schedule.
-
One week after the final immunization, challenge the mice by subcutaneous or intravenous injection of B16F10 cells.[1]
-
Monitor tumor growth by measuring tumor volume or counting lung metastases.
-
-
Therapeutic Model:
-
Inoculate mice with B16F10 cells.
-
Begin vaccination treatment at a specified time point after tumor inoculation (e.g., day 1).[1]
-
Monitor tumor growth and survival of the mice.
-
Assessment of the Immune Response
Protocol 5: Cytotoxic T Lymphocyte (CTL) Assay (51Cr Release Assay)
-
Effector Cell Preparation: Harvest splenocytes from immunized mice 1-2 weeks after the last vaccination.
-
In Vitro Restimulation: Restimulate the splenocytes in vitro with the synthetic mTRP-2180-188 peptide (1 µg/ml) and recombinant murine interleukin-2 (B1167480) (10 units/ml) for 5 days.[1]
-
Target Cell Preparation:
-
Use EL-4 cells pulsed with the mTRP-2180-188 peptide and B16F10 cells as target cells.
-
Label the target cells with 51Cr.
-
-
Co-culture: Co-culture the restimulated splenocytes (effector cells) with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios for 6 hours.
-
Measurement of Lysis: Measure the release of 51Cr in the supernatant to determine the percentage of specific lysis.
Protocol 6: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Release
-
Cell Preparation: Isolate splenocytes from immunized mice.
-
Stimulation: Stimulate the splenocytes in vitro with the mTRP-2180-188 peptide.
-
ELISPOT: Perform the ELISPOT assay according to the manufacturer's instructions to detect the number of IFN-γ-secreting cells.
Protocol 7: Intracellular Cytokine Staining and Flow Cytometry
-
Cell Preparation: Obtain PBMCs or splenocytes from vaccinated subjects.
-
Stimulation: Stimulate the cells with the mTRP-2 antigen.
-
Staining: Stain the cells for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) and the degranulation marker CD107a.[2][3]
-
Analysis: Analyze the stained cells using a flow cytometer to determine the frequency of antigen-specific T cells producing specific cytokines.
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies.
Table 1: In Vivo Anti-Tumor Efficacy of mTRP-2 Vaccines
| Vaccine Platform | Model | Outcome | Result | Reference |
| Plasmid DNA (mTRP-2 + aTGF-β5) | Therapeutic B16F10 | Survival | 50% of mice survived for over 50 days | [1] |
| mRNA-LNP (113-O12B/mTRP2180–188) + anti-PD-1 | Therapeutic B16F10 | Complete Response | 40% complete response rate | [4] |
| DC-based (MIP3α-Gp100-Trp2) | Therapeutic B16F10 | Tumor Size Reduction (Day 19) | 47-53% reduction compared to PBS control | [7] |
| DC-based (MIP3α-Gp100-Trp2) | Therapeutic B16F10 | Median Survival Increase | 39% increase over vaccine alone | [7] |
Table 2: Immunological Responses to mTRP-2 Vaccines
| Vaccine Platform | Assay | Readout | Result | Reference |
| Plasmid DNA (mTRP-2 + aTGF-β5) | 51Cr Release Assay | CTL Activity | Vigorous CTL activity against B16F10 and peptide-pulsed EL-4 cells | [1] |
| DC (mTRP-2 mRNA electroporated) | Flow Cytometry | T-cell Clonality (1-month post-vaccine) | Fold-increase of 2.11 for CD4 and 2.94 for CD8 T cells | [2][3] |
| mRNA-LNP (113-O12B/mTRP2) | Flow Cytometry | IFN-γ+ CD8+ T cells | Significant increase in IFN-γ-secreting cells 7 days after the second vaccination | [4] |
Visualizations
Caption: Experimental workflow for mTRP-2 vaccine development.
Caption: CTL activation pathway by mTRP-2 vaccine.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Langerhans-type dendritic cells electroporated with TRP-2 mRNA stimulate cellular immunity against melanoma: Results of a phase I vaccine trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langerhans-type dendritic cells electroporated with TRP-2 mRNA stimulate cellular immunity against melanoma: Results of a phase I vaccine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 113-O12B/mTRP-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. genscript.com [genscript.com]
- 7. biorxiv.org [biorxiv.org]
Synthesizing and Purifying the Immunogenic Peptide mTRP-2 (180-188): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and purification of the murine tyrosinase-related protein 2 (mTRP-2) derived peptide, corresponding to amino acid residues 180-188. The peptide, with the sequence Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu (SVYDFFVWL), is a significant epitope in melanoma research, recognized by cytotoxic T lymphocytes (CTLs) and capable of inducing antitumor immunity.[1][2][3][4] The protocols detailed herein cover Fmoc-based solid-phase peptide synthesis (SPPS), cleavage from the resin, and subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, methods for verifying peptide identity and purity via mass spectrometry and analytical HPLC are described. This guide is intended to provide researchers with a robust framework for producing high-purity mTRP-2 (180-188) for immunological and drug development studies.
Introduction
Tyrosinase-related protein 2 (TRP-2) is a melanosomal enzyme that is expressed in normal melanocytes and the majority of melanomas.[2] The nonapeptide mTRP-2 (180-188), sequence SVYDFFVWL, has been identified as a major epitope recognized by anti-melanoma CTLs.[5][6] Studies have demonstrated that this peptide can elicit potent antitumor immune responses, making it a valuable tool for cancer vaccine development and immunotherapy research.[2][3][4] The reliable synthesis and purification of this peptide are therefore critical for advancing research in this field.
This application note details the chemical synthesis of mTRP-2 (180-188) using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7][8] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[9] Following synthesis, the peptide is cleaved from the support and purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification.[10][11][12]
Materials and Reagents
Peptide Synthesis
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Leu-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-L-Trp(Boc)-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-L-Val-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-L-Phe-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-L-Asp(OtBu)-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-L-Tyr(tBu)-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-L-Ser(tBu)-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| HBTU | Synthesis Grade | Sigma-Aldrich |
| HOBt | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Peptide Purification and Analysis
| Reagent/Material | Grade | Supplier (Example) |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q |
| C18 Preparative HPLC Column | 10 µm, 21.2 x 250 mm | Waters, Agilent |
| C18 Analytical HPLC Column | 5 µm, 4.6 x 150 mm | Waters, Agilent |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of mTRP-2 (180-188)
This protocol is based on a 0.1 mmol synthesis scale using the Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis
References
- 1. genscript.com [genscript.com]
- 2. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRP-2 (180-188) - AnaSpec [bioscience.co.uk]
- 4. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: mTRP-2 (180-188) in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-related protein 2 (TRP-2), a melanosomal enzyme expressed in normal melanocytes and the majority of melanomas, is a key target in the development of immunotherapies for melanoma.[1][2] The peptide epitope mTRP-2 (180-188), with the amino acid sequence SVYDFFVWL, is an immunodominant, H-2Kb-restricted epitope in mice that is recognized by cytotoxic T lymphocytes (CTLs).[1][3] This recognition makes mTRP-2 (180-188) a valuable tool in preclinical immunotherapy research for melanoma, where it is utilized in cancer vaccines, adoptive T-cell therapies, and for monitoring immune responses.[1][2] These application notes provide an overview of the various applications of mTRP-2 (180-188) and detailed protocols for its use in key immunological assays.
Applications of mTRP-2 (180-188) in Immunotherapy
The mTRP-2 (180-188) peptide is a versatile tool for researchers developing and evaluating immunotherapies against melanoma. Its primary applications include:
-
Cancer Vaccines: The peptide is a critical component in various vaccine formulations aimed at inducing robust anti-tumor immune responses. These include:
-
Peptide-based vaccines: Often administered with adjuvants to enhance immunogenicity.[2][4]
-
DNA and mRNA vaccines: Genetic material encoding the mTRP-2 (180-188) epitope is delivered to generate the antigen in vivo.[1][5]
-
Dendritic cell (DC) vaccines: Dendritic cells are loaded with the peptide ex vivo before being administered to induce a targeted T-cell response.[6][7]
-
-
Adoptive T-cell Therapy: T-cells engineered to express a T-cell receptor (TCR) specific for the mTRP-2 (180-188) epitope can be adoptively transferred to mediate tumor regression.[2]
-
Immune Monitoring: The peptide is used to stimulate and detect mTRP-2-specific T-cells in preclinical models, allowing for the evaluation of vaccine efficacy and the monitoring of anti-tumor immunity.
-
Combination Immunotherapies: mTRP-2 (180-188) is frequently used in studies evaluating the synergistic effects of vaccines with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1) or cytokine-based therapies.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing mTRP-2 (180-188) for easy comparison.
Table 1: In Vitro T-Cell Stimulation with mTRP-2 (180-188)
| Parameter | Concentration | Cell Type | Assay | Reference |
| Peptide for T-cell restimulation | 1 µg/mL | Splenocytes | Chromium Release Assay | [1] |
| Peptide for T-cell stimulation | 1-20 µg/mL | Splenocytes | 3H-thymidine incorporation, ELISA | |
| Peptide for ELISpot | 1 µg/mL | Splenocytes | ELISpot | [8] |
| Peptide for pulsing target cells | 5 µg/mL | 293Kb cells | Chromium Release Assay | [9] |
Table 2: In Vivo Tumor Models and Efficacy
| Treatment | Mouse Strain | Tumor Model | Efficacy | Reference |
| Plasmid DNA encoding mTRP-2 + anti-TGF-β | C57BL/6 | B16F10 melanoma | 50% survival over 50 days | [1] |
| (R)-DOTAP adjuvanted Trp2 peptide vaccine | C57BL/6 | B16F10 melanoma | Significant tumor growth delay | [4] |
| Lipid nanoparticle mRNA vaccine + anti-PD-1 | C57BL/6 | B16F10 melanoma | 40% complete response rate | [5] |
| Recombinant adenovirus encoding hTRP-2 | C57BL/6 | B16 melanoma lung metastases | Prevention of lung metastases | [9] |
Table 3: MHC Class I Binding Affinity
| Peptide | MHC Allele | Assay | IC50 | Reference |
| SVYDFFVWL (mTRP-2 180-188) | H-2Kb | MHC class I stabilization | ~1 µM | [6] |
| SVYDFFVWL (mTRP-2 180-188) | HLA-A2.1 | Reference peptide binding inhibition | >100 µM | [6] |
Experimental Protocols
In Vivo Murine Melanoma Model
This protocol describes a common workflow for evaluating the efficacy of an mTRP-2 (180-188)-based vaccine in a murine melanoma model.
Caption: General workflow for an in vivo melanoma tumor model.
Methodology:
-
Animal Model: Use 6- to 12-week-old female C57BL/6 (H-2Kb) mice.[1]
-
Tumor Cell Line: Culture B16F10 melanoma cells in appropriate media.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 B16F10 cells into the flank of each mouse.
-
Vaccination Schedule:
-
Begin vaccinations on day 3, 10, and 17 post-tumor inoculation.
-
The vaccine formulation can be a peptide emulsified in an adjuvant, a plasmid DNA vaccine, an mRNA-lipid nanoparticle formulation, or peptide-pulsed dendritic cells.
-
-
Tumor Measurement: Measure tumor volume every other day using calipers (Volume = (Length x Width^2)/2).[5]
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study for survival analysis and immunological assays.
IFN-γ ELISpot Assay
This protocol details the steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify mTRP-2 (180-188)-specific, IFN-γ-secreting T-cells.
Caption: Workflow for an IFN-γ ELISpot assay.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with a rat anti-mouse IFN-γ capture antibody (10 µg/mL) and incubate overnight at 4°C.[8]
-
Plate Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum.
-
Cell Plating: Isolate splenocytes from immunized and control mice and add 2 x 10^5 cells per well.[5]
-
Stimulation: Add mTRP-2 (180-188) peptide to the wells at a final concentration of 1-2 µg/mL.[5][8] Use an irrelevant peptide and media alone as negative controls.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[5][8]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody.
-
After washing, add a streptavidin-alkaline phosphatase conjugate.
-
Add the substrate and incubate until spots appear.[5]
-
-
Analysis: Wash and dry the plate, then count the spots using an ELISpot reader.
Chromium (51Cr) Release Cytotoxicity Assay
This protocol outlines the procedure for a standard 6-hour chromium release assay to measure the cytotoxic activity of mTRP-2 (180-188)-specific CTLs.
Caption: Workflow for a 51Cr release cytotoxicity assay.
Methodology:
-
Effector Cell Preparation: Harvest splenocytes from immunized mice and restimulate them in vitro for 5 days with 1 µg/mL of mTRP-2 (180-188) peptide and 10 units/mL of recombinant murine interleukin-2.[1]
-
Target Cell Preparation:
-
Use EL-4 cells (a murine lymphoma cell line) as target cells.
-
Pulse one set of EL-4 cells with 1 µg/mL of mTRP-2 (180-188) peptide.
-
Leave another set of EL-4 cells unpulsed as a negative control.
-
Label both sets of target cells with Na2[51Cr]O4.[6]
-
-
Co-culture: Co-culture the effector cells with the 51Cr-labeled target cells in triplicate at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.
-
Incubation: Incubate the plate for 6 hours at 37°C.[1]
-
Measurement of 51Cr Release: Harvest the supernatant and measure the amount of 51Cr released using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Signaling and Antigen Presentation Pathway
The following diagram illustrates the general pathway of MHC class I antigen presentation of the mTRP-2 (180-188) peptide, leading to the activation of CD8+ T-cells.
Caption: MHC class I presentation of mTRP-2 (180-188).
This pathway illustrates how the mTRP-2 protein is processed within an antigen-presenting cell, loaded onto an MHC class I molecule (specifically H-2Kb in mice), and presented on the cell surface. This peptide-MHC complex is then recognized by the T-cell receptor of a CD8+ T-cell, leading to T-cell activation and an anti-tumor immune response.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Anti-Tumor Efficacy of DC-Based Vaccines Targeting TME-Associated Antigens Is Improved When Combined with a Chemokine-Modulating Regimen and/or Anti-PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: mTRP-2 (180-188) Peptide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mTRP-2 (180-188) peptide.
Troubleshooting Guide: mTRP-2 (180-188) Peptide Solubility
The mTRP-2 (180-188) peptide, with the sequence SVYDFFVWL, is known to be hydrophobic, which can present challenges in achieving complete and stable solubilization. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffers (e.g., PBS). | The mTRP-2 (180-188) peptide is hydrophobic due to the presence of multiple aromatic and hydrophobic residues (Y, F, V, W, L). | It is recommended to first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) before adding it to your aqueous buffer.[1][2] For example, a stock solution can be prepared by dissolving the peptide at 10 mg/mL in DMSO.[1] |
| Peptide precipitates out of solution after dilution in aqueous buffer. | The final concentration of the organic solvent may be too low to maintain the solubility of the hydrophobic peptide. | Ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility. A common approach is to dissolve the peptide in a solution of PBS with 10% DMSO.[2] |
| Difficulty achieving high peptide concentrations in solution. | The intrinsic hydrophobicity of the peptide limits its solubility even in the presence of organic solvents. | For applications requiring higher concentrations, consider alternative solvent systems. A study reported dissolving hydrophobic peptides at concentrations up to 25 mg/mL using a co-solvent system of water, 2-methyl-2-butanol, and acetic acid with polyvinylalcohol 2000 (PVA2000).[3] |
| Concerns about the effect of organic solvents on experimental systems. | DMSO and other organic solvents can be toxic to cells at higher concentrations. | Minimize the final concentration of the organic solvent in your experimental setup. Prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous medium to a final concentration that is non-toxic to your system. |
| Peptide appears to be aggregated. | Hydrophobic peptides have a tendency to aggregate in aqueous solutions. | To reduce aggregation, consider using chaotropic agents like 6 M guanidine (B92328) HCl or 8 M urea (B33335) for initial solubilization, followed by dilution.[4][5] However, ensure these agents are compatible with your downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving the mTRP-2 (180-188) peptide?
A1: Due to its hydrophobic nature, it is highly recommended to first dissolve the mTRP-2 (180-188) peptide in a small amount of high-purity DMSO.[1] A stock solution of 10 mg/mL in DMSO has been successfully used in published research.[1]
Q2: How can I prepare a working solution of mTRP-2 (180-188) in a physiological buffer like PBS?
A2: After preparing a concentrated stock solution in DMSO, you can dilute it into your desired aqueous buffer. For example, a working solution can be prepared by dissolving the peptide in a mixture of phosphate-buffered saline (PBS) and 10% dimethyl sulfoxide (DMSO).[2] It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.
Q3: What should I do if my peptide still doesn't dissolve?
A3: If you are still facing solubility issues, you can try sonicating the solution briefly. If solubility remains a problem, consider using a stronger organic solvent like dimethylformamide (DMF), especially if your peptide contains cysteine (though mTRP-2 (180-188) does not).[4][5] For very stubborn peptides, adding a small amount of acid (e.g., acetic acid or TFA) can help if the peptide has a net positive charge, or a base (e.g., ammonium (B1175870) hydroxide) if it has a net negative charge, though this should be done cautiously as it can affect the peptide's stability and activity.
Q4: How should I store the solubilized mTRP-2 (180-188) peptide?
A4: Once in solution, it is recommended to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][6][7] Stock solutions in DMSO are generally stable for at least a month at -20°C and for up to 6 months at -80°C.[6]
Q5: Are there any alternative methods to improve the solubility of mTRP-2 (180-188) in aqueous solutions without using organic solvents?
A5: One study reported a significant increase in the aqueous solubility of the Trp2 peptide by converting it to a disodium (B8443419) salt. This method increased the solubility in water by over 30-fold compared to the trifluoroacetate (B77799) (TFA) salt form. This approach might be suitable for applications where organic solvents are not desirable.
Experimental Protocols
Protocol for Solubilizing mTRP-2 (180-188) Peptide
This protocol is based on methods described in the literature for the successful solubilization of mTRP-2 (180-188) and other hydrophobic peptides.
Materials:
-
mTRP-2 (180-188) peptide (lyophilized powder)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Pre-treatment: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the required volume of DMSO to achieve a stock concentration of 10 mg/mL.[1] For example, to a vial containing 1 mg of peptide, add 100 µL of DMSO.
-
Recap the vial and vortex gently until the peptide is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
-
Preparation of Working Solution:
-
To prepare a working solution in a physiological buffer, slowly add the DMSO stock solution to your desired volume of PBS (or other aqueous buffer) while vortexing. For instance, to prepare a 2 mg/mL working solution in PBS with 10% DMSO, you can mix 1 part of the 10 mg/mL DMSO stock with 4 parts of PBS.[2]
-
Ensure the final concentration of DMSO is compatible with your experimental system.
-
-
Storage:
-
Aliquot the stock solution and working solutions into single-use volumes in low-protein binding tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Troubleshooting workflow for mTRP-2 (180-188) peptide solubility.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll like receptor-3 ligand poly-ICLC promotes the efficacy of peripheral vaccinations with tumor antigen-derived peptide epitopes in murine CNS tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
Technical Support Center: mTRP-2 (180-188) Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in studies involving the murine Tyrosinase-Related Protein 2 (mTRP-2) peptide, specifically the 180-188 epitope (SVYDFFVWL).
Frequently Asked Questions (FAQs)
Q1: What is mTRP-2 (180-188)?
A1: mTRP-2 (180-188) is a nine-amino-acid peptide with the sequence SVYDFFVWL.[1][2][3][4] It is a well-characterized epitope derived from murine Tyrosinase-Related Protein 2 (TRP-2), a melanocyte differentiation antigen expressed in normal melanocytes and melanoma cells.[1][2][5] This peptide is presented by the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is a key target for cytotoxic T lymphocytes (CTLs) in melanoma immunotherapy research.[1][4] The human homolog of this peptide is also recognized in the context of HLA-A2.[4][6]
Q2: What are the common applications of the mTRP-2 (180-188) peptide?
A2: The mTRP-2 (180-188) peptide is primarily used in preclinical immunology and cancer research to:
-
Stimulate and expand mTRP-2-specific CD8+ T cells in vitro and in vivo.[1][2]
-
Serve as a target antigen in cytotoxicity assays to measure the killing capacity of CTLs.[1][2]
-
Evaluate the efficacy of cancer vaccines and immunotherapies in mouse models of melanoma.[3][5]
-
As a stimulus in functional T-cell assays such as ELISpot and intracellular cytokine staining (ICS) to quantify antigen-specific T-cell responses.[7][8]
Q3: How should I dissolve and store the mTRP-2 (180-188) peptide?
A3: Proper handling of the peptide is critical to ensure experimental consistency.
-
Dissolving: The mTRP-2 (180-188) peptide is often supplied as a lyophilized powder, sometimes as a trifluoroacetate (B77799) (TFA) salt.[3][4] Due to its hydrophobic nature, it may have limited solubility in aqueous solutions. It is recommended to first dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration with the appropriate cell culture medium or buffer.[5] One study noted a significant increase in aqueous solubility by converting the TFA salt to a disodium (B8443419) salt.[4]
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[9] Once dissolved in DMSO, it is best to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the key sources of variability in experiments using mTRP-2 (180-188)?
A4: Experimental variability can arise from several factors:
-
Peptide Quality and Handling: Batch-to-batch variation in peptide purity, improper storage leading to degradation, and inaccurate quantification of the peptide stock solution can all contribute to inconsistent results.[10]
-
Cell Viability and Handling: The viability and handling of splenocytes or other immune cells used in assays are critical. Poor cell viability can lead to high background and weak responses.
-
Assay-Specific Parameters: Inconsistent cell plating densities, incubation times, and reagent concentrations in assays like ELISpot and cytotoxicity assays are common sources of variability.
-
In Vivo Model Factors: The age, sex, and health status of the mice, as well as the specific strain used, can influence the immune response to mTRP-2 (180-188) vaccination.
Troubleshooting Guides
ELISpot Assay Troubleshooting
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells, such as IFN-γ-producing T cells, in response to mTRP-2 (180-188). Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Inadequate washing.- Contaminated reagents or cells.- Non-specific binding of antibodies.- Too many cells per well. | - Ensure thorough and consistent washing steps.- Use sterile reagents and handle cells aseptically.- Consider using a different batch of serum in the culture medium.- Optimize the number of cells plated per well.[8] |
| No or Faint Spots | - Inactive peptide.- Insufficient number of responding cells.- Suboptimal incubation time.- Incorrect antibody concentrations. | - Use a fresh, properly stored aliquot of mTRP-2 (180-188) peptide.- Increase the number of cells per well or use cells from a successfully immunized animal.- Optimize the incubation time for cell stimulation.- Titrate capture and detection antibody concentrations. |
| Poor Spot Quality (fuzzy or indistinct) | - Over-development of the plate.- Cell clumping.- Plate movement during incubation. | - Reduce the substrate incubation time.- Ensure a single-cell suspension before plating.- Place the incubator in a location free from vibrations. |
| Inconsistent Replicates | - Pipetting errors.- Uneven cell distribution.- Edge effects in the plate. | - Calibrate pipettes and use proper pipetting techniques.- Gently mix cells before and during plating.- Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity. |
In Vitro Cytotoxicity Assay (51Cr Release) Troubleshooting
This assay measures the ability of CTLs to lyse target cells pulsed with the mTRP-2 (180-188) peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Spontaneous Release | - Target cells are unhealthy or dying.- Over-labeling with 51Cr. | - Use a healthy, viable population of target cells.- Optimize the concentration of 51Cr and the labeling time. |
| Low Specific Lysis | - Low effector-to-target (E:T) ratio.- Inefficient peptide pulsing of target cells.- Weak CTL response. | - Increase the E:T ratio.- Optimize the concentration of mTRP-2 (180-188) peptide and the pulsing time.- Use effector cells from a robustly immunized animal or after in vitro restimulation.[1] |
| High Variability Between Replicates | - Inaccurate cell counting and plating.- Incomplete lysis for maximum release wells. | - Ensure accurate cell counts for both effector and target cells.- Use a strong detergent to achieve complete lysis in the maximum release wells. |
In Vivo Vaccination and Tumor Challenge Troubleshooting
These studies assess the ability of mTRP-2 (180-188)-based vaccines to induce an anti-tumor immune response.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Anti-Tumor Response | - Insufficiently immunogenic vaccine formulation.- Suboptimal vaccination schedule or route.- Immune tolerance to the self-antigen. | - Use a potent adjuvant (e.g., CpG ODN) or a more advanced delivery system (e.g., dendritic cells, viral vectors, lipid nanoparticles).[3][11]- Optimize the number of vaccinations and the interval between them.- Consider strategies to break tolerance, such as co-administration of checkpoint inhibitors. |
| High Variability in Tumor Growth | - Inconsistent number of tumor cells injected.- Variation in the site of tumor cell injection.- Health status of the mice. | - Ensure accurate counting and injection of a consistent number of viable tumor cells.- Be precise with the anatomical location of the tumor challenge.- Use age- and sex-matched mice in good health. |
| Toxicity or Adverse Events | - High dose of adjuvant or peptide.- Off-target effects of the vaccine vehicle. | - Perform dose-titration studies to determine the optimal, non-toxic concentrations of vaccine components.- Include appropriate vehicle-only control groups. |
Experimental Protocols
IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 medium containing 10% FBS for 1-2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Add the cells to the wells at a density of 2 x 105 to 5 x 105 cells per well.
-
Stimulation: Add mTRP-2 (180-188) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[7] Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC). Stop the reaction by washing with water when distinct spots appear.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.
51Cr Release Cytotoxicity Assay
-
Target Cell Preparation: Culture a suitable target cell line (e.g., EL-4, a murine lymphoma cell line) that expresses the H-2Kb molecule.[1]
-
Peptide Pulsing and Labeling: Resuspend target cells in serum-free medium and pulse with mTRP-2 (180-188) peptide (1-10 µg/mL) while simultaneously labeling with 51Cr (sodium chromate) for 1 hour at 37°C.[1]
-
Washing: Wash the labeled and pulsed target cells three times with complete medium to remove excess peptide and 51Cr.
-
Co-culture: Plate the target cells in a 96-well round-bottom plate. Add effector cells (splenocytes from immunized mice) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls: Include wells for spontaneous release (target cells with medium only) and maximum release (target cells with a strong detergent).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Visualizations
Caption: Workflow for in vivo and ex vivo mTRP-2 (180-188) studies.
Caption: TCR signaling upon mTRP-2 (180-188) peptide recognition.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Vaccination with “Self” Tyrosinase-related Protein 2 Causes Melanoma Eradication but not Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 4. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pre-Existing Immunity to Tyrosinase-Related Protein (TRP)-2, a New TRP-2 Isoform, and the NY-ESO-1 Melanoma Antigen in a Patient with a Dramatic Response to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. genscript.com [genscript.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. pnas.org [pnas.org]
Technical Support Center: Enhancing T Cell Response to mTRP-2 (180-188)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mouse tyrosinase-related protein 2 (mTRP-2) peptide 180-188 (SVYDFFVWL). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you enhance T cell responses against this critical melanoma-associated antigen.
Frequently Asked Questions (FAQs)
Q1: Why is the endogenous T cell response to the mTRP-2(180-188) peptide often weak?
The mTRP-2 protein is a 'self-antigen' expressed in normal melanocytes as well as in most melanoma cells.[1][2] This leads to central and peripheral tolerance, where the immune system is trained to ignore this antigen to prevent autoimmunity. Consequently, vaccine strategies using the native peptide often fail to induce a strong, therapeutic T cell response.[1][2]
Q2: What is the primary goal of enhancing the T cell response to mTRP-2(180-188)?
The primary goal is to break immune tolerance and generate a robust population of cytotoxic T lymphocytes (CTLs) that can recognize and kill melanoma cells expressing the mTRP-2 antigen.[1] Effective immunization should induce mTRP-2(180-188)-specific CTLs capable of controlling tumor growth and providing long-term immunity.[3]
Q3: What are the main strategies to overcome tolerance and boost immunogenicity?
Several strategies have proven effective:
-
Use of Adjuvants: Incorporating adjuvants like Toll-like receptor (TLR) agonists (e.g., CpG ODN, poly-ICLC) can significantly boost the response.[4][5]
-
Combination with Cytokines: Co-administration of cytokines such as Interleukin-2 (IL-2) can dramatically enhance the expansion of vaccine-elicited CD8+ T cells.[4]
-
Advanced Vaccine Platforms: Utilizing platforms like DNA vaccines, recombinant adenoviruses, dendritic cell (DC) vaccines, or lipid nanoparticle (LNP)-based mRNA vaccines can improve antigen presentation and T cell activation.[1][2][3][6]
-
Combination Therapies: Combining vaccination with checkpoint inhibitors (e.g., anti-PD-1) or other targeted therapies can overcome immune suppression within the tumor microenvironment.[6][7]
-
Altered Peptide Ligands (APLs): Modifying the peptide sequence can increase its binding affinity to MHC molecules, enhancing its recognition by T cells.[8]
Troubleshooting Guide
Issue: My peptide-based vaccine is not inducing a detectable mTRP-2-specific CTL response.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Immunogenicity of Peptide Alone | 1. Incorporate a Toll-like receptor (TLR) agonist adjuvant, such as CpG ODN or poly-ICLC, into your vaccine formulation.[4][5] 2. Co-administer systemic IL-2 with your vaccine regimen.[4] | Adjuvants stimulate innate immunity and promote dendritic cell maturation, leading to more effective T cell priming. IL-2 is a potent T cell growth factor that drives the proliferation and survival of activated CTLs.[4] |
| Suboptimal Vaccination Strategy | 1. Switch to a more potent vaccine platform, such as a dendritic cell (DC)-based vaccine or an mRNA-LNP vaccine.[2][6] 2. Consider using a recombinant adenovirus vector to express the TRP-2 antigen.[3] | DC and mRNA vaccines are highly effective at inducing CTL responses.[2][6] Viral vectors can provide strong, sustained antigen expression and are inherently immunogenic.[3] |
| Peptide Instability or Purity | 1. Verify the purity of the synthesized mTRP-2(180-188) peptide via HPLC.[1] 2. Ensure proper storage and handling of the peptide to prevent degradation. | Impurities can interfere with the immune response, while degraded peptides will not be effective. |
Issue: A T cell response is detected, but there is no significant anti-tumor effect in vivo.
| Possible Cause | Troubleshooting Step | Rationale |
| Immune Suppression in the Tumor Microenvironment (TME) | 1. Combine your vaccination strategy with an anti-PD-1 or anti-PD-L1 checkpoint inhibitor.[6][7] 2. Investigate therapies that neutralize immunosuppressive cytokines like TGF-β.[1] | Tumors often upregulate PD-L1 to induce T cell exhaustion. Checkpoint blockade can reinvigorate tumor-infiltrating lymphocytes.[6] TGF-β is a potent immunosuppressive cytokine in the TME; its neutralization can restore T cell function.[1] |
| Insufficient Magnitude or Quality of T cell Response | 1. Optimize the adjuvant and/or cytokine combination to maximize the number of epitope-specific T cells. The combination of a peptide vaccine with CpG and IL-2 has been shown to elicit very high frequencies of specific CD8+ T cells.[4] 2. Evaluate the polyfunctionality (secretion of multiple cytokines like IFN-γ and IL-17) of the induced T cells.[9] | A high number of functional, non-exhausted T cells is required to control tumor growth. Polyfunctional T cells are associated with more effective tumor rejection.[9] |
| Poor T cell Infiltration into the Tumor | 1. Use a chemokine-modulating regimen to improve T cell trafficking to the tumor site.[7][10] | Even potent T cells are ineffective if they cannot migrate from the periphery into the tumor bed. |
Key Experimental Workflows and Pathways
The following diagrams illustrate common experimental workflows and the underlying logic for enhancing the mTRP-2 specific T cell response.
Caption: Workflow of a peptide vaccine enhanced with an adjuvant.
Caption: A logical troubleshooting workflow for enhancing T cell response.
Quantitative Data Summary
The following tables summarize quantitative data from key studies, demonstrating the impact of different enhancement strategies.
Table 1: Effect of Adjuvant (CpG ODN) and Cytokine (IL-2) on mTRP-2 Specific CD8+ T cell Response
Data adapted from a study on vaccine-elicited CD8+ T cell responses.[4]
| Vaccine Regimen | % of CD8+ T cells specific for mTRP-2(180-188) | Fold Increase vs. Peptide + CpG + IL-2 |
| TRP-2(180-188) + CpG ODN + IL-2 | 18.2% | - |
| TRP-2(180-188) + IL-2 (No CpG) | 2.8% | 6.5x lower |
| TRP-2(180-188) + CpG ODN (No IL-2) | 1.1% | 16.5x lower |
Table 2: Comparison of Different Vaccine Platforms and Combinations
| Vaccine Strategy | Key Outcome | Reference |
| Plasmid DNA (mTRP-2) alone | No detectable CTL induction | [1] |
| Plasmid DNA (mTRP-2) + anti-TGF-β | Vigorous CTL activity induced | [1] |
| Peptide in Freund's Adjuvant | Failed to induce protective immunity | [2] |
| Peptide-pulsed Dendritic Cells | Induced high-avidity CTLs and protective immunity | [2] |
| LNP-mRNA (mTRP-2) + anti-PD-1 | Significant tumor inhibition (40% complete response) | [6] |
| Recombinant Adenovirus (hTRP-2) | Prevented lung metastases in 100% of mice | [3] |
Detailed Experimental Protocols
Protocol 1: In Vivo Mouse Immunization and Tumor Challenge
This protocol is a general guideline for inducing an mTRP-2 specific T cell response in C57BL/6 mice.
1. Materials:
-
C57BL/6 mice (6-8 weeks old).[1]
-
mTRP-2(180-188) peptide (SVYDFFVWL), >95% purity.[1]
-
Adjuvant: CpG ODN 1826.
-
Recombinant mouse IL-2.
-
B16F10 melanoma cell line.[1]
-
Sterile PBS and syringes.
2. Vaccine Preparation:
-
Dissolve mTRP-2 peptide in sterile PBS or DMSO/PBS.
-
For each mouse, prepare a 100 µL injection containing 20-100 µg of peptide and 20 µg of CpG ODN.[5]
-
Gently mix before injection.
3. Immunization Schedule:
-
Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the flank.
-
Immunize mice on days 0, 7, and 14 for a prime-boost-boost schedule.[11]
-
For regimens including IL-2, administer IL-2 systemically for several consecutive days following the peptide/CpG injection.[4]
4. Tumor Challenge:
-
7-10 days after the final immunization, challenge mice with a subcutaneous or intravenous injection of B16F10 melanoma cells.[3]
-
Monitor tumor growth with calipers (for s.c. model) or assess lung metastases at a pre-determined endpoint (for i.v. model).[3]
5. Readout:
-
Harvest spleens or tumor-infiltrating lymphocytes (TILs) for T cell analysis 7-10 days post-final vaccination or at the experimental endpoint.[1][9]
-
Perform ELISPOT or intracellular cytokine staining (ICS) to quantify mTRP-2-specific T cells.
Protocol 2: ELISPOT Assay for IFN-γ Secretion
This protocol measures the frequency of mTRP-2-specific, IFN-γ-producing T cells.
1. Plate Preparation:
-
Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.[12]
-
Wash the plate with sterile PBS and block with complete RPMI medium for 2 hours at 37°C.
2. Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate splenocytes at a density of 2x10^5 to 5x10^5 cells per well.
-
Stimulate cells in triplicate wells with:
-
Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[12]
3. Spot Development:
-
Wash the plate extensively with PBS containing 0.05% Tween 20 (PBST).
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.[12]
-
Wash and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour.[12]
-
Wash and add the substrate (e.g., BCIP/NBT or AEC).
-
Stop the reaction by washing with water once spots have developed.
4. Analysis:
-
Air-dry the plate and count the spots using an automated ELISPOT reader.
-
The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 3: In Vitro CTL Assay (Chromium-51 Release)
This assay measures the cytotoxic capability of induced T cells.
1. Effector Cell Preparation:
-
Harvest splenocytes from immunized mice 1-2 weeks after the final vaccination.[1]
-
Restimulate 4 x 10^7 splenocytes in a T25 flask with 1 µg/mL mTRP-2 peptide and 10 U/mL recombinant murine IL-2.[1]
-
Culture for 5 days at 37°C to expand the antigen-specific CTLs.[1]
2. Target Cell Preparation:
-
Use EL-4 (a T-cell lymphoma line compatible with C57BL/6) or another suitable target cell line.
-
Pulse one set of target cells with 1 µg/mL mTRP-2 peptide for 1 hour at 37°C. Leave another set unpulsed as a negative control.[1]
-
Label both sets of target cells with Sodium Chromate (51Cr) for 1 hour at 37°C.
-
Wash the labeled target cells thoroughly to remove excess 51Cr.
3. Cytotoxicity Assay:
-
Plate the 51Cr-labeled target cells (1 x 10^4 cells/well) in a 96-well round-bottom plate.
-
Add the effector cells at various Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1).[1]
-
Include control wells for:
-
Spontaneous release (target cells + medium).
-
Maximum release (target cells + detergent).
-
-
Centrifuge the plate briefly and incubate for 4-6 hours at 37°C.[1]
4. Measurement and Calculation:
-
Harvest the supernatant from each well.
-
Measure the amount of 51Cr released using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: mTRP-2 (180-188) Tetramer Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing mTRP-2 (180-188) tetramers for the detection of antigen-specific T cells.
Troubleshooting Guide
This guide addresses common issues encountered during mTRP-2 (180-188) tetramer staining experiments.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Low frequency of mTRP-2 specific T cells. | - Increase the number of cells stained.[1] - Consider in vitro expansion of antigen-specific T cells prior to staining.[2] - Use enrichment techniques for rare cell populations.[3] |
| 2. Low affinity of the T cell receptor (TCR) for the mTRP-2 peptide-MHC complex. Self-antigen specific T cells often have lower affinity TCRs.[4][5][6] | - Employ signal amplification techniques such as using protein kinase inhibitors (e.g., dasatinib) to prevent TCR internalization.[4][7] - Use higher-valency multimers like dextramers which can provide brighter staining.[4][5] - Incorporate an anti-fluorochrome antibody to boost the signal.[4][7] | |
| 3. Suboptimal staining conditions. | - Titrate the tetramer concentration to find the optimal dilution.[1][8] - Optimize incubation time and temperature. Staining at 37°C for a longer duration may be beneficial for some class II tetramers, but 4°C or room temperature is common for class I.[8][9] | |
| 4. Tetramer degradation. | - Ensure proper storage of the tetramer at 4°C and avoid freezing.[8] - Centrifuge the tetramer before use to remove aggregates.[1] | |
| High Background / Non-Specific Staining | 1. Non-specific binding of the tetramer. | - Centrifuge the tetramer at high speed (e.g., 3300 x g) for five minutes before use to pellet aggregates.[1] - Increase the number of wash steps before and after staining.[1] - Incorporate an Fc receptor blocking step in your protocol.[10] - Use a "dump channel" in your flow cytometry panel to exclude cells that may non-specifically bind the tetramer (e.g., B cells, monocytes).[11] |
| 2. Dead cells binding the tetramer. | - Always include a viability dye in your staining panel and gate on live cells.[1][10] Dead cells can non-specifically bind tetramers and lead to false-positive signals. | |
| 3. Inappropriate negative controls. | - Use a negative control tetramer with an irrelevant peptide but the same MHC allele (H-2Kb) and fluorochrome.[1][2][12] - Staining cells from a naïve, unimmunized mouse with the mTRP-2 tetramer is also an effective negative control.[2][12] | |
| Poor Resolution of Tetramer-Positive Population | 1. Incorrect gating strategy. | - Follow a sequential gating strategy: first gate on lymphocytes (FSC vs. SSC), then singlets, then live cells, then CD8+ T cells, and finally identify the tetramer-positive population.[3][7][11][13] |
| 2. Spectral overlap from other fluorochromes. | - Carefully design your flow cytometry panel to minimize spectral overlap. - Use fluorescence-minus-one (FMO) controls to properly set gates for the tetramer-positive population.[13] | |
| 3. Simultaneous staining with other antibodies causing interference. | - For some mouse MHC class I tetramers, it is recommended to perform sequential staining: incubate with the tetramer first, followed by other surface antibodies.[10] Some anti-CD8 antibody clones can interfere with tetramer binding.[4][14] |
Frequently Asked Questions (FAQs)
Q1: What is the mTRP-2 (180-188) peptide sequence and its relevance?
The mTRP-2 (180-188) peptide, with the sequence SVYDFFVWL, is derived from mouse tyrosinase-related protein 2.[15][16] It is a known melanoma-associated antigen and is often used in cancer immunology research to study anti-tumor T cell responses.[16]
Q2: What are the essential controls for an mTRP-2 tetramer staining experiment?
-
Negative Control: This is crucial for setting the gate for tetramer-positive cells. The best negative control is a tetramer with the same MHC allele (H-2Kb) and fluorochrome as your mTRP-2 tetramer, but with an irrelevant peptide that is not recognized in your system.[1][2][12] Alternatively, staining cells from a naïve mouse can serve as a negative control.[2][12]
-
Positive Control: A sample known to contain mTRP-2 specific T cells, such as from a mouse successfully immunized with the TRP-2 peptide or a T cell line with known specificity.[1][2]
-
Viability Dye: To exclude dead cells which can bind non-specifically to the tetramer.[1][10]
-
Fluorescence-Minus-One (FMO) Controls: To accurately set gates, especially in a multicolor panel.[13]
Q3: Can I fix my cells before tetramer staining?
It is generally not recommended to fix cells before tetramer staining, as fixation can negatively impact the ability of some tetramers to bind to the TCR.[10] If fixation is necessary, it should be performed after the tetramer staining is complete, using a methanol-free formaldehyde (B43269) solution.[1][10]
Q4: How can I improve the staining of low-affinity mTRP-2 specific T cells?
Staining T cells with low-affinity TCRs, which is common for self-antigens like TRP-2, can be challenging.[4][5][6] To enhance the signal, you can:
-
Use a protein kinase inhibitor (PKI) like dasatinib (B193332) during staining to prevent TCR internalization and increase the number of TCRs available for binding on the cell surface.[4][7]
-
Employ higher-order multimers such as dextramers, which have more peptide-MHC complexes and fluorochromes, leading to a brighter signal.[4][5]
-
Add an antibody against the fluorochrome of the tetramer (e.g., anti-PE antibody for a PE-conjugated tetramer) as a secondary step to amplify the signal.[4][7]
Q5: What is a recommended gating strategy for identifying mTRP-2 tetramer-positive cells?
A stringent gating strategy is essential for accurate identification. A typical workflow is as follows:
-
Gate on lymphocytes based on forward and side scatter (FSC-A vs. SSC-A).[11]
-
Exclude doublets by gating on singlets (e.g., FSC-H vs. FSC-A).[3][11]
-
Gate on T cells (CD3+) and then the CD8+ subset.[11]
-
From the live, single, CD8+ T cell population, identify the tetramer-positive cells by plotting the mTRP-2 tetramer signal against CD8.[1]
Experimental Protocols
Standard mTRP-2 Tetramer Staining Protocol
-
Prepare a single-cell suspension of splenocytes or lymphocytes from your experimental mice.
-
Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).[8]
-
Add 50 µL of the cell suspension (1-2.5 x 10^6 cells) to a 96-well V-bottom plate or flow cytometry tube.
-
Centrifuge the mTRP-2 tetramer at high speed (e.g., 3300 x g) for 5 minutes to pellet any aggregates.[1]
-
Add the titrated amount of mTRP-2 tetramer to the cells.
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[8]
-
Wash the cells with 200 µL of FACS buffer and centrifuge.
-
Decant the supernatant and resuspend the cells in the residual volume.
-
Add a cocktail of fluorescently conjugated antibodies, including anti-CD8, anti-CD3, and a viability dye.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for immediate acquisition on a flow cytometer. If storage is needed, resuspend in a suitable fixative like 1% paraformaldehyde in PBS and analyze within 24 hours.[8][10]
Protocol for Enhancing Low-Affinity Staining
-
Follow steps 1-3 of the standard protocol.
-
Pre-incubate the cells with a protein kinase inhibitor (PKI) such as dasatinib for a specified time according to the manufacturer's recommendations.[4]
-
Without washing, proceed with the addition of the mTRP-2 tetramer (step 4 and 5 of the standard protocol).
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light.
-
Wash the cells once with FACS buffer.
-
(Optional signal amplification step) Add an anti-fluorochrome antibody (e.g., anti-PE) and incubate for an additional 20-30 minutes at 4°C.[4]
-
Wash the cells once with FACS buffer.
-
Proceed with staining for other surface markers (step 9 onwards of the standard protocol).
Visualizations
Caption: A simplified workflow for standard mTRP-2 tetramer staining.
Caption: A sequential gating strategy for identifying tetramer-positive cells.
References
- 1. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 2. lubio.ch [lubio.ch]
- 3. researchgate.net [researchgate.net]
- 4. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Frontiers | Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells [frontiersin.org]
- 8. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 9. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 10. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. researchgate.net [researchgate.net]
- 14. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H2-Kb | mouse or human TRP-2 180-188 | SVYDFFVWL | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 16. genscript.com [genscript.com]
Technical Support Center: Overcoming Tolerance to mTRP-2 (180-188) Self-Antigen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming immune tolerance to the murine Tyrosinase-Related Protein 2 (mTRP-2) (180-188) self-antigen.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing an effective vaccine against the mTRP-2 (180-188) self-antigen?
The primary challenge is overcoming immunological tolerance. Since TRP-2 is a "self" protein expressed in normal melanocytes as well as melanoma cells, the immune system is trained to prevent strong responses against it to avoid autoimmunity.[1] High-affinity T cells that could recognize TRP-2 are often deleted during T cell development in the thymus (central tolerance).[1] Any self-reactive T cells that escape this process are typically kept in a non-responsive state in the periphery (peripheral tolerance).[1][2] Therefore, vaccine strategies must be potent enough to break this tolerance and activate a robust anti-tumor T cell response.
Q2: What is the amino acid sequence of the mTRP-2 (180-188) peptide, and what is its MHC restriction?
The amino acid sequence for the mTRP-2 (180-188) peptide is SVYDFFVWL.[1][3] In mice, it is restricted to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, making it a target for CD8+ cytotoxic T lymphocytes (CTLs).[3][4] This same sequence is also recognized in the context of human HLA-A2.[1][3]
Q3: What are the expected frequencies of TRP-2-specific T cells following a successful vaccination protocol?
The frequency of TRP-2-specific T cells, even after a potent vaccination, can be modest due to immunological tolerance. While specific percentages for TRP-2 in mice vary between studies and depend on the vaccination strategy and analytical method (e.g., tetramer staining, ELISPOT), it's important to note that even a small increase in the frequency of high-avidity, functional T cells can be biologically significant. For context, in human clinical trials with other melanoma peptide antigens, post-vaccination T cell precursor frequencies have been observed in the range of 0.2-2.5% of CD8+ T cells.[5]
Q4: Is a detectable T cell response against mTRP-2 (180-188) always correlated with tumor regression?
Not necessarily. Several studies have reported the successful induction of TRP-2-specific T cells that are capable of killing peptide-pulsed target cells in vitro but fail to control tumor growth in vivo.[2][3] This discrepancy can be attributed to several factors, including a low frequency of tumor-infiltrating lymphocytes (TILs), the immunosuppressive tumor microenvironment, and low avidity of the induced T cells.
Troubleshooting Guides
Low or Undetectable TRP-2-Specific T Cell Response
Problem: After vaccination, I cannot detect a significant TRP-2-specific T cell response using tetramer staining or IFN-γ ELISPOT.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Adjuvant | The choice of adjuvant is critical for breaking self-tolerance. Consider using a potent adjuvant combination. Toll-like receptor (TLR) agonists like Poly(I:C) (TLR3) or CpG ODN (TLR9) have shown efficacy.[6] The "TriVax" approach, combining a peptide, a TLR ligand, and an agonistic anti-CD40 antibody, has been shown to induce robust CD8+ T cell responses. |
| Inadequate Vaccine Formulation | Simple peptide-in-saline formulations are often insufficient. Consider formulating the peptide with a delivery system that enhances uptake by antigen-presenting cells (APCs), such as liposomes.[6] Cationic lipids like (R)-DOTAP have been shown to be effective adjuvants for TRP-2 peptide vaccines.[3] |
| Route of Administration | The route of administration can influence the outcome. While subcutaneous injection is common, some studies have shown that intravenous administration of certain vaccine formulations can elicit strong T cell responses. |
| Low Avidity of T Cell Response | The native TRP-2 (180-188) peptide may only activate low-avidity T cells. Consider using a modified version of the peptide, known as a "heteroclitic" or "mimotope" peptide, where one or more amino acids are substituted to improve MHC binding and/or T cell receptor engagement.[1] |
| Insufficient In Vitro Restimulation | For ELISPOT or intracellular cytokine staining (ICS) assays, the conditions for in vitro restimulation may need optimization. Ensure the correct concentration of the TRP-2 peptide is used and that the duration of restimulation is appropriate. |
Poor In Vivo Anti-Tumor Efficacy Despite a Detectable T Cell Response
Problem: I can detect TRP-2-specific T cells, but the vaccine has no effect on tumor growth in my mouse model.
| Potential Cause | Troubleshooting Suggestion |
| Immunosuppressive Tumor Microenvironment | The tumor microenvironment can inhibit the function of infiltrating T cells. Consider combining your vaccine with immune checkpoint inhibitors, such as anti-CTLA-4 or anti-PD-1/PD-L1 antibodies, to overcome these immunosuppressive mechanisms. |
| Poor T Cell Infiltration into the Tumor | The induced T cells may not be effectively trafficking to the tumor site. Analyze the presence of TRP-2-specific T cells within the tumor using immunohistochemistry or flow cytometry of tumor digests. |
| T Cell Exhaustion | T cells that do infiltrate the tumor may become exhausted and lose their effector function. Combination with checkpoint blockade can help to reinvigorate exhausted T cells. |
| Low Avidity of T Cells | The induced T cells may have too low an avidity to effectively kill tumor cells, which may express lower levels of the TRP-2 peptide compared to peptide-pulsed target cells used in in vitro assays. The use of heteroclitic peptides in your vaccine may generate higher avidity T cells.[1] |
Experimental Protocols
Protocol: In Vivo Cytotoxicity Assay
This protocol is to assess the in vivo cytotoxic T lymphocyte (CTL) activity following vaccination.
-
Preparation of Target Cells:
-
Harvest splenocytes from a naïve, syngeneic mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with 10 µM mTRP-2 (180-188) peptide in complete media for 1-2 hours at 37°C. This will be your target population.
-
Pulse the second population with an irrelevant peptide (e.g., OVA 257-264) as a control.
-
-
Labeling of Target Cells:
-
Label the TRP-2-pulsed population with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Label the control peptide-pulsed population with a low concentration of the same dye (CFSElow).
-
-
Injection of Target Cells:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into both vaccinated and control (unvaccinated) mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the formula: [1 - (ratio in vaccinated mice / ratio in control mice)] x 100.
-
Protocol: Tetramer Staining for Flow Cytometry
This protocol is for the identification and quantification of TRP-2-specific CD8+ T cells.
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
-
Staining:
-
Stain for cell viability using a live/dead stain to exclude dead cells from the analysis.
-
Perform surface staining with fluorescently labeled antibodies against CD8, CD3, and a "dump" channel (e.g., antibodies against CD4, B220, F4/80 to exclude non-CD8 T cells).[7]
-
Stain with an APC- or PE-conjugated H-2Kb/TRP-2 (180-188) tetramer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells.
-
Gate on CD3+ cells and then on CD8+ cells, excluding the dump channel positive cells.[7]
-
Within the CD8+ population, identify the tetramer-positive cells.
-
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for overcoming tolerance to mTRP-2.
Caption: Troubleshooting logic for mTRP-2 vaccine experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased vaccine-specific T cell frequency after peptide-based vaccination correlates with increased susceptibility to in vitro stimulation but does not lead to tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide [thno.org]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
best practices for storing and handling mTRP-2 (180-188) peptide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with the murine Tyrosinase-Related Protein 2 (mTRP-2) (180-188) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mTRP-2 (180-188) peptide?
The mTRP-2 (180-188) peptide, with the amino acid sequence Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu (SVYDFFVWL), is a key epitope derived from murine tyrosinase-related protein 2.[1][2] It is recognized by cytotoxic T lymphocytes (CTLs) and is instrumental in immunology research, particularly in the study of melanoma tumor immunity.[1][2] This peptide binds to mouse and human MHC class I molecules, and immunization with it can induce an effective anti-tumor immune response.[2]
Q2: What are the primary applications of this peptide?
The mTRP-2 (180-188) peptide is predominantly used in cancer research, specifically for:
-
Inducing and studying anti-tumor immunity against melanoma.[2]
-
In vivo and in vitro stimulation of CTLs.[3]
-
Pulsing dendritic cells (DCs) for vaccination studies.[2]
-
Use in ELISpot and CTL assays to quantify antigen-specific T cell responses.
Q3: What is the molecular weight and purity of the peptide?
The typical molecular weight of the mTRP-2 (180-188) peptide is approximately 1175.34 g/mol .[4] Commercially available peptides should have a purity of greater than 95%.[4]
Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of the mTRP-2 (180-188) peptide.
Storage of Lyophilized Peptide
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years | Recommended for long-term storage. [1] |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[1][4] |
-
General Guidance: Store the lyophilized powder in a sealed container, protected from moisture and light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can reduce stability.
Storage of Reconstituted Peptide
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. [1] |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots.[1] |
-
Critical Handling Tip: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.[1]
Reconstitution of the Peptide
The mTRP-2 (180-188) peptide is soluble in several solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Water | 33.33 mg/mL | Requires sonication and pH adjustment to 12 with 1M NaOH.[1] If using water, filter-sterilize the working solution with a 0.22 µm filter before use.[1] |
-
General Protocol for Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Allow the vial to reach room temperature.
-
Add the desired volume of solvent to achieve the target concentration.
-
Gently vortex or sonicate to fully dissolve the peptide.
-
Troubleshooting Guide
Issue 1: Low or No CTL Response in In Vitro Assays (e.g., ELISpot, Cr-release)
-
Possible Cause: Improper peptide storage or handling leading to degradation.
-
Solution: Ensure the peptide has been stored at the correct temperature and that freeze-thaw cycles have been minimized. Use freshly prepared or properly stored aliquots.
-
-
Possible Cause: Suboptimal peptide concentration for T-cell stimulation.
-
Solution: Titrate the peptide concentration. A common starting concentration for in vitro restimulation is 1 µg/mL.[5]
-
-
Possible Cause: Issues with antigen-presenting cells (APCs).
-
Solution: Ensure APCs (e.g., splenocytes, dendritic cells) are viable and functional.
-
Issue 2: Poor In Vivo Immune Response After Vaccination
-
Possible Cause: Insufficient peptide dose or inadequate adjuvant.
-
Solution: Optimize the immunization protocol. Consider increasing the peptide dose or using a potent adjuvant like CpG oligodeoxynucleotides to enhance the immune response.
-
-
Possible Cause: Incorrect route of administration.
-
Solution: The route of immunization can influence the type and location of the immune response. Subcutaneous or intravenous injections are commonly used.
-
-
Possible Cause: Peptide instability in the formulation.
-
Solution: If using a complex formulation (e.g., liposomes), ensure the peptide is stable within that formulation. Some studies have shown stability for up to two weeks at 4°C in certain lipid complexes.
-
Issue 3: Peptide Precipitation in Aqueous Buffers
-
Possible Cause: The peptide has limited solubility in neutral aqueous solutions.
-
Solution: Prepare the initial stock solution in DMSO.[1] For final working concentrations in aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). If direct dissolution in an aqueous buffer is necessary, ensure the pH is appropriate as per solubility data.[1]
-
Experimental Protocols & Workflows
Workflow for In Vivo CTL Response Assessment
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll like receptor-3 ligand poly-ICLC promotes the efficacy of peripheral vaccinations with tumor antigen-derived peptide epitopes in murine CNS tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining Dendritic Cell Loading with mTRP-2 (180-188)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dendritic cell (DC) loading of the murine tyrosinase-related protein 2 (mTRP-2) 180-188 peptide (SVYDFFVWL).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of mTRP-2 (180-188) peptide for loading dendritic cells?
The optimal concentration for pulsing dendritic cells with mTRP-2 (180-188) peptide typically ranges from 1 µg/mL to 10 µM.[1][2] For instance, in some protocols, splenocytes are restimulated with 1 µg/mL of the peptide.[3] Other studies have used concentrations up to 20 µg/mL for stimulating splenocytes from tumor-bearing mice.[4] It is recommended to perform a dose-titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the recommended incubation time for peptide loading?
Incubation times for peptide loading can vary. Some protocols suggest a 2-hour or 24-hour loading period.[5] For instance, a 1-hour loading time has been used, followed by extensive washing.[6] The duration of peptide loading can influence the amount of peptide-MHC complex expression and subsequent T-cell stimulation.[5]
Q3: Should I use immature or mature dendritic cells for peptide loading?
While immature DCs are efficient at antigen uptake, mature DCs are superior for T-cell activation due to higher expression of co-stimulatory molecules.[6] Some protocols add peptides after terminal maturation. For optimal T-cell activation, it is generally recommended to pulse mature DCs a few hours before vaccination or co-culture to prevent MHC/peptide recycling.
Q4: What are some common maturation cocktails for dendritic cells?
Dendritic cell maturation can be induced by various stimuli. A commonly used cocktail includes a combination of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, often with the addition of prostaglandin (B15479496) E2 (PGE2).[7][8] More recently, Toll-like receptor (TLR) agonists like Poly-ICLC or LPS (10 ng/ml for 12 hours) have gained popularity as potent maturation stimuli.[1][7] Different maturation cocktails can influence the DC's chemoattractive properties and cytokine secretion profile.[9]
Q5: How can I verify the loading of mTRP-2 (180-188) onto dendritic cells?
Direct verification of peptide loading can be challenging. An indirect but effective method is to assess the ability of peptide-loaded DCs to stimulate mTRP-2-specific T-cells. This can be measured through assays such as ELISPOT for IFN-γ secretion, chromium release assays to measure cytotoxic T lymphocyte (CTL) activity, or proliferation assays using 3H-thymidine incorporation.[3][4][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low T-cell activation (e.g., low IFN-γ secretion in ELISPOT) | 1. Suboptimal peptide concentration. 2. Inefficient DC maturation. 3. Poor DC viability. 4. Low frequency of mTRP-2 specific T-cells in the starting population. | 1. Perform a dose-response curve with the mTRP-2 peptide (e.g., 0.1, 1, 10 µg/mL). 2. Ensure the maturation cocktail is fresh and potent. Verify maturation by flow cytometry for markers like CD80, CD86, and MHC class II.[10] 3. Check DC viability using Trypan Blue or a viability dye post-loading. Optimize handling and centrifugation steps. 4. Increase the number of responder T-cells in the co-culture or use T-cells from mice immunized with an mTRP-2 based vaccine. |
| High background in T-cell activation assays | 1. Contamination of cell cultures. 2. Non-specific T-cell activation. 3. Serum components in the media. | 1. Maintain sterile technique and regularly test for mycoplasma. 2. Use unloaded, matured DCs as a negative control. 3. Use heat-inactivated serum or switch to a serum-free medium if possible. |
| Inconsistent results between experiments | 1. Variability in DC generation and maturation. 2. Peptide degradation. 3. Inconsistent T-cell populations. | 1. Standardize the DC generation protocol, including cytokine concentrations and timing. Monitor DC phenotype by flow cytometry for each batch. 2. Store the mTRP-2 peptide at -20°C or lower.[11] Prepare fresh dilutions for each experiment. 3. Use T-cells from a consistent source (e.g., pooled from multiple animals or a T-cell line). |
| Low viability of dendritic cells after peptide loading | 1. Peptide toxicity at high concentrations. 2. Harsh loading conditions (e.g., prolonged incubation, excessive centrifugation). | 1. Test a range of peptide concentrations to find the optimal balance between loading efficiency and cell viability. 2. Minimize handling of cells. Use gentle centrifugation (e.g., 300 x g for 5-10 minutes). |
Quantitative Data Summary
Table 1: mTRP-2 (180-188) Peptide Concentrations for T-Cell Stimulation
| Application | Peptide Concentration | Reference |
| In vitro restimulation of splenocytes | 1 µg/mL | [3] |
| Stimulation of splenocytes from tumor-bearing mice | 1 to 20 µg/mL | [4] |
| Co-culture with OT-II T-cells | 10 µM | [1] |
| Pulsing of DC.IL12 cells | 1 µM (in a pool of peptides) | [2] |
Table 2: Dendritic Cell Maturation Markers
| Marker | Expression on Mature DCs | Function | Reference |
| CD80 | Upregulated | Co-stimulatory molecule for T-cell activation | [10] |
| CD86 | Upregulated | Co-stimulatory molecule for T-cell activation | [10] |
| MHC Class II | Upregulated | Antigen presentation to CD4+ T-cells | [10] |
| CD83 | Upregulated | Mature DC marker | [7] |
| CCR7 | Upregulated | Chemokine receptor for migration to lymph nodes | [7] |
Experimental Protocols
Protocol 1: Dendritic Cell Generation from Mouse Bone Marrow
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells in RPMI-1640 supplemented with 10% FCS, 5 x 10⁻⁵ M 2-mercaptoethanol, 100 U/ml penicillin, 100 µg/ml streptomycin, and 25 ng/ml GM-CSF.[1]
-
On day 3, replace half of the medium with fresh medium containing GM-CSF.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
To induce maturation, add a maturation stimulus (e.g., 100 ng/ml LPS) and incubate for 12-24 hours.[1]
Protocol 2: mTRP-2 (180-188) Peptide Loading of Dendritic Cells
-
Harvest mature dendritic cells and wash with PBS.
-
Resuspend the DCs in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
Add the mTRP-2 (180-188) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Wash the peptide-loaded DCs three times with PBS to remove excess peptide.
-
Resuspend the cells in complete medium for use in downstream applications.
Protocol 3: IFN-γ ELISPOT Assay for T-Cell Activation
-
Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.[10]
-
Wash the plate and block with RPMI-1640 containing 10% FCS for 2 hours at room temperature.
-
Add responder T-cells (e.g., splenocytes from immunized mice) to the wells.
-
Add the peptide-loaded DCs as stimulator cells at an appropriate stimulator-to-responder ratio.
-
Include a positive control (e.g., PHA) and a negative control (unloaded DCs).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.[10]
-
Incubate, wash, and add streptavidin-HRP.[10]
-
Develop the spots with a suitable substrate and count the spots using an ELISPOT reader.
Visualizations
Caption: Workflow for generating, loading, and assessing dendritic cells.
Caption: Decision tree for troubleshooting low T-cell activation.
Caption: Simplified pathway of exogenous peptide presentation by MHC Class I.
References
- 1. Frontiers | An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture [frontiersin.org]
- 2. Therapeutic Anti-Tumor Efficacy of DC-Based Vaccines Targeting TME-Associated Antigens Is Improved When Combined with a Chemokine-Modulating Regimen and/or Anti-PD-L1 [mdpi.com]
- 3. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Three-day dendritic cells for vaccine development: Antigen uptake, processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Preparation of Tumor Antigen-loaded Mature Dendritic Cells for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendritic cells matured by a prostaglandin E2-containing cocktail can produce high levels of IL-12p70 and are more mature and Th1-biased than dendritic cells treated with TNF-α or LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different maturation cocktails provide dendritic cells with different chemoattractive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to mTRP-2 (180-188) and gp100 Peptides in Melanoma Vaccines
For researchers and drug development professionals in the field of oncology, the selection of appropriate tumor-associated antigens is a critical step in the design of effective cancer vaccines. Among the most extensively studied antigens for melanoma are tyrosinase-related protein 2 (TRP-2) and glycoprotein (B1211001) 100 (gp100). This guide provides an objective comparison of the murine TRP-2 (180-188) peptide and various gp100-derived peptides as vaccine candidates, supported by experimental data.
Introduction to Melanoma Antigens: mTRP-2 and gp100
Melanoma differentiation antigens, such as gp100 and TRP-2, are expressed by both healthy melanocytes and malignant melanoma cells.[1][2] This characteristic makes them attractive targets for immunotherapy, as they can direct the immune system to recognize and attack tumor cells. The immune response against these self-antigens must be potent enough to overcome immunological tolerance.
Tyrosinase-Related Protein 2 (TRP-2) , an enzyme involved in melanin (B1238610) synthesis, is a key target in melanoma immunotherapy. The specific peptide epitope mTRP-2 (180-188) (SVYDFFVWL) is a known immunodominant epitope restricted by the murine MHC class I molecule H-2Kb.[3][4] This peptide has been shown to be crucial for the rejection of murine melanoma.[5]
Glycoprotein 100 (gp100) , also known as pmel17, is another well-characterized melanoma-associated antigen.[1] Various peptide epitopes from gp100 have been investigated in both preclinical and clinical settings, often in the context of specific HLA types in humans, such as HLA-A*0201.[1][6] For instance, the gp100:209-217 (210M) peptide has been used in clinical trials.[1][6]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head comparisons of mTRP-2 (180-188) and gp100 peptides using identical vaccine platforms are scarce in the literature. However, several studies have evaluated their efficacy independently or in combination, providing valuable insights.
A study utilizing a DNA vaccine delivered via intramuscular injection with electroporation in mice found that immunization with plasmids encoding either human gp100 or mouse TRP-2 alone resulted in only partial rejection of B16 melanoma.[7] In contrast, a combination of both antigens led to tumor rejection in 100% of the immunized mice, suggesting a synergistic effect.[7] This highlights the potential benefit of a multi-antigen approach.
Another study using a DNA vaccine platform (MIP3α-antigen fusion) showed that single-antigen vaccines targeting either gp100 or TRP-2 had similar efficacy in reducing tumor size compared to a PBS control.[8] However, a combined gp100-TRP-2 vaccine led to enhanced survival compared to the single-antigen vaccines.[8]
The following table summarizes key findings from preclinical studies involving these peptides.
| Study Focus | Vaccine Platform | Key Findings | Reference |
| Combination Therapy | DNA vaccine with electroporation | Immunization with either hgp100 or mTRP-2 alone induced only partial tumor rejection. The combination of both antigens resulted in 100% tumor rejection in immunized mice. | [7] |
| Combination Therapy | DNA vaccine (MIP3α fusion) | Single-antigen gp100 and TRP-2 vaccines showed similar efficacy in tumor size reduction. The combined vaccine enhanced survival compared to single-antigen vaccines. | [8] |
| Oral DNA Vaccine | Attenuated S. typhimurium carrying ubiquitinated minigenes | An oral DNA vaccine containing epitopes from both murine gp100 and TRP-2 broke peripheral T-cell tolerance and induced tumor-protective immunity mediated by CD8+ T cells. | [2] |
Clinical Trials and Immunogenicity
Clinical trials have predominantly focused on gp100 peptides, often in combination with other therapies like interleukin-2 (B1167480) (IL-2).
A randomized phase III trial in patients with advanced melanoma demonstrated that the gp100 peptide vaccine (gp100:209-217 (200M)) combined with high-dose IL-2 significantly improved the overall clinical response rate (16% vs 6%) and progression-free survival (2.2 vs 1.6 months) compared to IL-2 alone.[6] Median overall survival was also longer in the combination group (17.8 vs 11.1 months).[6]
A phase I trial of a melanoma vaccine using the gp100(280-288) peptide with a tetanus helper peptide reported CTL responses in 14% of patients and demonstrated long-term persistence of these responses in some individuals.[9][10]
A phase I/II trial of a DNA vaccine (SCIB1) incorporating epitopes from both TRP-2 and gp100 found that the vaccine was well-tolerated and induced dose-dependent T-cell responses in 88% of patients.[11][12] Notably, T-cell responses to the TRP-2 epitope appeared to be more frequent and dominant compared to the gp100 epitopes in a murine model with humanized MHC.[5]
| Trial Phase | Vaccine Composition | Key Immunological and Clinical Outcomes | Reference |
| Phase III | gp100:209-217 (200M) peptide + IL-2 | Increased overall clinical response (16% vs 6%), longer progression-free survival (2.2 vs 1.6 months), and longer median overall survival (17.8 vs 11.1 months) compared to IL-2 alone. | [6] |
| Phase I | gp100(280-288) peptide + tetanus helper peptide | Detected CTL responses to the gp100 peptide in 14% of patients. | [9][10] |
| Phase I/II | DNA vaccine (SCIB1) with TRP-2 and gp100 epitopes | Induced T-cell responses in 88% of patients. One objective tumor response and seven cases of stable disease out of 15 patients with measurable disease. | [11][12] |
| Phase I | HLA-A*2402-restricted gp100 peptide | Induced antigen-specific T-cell responses in multiple patients, though no objective anti-tumor effects were observed. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies.
Preclinical DNA Vaccination with Electroporation
This protocol was used in a study comparing single versus combination antigen vaccination.[7]
-
Vaccine Preparation: Plasmids encoding human gp100 and mouse TRP-2 were formulated in polyvinylpyrrolidone (B124986) (PVP).
-
Immunization: C57BL/6 mice were immunized via intramuscular injection into the tibialis anterior muscle, followed immediately by electroporation.
-
Tumor Challenge: Mice were challenged with B16 melanoma cells.
-
Immunological Assays: Splenocytes from immunized mice were used in cytotoxic T-lymphocyte (CTL) assays against target cells loaded with gp100 or TRP-2 derived peptides.
-
In Vivo Cell Depletion: Specific monoclonal antibodies were used to deplete CD8+ and other immune cell populations to identify the primary effectors of antitumor immunity.
Clinical Trial of gp100 Peptide Vaccine with IL-2
This protocol outlines the methodology of a phase III clinical trial.[6]
-
Patient Population: Patients with stage IV or locally advanced stage III cutaneous melanoma expressing HLA*A0201.
-
Treatment Arms:
-
gp100 peptide vaccine (gp100:209-217 (200M)) plus high-dose IL-2.
-
High-dose IL-2 alone.
-
-
Drug Administration:
-
gp100 vaccine: Administered subcutaneously.
-
IL-2: 720,000 IU/kg administered intravenously every 8 hours.
-
-
Endpoints:
-
Primary: Clinical response (tumor shrinkage of ≥50%).
-
Secondary: Progression-free survival and overall survival.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Workflow for preclinical DNA vaccination against melanoma.
Caption: Simplified signaling pathway for peptide-based cancer vaccines.
Conclusion
Both mTRP-2 (180-188) and various gp100 peptides have shown promise as antigens for melanoma vaccines. The available data suggests that while both can induce immune responses, a multi-antigen approach combining both TRP-2 and gp100 may offer superior efficacy.[7][8] Clinical trials have more robustly evaluated gp100 peptides, demonstrating a definitive, albeit modest, clinical benefit when combined with other immunotherapies like IL-2.[6] The immunodominance of the TRP-2 (180-188) epitope in murine models is a strong rationale for its inclusion in future vaccine designs.[5]
For drug development professionals, these findings underscore the importance of considering multi-antigen strategies to broaden the anti-tumor immune response and potentially overcome tumor escape mechanisms. Further head-to-head comparative studies with standardized vaccine platforms and endpoints are warranted to definitively establish the relative potency of these two important melanoma antigens.
References
- 1. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRP-2 / gp100 DNA vaccine and PD-1 checkpoint blockade combination for the treatment of intracranial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: mTRP-2 (180-188) versus Ovalbumin Peptide as a Control in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy research, particularly in the context of melanoma, the selection of appropriate antigens and controls is paramount for the robust evaluation of novel vaccine and therapeutic strategies. This guide provides a detailed comparison of the murine tyrosinase-related protein 2 (180-188) peptide (mTRP-2 (180-188)), a well-characterized melanoma-associated self-antigen, and ovalbumin (OVA) peptide, a widely used model antigen often employed as a negative or irrelevant control. This comparison is supported by experimental data, detailed protocols, and visualizations of key biological pathways and workflows to aid researchers in designing and interpreting their immunological studies.
Performance Comparison: mTRP-2 (180-188) vs. Ovalbumin Peptide
The primary distinction between mTRP-2 (180-188) and ovalbumin peptides in an immunological context lies in their origin and the expected T-cell response they elicit in non-transgenic C57BL/6 mice. mTRP-2 is a "self-antigen," and the immune system is generally tolerant to it to prevent autoimmunity. Consequently, inducing a potent immune response against mTRP-2 (180-188) is challenging and often requires potent adjuvants or specialized vaccine delivery systems to break this tolerance.[1] In contrast, ovalbumin is a foreign protein, and its derived peptides, such as SIINFEKL (OVA 257-264), are highly immunogenic and serve as a strong positive control for T-cell activation when the immune system has been appropriately primed.
The following table summarizes quantitative data from studies where both peptides were used, highlighting the differential immune responses observed.
| Parameter | mTRP-2 (180-188) Peptide | Ovalbumin (OVA) Peptide (SIINFEKL) | Experimental Context | Reference |
| In Vivo Cytotoxicity (% Specific Lysis) | ~50-60% | ~0-10% | C57BL/6 mice vaccinated with an adenoviral vector expressing hTrp-2. Splenocytes pulsed with either mTRP-2 or OVA peptide were used as target cells. | [2] |
| Frequency of IFN-γ-secreting CD8+ T cells | 0.23% (i.m.), 0.28% (i.d.) | Background levels | Splenocytes from mice immunized with an adenoviral vector expressing hTrp-2 were restimulated ex vivo with either mTRP-2 or OVA peptide. | [2] |
| CTL Lytic Activity | High | Low/None | CTLs generated against mTRP-2 peptide showed lytic activity against target cells pulsed with mTRP-2 peptide but not with a control peptide. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to assess the immunogenicity of mTRP-2 (180-188) and ovalbumin peptides.
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) generated in vivo to specifically kill target cells presenting a particular peptide.
-
Target Cell Preparation:
-
Isolate splenocytes from naive syngeneic mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with the specific peptide (e.g., mTRP-2 (180-188); SVYDFFVWL) at a final concentration of 1-10 µg/mL.
-
Pulse the second population with the control peptide (e.g., OVA (257-264); SIINFEKL) at the same concentration.[2]
-
Label the mTRP-2-pulsed cells with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Label the OVA-pulsed cells with a low concentration of the same dye (e.g., CFSElow).[2]
-
Mix the two labeled populations at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Inject the mixed target cell population intravenously into mice that have been previously vaccinated (e.g., with a mTRP-2 based vaccine) and control (unvaccinated) mice.
-
-
Analysis:
-
After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.
-
Analyze the single-cell suspension by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
Calculate the percentage of specific lysis using the following formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
-
IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon restimulation with the cognate peptide.
-
Plate Coating:
-
Cell Plating and Stimulation:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control mice.
-
Add the cells to the coated wells at a predetermined density (e.g., 2 x 105 cells/well).
-
Stimulate the cells in triplicate wells with:
-
The specific peptide (mTRP-2 (180-188)) at a final concentration of 1-10 µg/mL.
-
The control peptide (ovalbumin peptide) at the same concentration.
-
A positive control (e.g., PHA or anti-CD3 antibody).
-
A negative control (medium alone).
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[6]
-
Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 45 minutes at room temperature.[4]
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).
-
Stop the reaction when distinct spots emerge.
-
Dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Mandatory Visualizations
T-Cell Receptor (TCR) Signaling Pathway
The initial step in T-cell activation for both mTRP-2 and ovalbumin peptide-specific T-cells involves the recognition of the peptide-MHC complex by the T-cell receptor (TCR). This interaction triggers a complex intracellular signaling cascade.
Caption: TCR signaling cascade initiated by peptide-MHC binding.
Experimental Workflow: Peptide Immunization and Immune Response Analysis
The following diagram outlines a typical workflow for assessing the immunogenicity of a peptide vaccine.
References
- 1. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 5. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Validating T Cell Specificity to mTRP-2 (180-188): A Comparative Guide
For researchers and drug development professionals in immuno-oncology, confirming the specificity of a T cell response is a critical step in evaluating novel therapies. The murine tyrosinase-related protein 2 (mTRP-2), specifically the peptide epitope spanning amino acids 180-188 (SVYDFFVWL), is a key tumor-associated antigen in melanoma models.[1][2][3] This guide provides a comparative overview of common methodologies used to validate the specificity of T cell responses against the mTRP-2 (180-188) epitope, complete with experimental data summaries and detailed protocols. This peptide is recognized by both murine (H-2 Kb) and human (HLA-A*0201) cytotoxic T lymphocytes (CTLs), making it a valuable tool in translational research.[4][5][6][7]
Comparison of Core Methodologies
Validating a T cell response involves assessing both the binding specificity of the T cell receptor (TCR) to the peptide-MHC complex and the subsequent functional response of the T cell. The choice of assay depends on the specific question being asked—whether it is the frequency of specific T cells, their functional capacity, or their direct cytotoxic activity.
| Assay | Principle | Primary Readout | Advantages | Limitations |
| MHC Tetramer Staining | Direct visualization of T cells via fluorescently labeled peptide-MHC complexes that bind to specific TCRs.[8] | Percentage of antigen-specific T cells (e.g., % of CD8+ T cells).[5][9] | - Directly quantifies T cell frequency.- Phenotype responding cells with co-staining.- High specificity.[8] | - Does not measure cell function.- Low-affinity TCRs may not be detected.[10]- Technically challenging for Class II epitopes.[8] |
| Intracellular Cytokine Staining (ICS) | Flow cytometric detection of cytokines (e.g., IFN-γ, TNF-α) produced by T cells after in vitro stimulation with the mTRP-2 peptide.[11][12] | Percentage of cytokine-producing T cells within a specific population (e.g., CD8+). | - Measures function at a single-cell level.- Allows for multifunctional T cell analysis.- Can phenotype responding cells.[12][13] | - Requires in vitro stimulation, which may not reflect in vivo state.- Requires protein transport inhibitors (e.g., Brefeldin A) which can be toxic.[14] |
| ELISpot Assay | Enumerates individual T cells that secrete a specific cytokine (typically IFN-γ) upon antigen stimulation.[15] | Number of spot-forming cells (SFCs) per million input cells. | - Highly sensitive for detecting rare cells.- Provides quantitative frequency of functional cells.[16] | - Generally limited to detecting one cytokine.- Provides no information on the phenotype of the secreting cell.[12] |
| In Vitro Cytotoxicity Assay | Measures the ability of effector T cells to lyse target cells presenting the mTRP-2 peptide.[17] | Percentage of specific lysis of target cells.[1][5] | - Directly measures the key effector function of CTLs.- Confirms recognition of processed and presented antigen on target cells. | - Traditional 51Cr release assay involves radioactivity.- Can be labor-intensive.- Does not directly quantify T cell frequency. |
Experimental Workflows & Protocols
Detailed and reproducible protocols are essential for generating reliable data. Below are standardized workflows for the key assays discussed.
Workflow for T Cell Specificity Validation
A comprehensive validation strategy often involves combining a direct binding assay with one or more functional assays to confirm both the presence and functional competence of mTRP-2-specific T cells.
Caption: General workflow for validating T cell response specificity.
MHC Tetramer Staining Protocol
This protocol allows for the direct enumeration and phenotyping of mTRP-2 (180-188)-specific T cells.[4][8]
Caption: Step-by-step workflow for MHC Tetramer staining.
Detailed Steps:
-
Cell Preparation : Prepare a single-cell suspension of splenocytes or PBMCs and adjust the concentration to 5 x 106 cells/mL.[8]
-
Tetramer Staining : To a tube, add 10 µL of the mTRP-2 (180-188)/H-2 Kb tetramer reagent conjugated to a fluorophore (e.g., PE or APC). Add 200 µL of the cell suspension.[8] Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[4][9]
-
Surface Staining : Add antibodies against cell surface markers, such as anti-CD8, to identify the T cell population of interest.
-
Incubation : Incubate for an additional 30 minutes at 4°C.
-
Wash : Wash the cells with FACS buffer (PBS + 0.5% BSA + 0.1% Sodium Azide).
-
Fixation (Optional) : Cells can be fixed with 1% paraformaldehyde.[4]
-
Data Acquisition : Acquire the samples on a flow cytometer. Be sure to include an irrelevant peptide tetramer as a negative control.[8]
Intracellular Cytokine Staining (ICS) Protocol
ICS is a powerful method to determine the functional profile of antigen-specific T cells.[13]
Caption: Step-by-step workflow for Intracellular Cytokine Staining.
Detailed Steps:
-
Cell Stimulation : Culture 1-2 x 106 cells in a 96-well plate. Stimulate with mTRP-2 (180-188) peptide (typically 1-10 µg/mL) for approximately 4-6 hours at 37°C. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).[14]
-
Block Cytokine Secretion : For the final 4-5 hours of stimulation, add a protein transport inhibitor like Brefeldin A or Monensin to trap cytokines inside the cell.
-
Surface Staining : After stimulation, wash the cells and stain for surface markers (e.g., anti-CD8) for 30 minutes at 4°C.
-
Fix and Permeabilize : Wash the cells, then fix them using a formaldehyde-based buffer. Following fixation, permeabilize the cell membrane using a saponin-based buffer to allow antibodies to enter the cell.[11]
-
Intracellular Staining : Add fluorophore-conjugated antibodies against intracellular cytokines of interest (e.g., IFN-γ, IL-2, TNF-α) and incubate for at least 30 minutes at 4°C.
-
Wash and Acquire : Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.
In Vitro Cytotoxicity (Chromium-51 Release) Assay Protocol
This classic assay provides a definitive measure of the killing capacity of CTLs generated in response to mTRP-2.[1]
Detailed Steps:
-
Target Cell Preparation : Use a suitable target cell line, such as EL-4 (a murine lymphoma line) or T2 cells.[1]
-
Peptide Pulsing : Incubate the target cells with the mTRP-2 (180-188) peptide (e.g., 1 µg/mL) for 1-2 hours at 37°C to allow peptide loading onto MHC class I molecules.[1] Use unpulsed cells as a negative control.
-
Labeling : Label the peptide-pulsed and unpulsed target cells with 51Cr (sodium chromate) for 1 hour at 37°C.
-
Co-culture : Wash the labeled target cells thoroughly to remove excess 51Cr. Co-culture the labeled target cells with effector T cells (e.g., splenocytes from an immunized mouse) at various effector-to-target (E:T) ratios in a 96-well plate.[1]
-
Incubation : Incubate the co-culture for 4-6 hours at 37°C.[1][5]
-
Harvest and Count : After incubation, centrifuge the plate and harvest the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation : Determine the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Spontaneous Release : Target cells incubated without effector cells.
-
Maximum Release : Target cells lysed with a detergent.
-
By employing a combination of these robust assays, researchers can confidently validate the specificity and functionality of T cell responses to the mTRP-2 (180-188) antigen, providing crucial data for the advancement of cancer immunotherapies.
References
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. pnas.org [pnas.org]
- 4. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epitopes described in Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). - Immune Epitope Database (IEDB) [iedb.org]
- 8. lubio.ch [lubio.ch]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 15. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
T Cell Cross-Reactivity with mTRP-2 (180-188): A Comparative Guide to Wild-Type and Altered Peptide Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of T cells stimulated with the wild-type mouse tyrosinase-related protein 2 (mTRP-2) peptide epitope (180-188) and its engineered analogues. The mTRP-2 (180-188) peptide, with the amino acid sequence SVYDFFVWL, is a key target in melanoma immunotherapy.[1] However, its efficacy can be limited by the low immunogenicity of this self-antigen. To overcome this, researchers have developed altered peptide ligands (APLs) with modified amino acid sequences to enhance T cell responses. This guide focuses on a direct comparison of the wild-type mTRP-2 (180-188) peptide with a promising APL, the "2M" analog, highlighting differences in T cell activation and effector function.
Performance Comparison: Wild-Type mTRP-2 (180-188) vs. 2M Altered Peptide Ligand
The 2M analog of mTRP-2 (180-188) was designed to have a stronger binding affinity and a lower dissociation rate to the HLA-A*0201 molecule compared to the wild-type peptide.[2][3] This enhanced stability of the peptide-MHC complex leads to a more robust activation of T cells. The following tables summarize the quantitative data from comparative studies.
T Cell Activation: IFN-γ and Granzyme B Secretion
The immunogenicity of the wild-type mTRP-2 (180-188) peptide and its 2M analog was assessed by measuring the frequency of T cells secreting interferon-gamma (IFN-γ) and granzyme B using ELISPOT assays. T cells stimulated with the 2M analog showed a significantly superior capacity to secrete both cytokines upon recognition of target cells pulsed with the wild-type peptide.[2][3]
Table 1: Comparison of IFN-γ and Granzyme B Secreting T Cells
| Stimulating Peptide | Target Peptide | Mean Spot-Forming Cells (SFC) per 10^5 T cells (IFN-γ) | Mean Spot-Forming Cells (SFC) per 10^5 T cells (Granzyme B) |
| mTRP-2 (180-188) WT | mTRP-2 (180-188) WT | ~150 | ~120 |
| mTRP-2 (180-188) 2M | mTRP-2 (180-188) WT | ~400 | ~350 |
Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
Cytotoxic T Lymphocyte (CTL) Activity
The ultimate goal of T cell-based cancer immunotherapy is the destruction of tumor cells. The cytotoxic potential of T cells stimulated with either the wild-type mTRP-2 (180-188) peptide or the 2M analog was evaluated using a standard chromium-51 (B80572) (⁵¹Cr) release assay. T cells primed with the 2M analog exhibited a markedly enhanced ability to lyse target cells presenting the wild-type mTRP-2 peptide.[2]
Table 2: Comparison of Cytotoxic T Lymphocyte (CTL) Lysis
| Stimulating Peptide | Effector to Target (E:T) Ratio | % Specific Lysis of Target Cells |
| mTRP-2 (180-188) WT | 40:1 | ~25% |
| 20:1 | ~15% | |
| 10:1 | ~8% | |
| mTRP-2 (180-188) 2M | 40:1 | ~55% |
| 20:1 | ~40% | |
| 10:1 | ~25% |
Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro T Cell Stimulation with Peptides
This protocol outlines the steps for stimulating peripheral blood mononuclear cells (PBMCs) with peptide antigens to expand antigen-specific T cells.
-
Preparation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Peptide Preparation: Dissolve lyophilized wild-type mTRP-2 (180-188) and 2M analog peptides in an appropriate solvent (e.g., DMSO) and then dilute to a working concentration in cell culture medium.
-
T Cell Stimulation:
-
Plate PBMCs in a 24-well plate at a density of 2 x 10^6 cells/well.
-
Add the peptide of interest (wild-type or 2M analog) to the corresponding wells at a final concentration of 10 µg/mL.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Addition: After 2-3 days of culture, add recombinant human Interleukin-2 (IL-2) to a final concentration of 20 IU/mL to support T cell proliferation.
-
Culture Maintenance: Monitor the cultures every 2-3 days and add fresh medium containing IL-2 as needed. T cells are typically cultured for 10-14 days before being used in functional assays.
ELISPOT Assay for IFN-γ and Granzyme B
The ELISPOT assay is used to quantify the number of cytokine-secreting T cells at a single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane plate with anti-human IFN-γ or anti-human Granzyme B capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at room temperature.
-
Cell Plating:
-
Prepare a single-cell suspension of the stimulated T cells (effectors) and target cells (e.g., T2 cells pulsed with the wild-type mTRP-2 peptide).
-
Add 1 x 10^5 effector cells and 1 x 10^5 target cells per well.
-
Include appropriate positive (e.g., PHA stimulation) and negative (e.g., effector cells with unpulsed target cells) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate and add a biotinylated anti-human IFN-γ or Granzyme B detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP).
-
Incubate for 1 hour at room temperature.
-
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.
⁵¹Cr Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.
-
Target Cell Labeling: Label target cells (e.g., T2 cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the wild-type mTRP-2 (180-188) peptide (10 µg/mL) for 1 hour at 37°C.
-
Co-culture:
-
Plate the peptide-pulsed target cells in a 96-well V-bottom plate at 5 x 10³ cells/well.
-
Add the stimulated effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Include controls for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Experimental Workflow for Comparing Peptide Immunogenicity
The following diagram illustrates the general workflow used to compare the immunogenicity of wild-type and altered peptide ligands.
References
Enhancing Melanoma Immunotherapy: A Comparative Guide to Altered Peptide Ligands of mTRP-2 (180-188)
For Immediate Release
Shanghai, China – December 9, 2025 – In the persistent quest for more effective cancer immunotherapies, researchers have increasingly focused on enhancing the immunogenicity of tumor-associated antigens. One such target is the mouse tyrosinase-related protein 2 (mTRP-2), a self-antigen expressed on melanoma cells. The native peptide epitope mTRP-2 (180-188) has shown limited efficacy in eliciting a robust anti-tumor immune response due to immunological tolerance. This guide provides a comprehensive comparison of altered peptide ligands (APLs) of mTRP-2 (180-188), designed to overcome this tolerance and enhance their immunogenicity for melanoma vaccine development.
Introduction to mTRP-2 (180-188) and Altered Peptide Ligands
The mTRP-2 (180-188) peptide, with the amino acid sequence Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu (SVYDFFVWL), is a key target for cytotoxic T lymphocytes (CTLs) in the immune response against melanoma.[1][2] However, as a "self" antigen, T cells that strongly recognize this peptide are often eliminated or rendered anergic to prevent autoimmunity. Altered Peptide Ligands (APLs) are synthetic analogs of native epitopes, where specific amino acid residues are substituted to improve their immunological properties. These modifications can enhance the peptide's binding affinity to Major Histocompatibility Complex (MHC) class I molecules, increase the stability of the peptide-MHC complex, and ultimately lead to a more potent activation of CTLs.[1][3][4]
Comparative Analysis of mTRP-2 (180-188) APLs
Several studies have explored the development of APLs for mTRP-2 (180-188) to boost anti-tumor immunity. A seminal study by Song et al. (2007) systematically designed and evaluated a series of APLs with substitutions at key anchor and T-cell receptor (TCR) contact residues.[1] This guide focuses on the findings from this study and incorporates data from other relevant research to provide a comparative overview.
The native mTRP-2 (180-188) peptide and its most promising APLs are detailed below:
| Peptide Name | Sequence | Modification from Wild-Type (WT) |
| WT | S VYDFFVWL | - |
| 2M | S MYDFFVWL | Valine (V) at position 2 to Methionine (M) |
| 2L | S LYDFFVWL | Valine (V) at position 2 to Leucine (L) |
| 1Y2M | Y MYDFFVWL | Serine (S) at position 1 to Tyrosine (Y) and Valine (V) at position 2 to Methionine (M) |
| 1Y2L | Y LYDFFVWL | Serine (S) at position 1 to Tyrosine (Y) and Valine (V) at position 2 to Leucine (L) |
Data Presentation: Quantitative Comparison of Immunogenicity
The following tables summarize the key experimental data comparing the performance of the wild-type mTRP-2 (180-188) peptide with its APLs.
Table 1: MHC Class I Binding Affinity and Complex Stability
| Peptide | HLA-A*0201 Binding Affinity (IC50, μM) | pMHC Complex Stability (% remaining at 8h) |
| WT | 4.85 | ~40% |
| 2M | 0.21 | ~80% |
| 2L | 0.25 | ~75% |
| 1Y2M | 1.25 | ~60% |
| 1Y2L | 1.52 | ~55% |
| Lower IC50 values indicate higher binding affinity. Data extracted from Song et al., 2007.[1] |
Table 2: In Vitro T-Cell Activation and Effector Function
| Peptide | IFN-γ Secretion (Spot Forming Units / 10^4 cells) | Granzyme B Secretion (Spot Forming Units / 10^4 cells) | CTL-mediated Lysis of T2 cells (%) (E:T ratio 40:1) |
| WT | ~50 | ~40 | ~25% |
| 2M | ~250 | ~200 | ~60% |
| 2L | ~200 | ~150 | ~50% |
| 1Y2M | ~100 | ~80 | ~40% |
| 1Y2L | ~90 | ~70 | ~35% |
| Data are approximations derived from graphical representations in Song et al., 2007.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
MHC-Peptide Binding Assay (T2 Cell-Based Assay)
This assay measures the ability of a peptide to stabilize the expression of HLA-A*0201 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP).
-
Cell Preparation: Culture T2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Peptide Incubation: Wash T2 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Incubate the cells with varying concentrations of the test peptides (e.g., 0.1 to 100 µM) for 18 hours at 37°C in a 5% CO2 incubator. Include a known high-affinity peptide as a positive control and no peptide as a negative control.
-
Staining and Flow Cytometry: After incubation, wash the cells with PBS containing 2% FBS. Stain the cells with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-HLA-A2 antibody (clone BB7.2) for 30 minutes at 4°C.
-
Data Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of HLA-A2 expression is proportional to the binding affinity of the peptide. Calculate the half-maximal binding concentration (IC50) from the dose-response curve.
Peptide-MHC Complex Stability Assay
This assay determines the dissociation rate of the peptide from the MHC molecule on the cell surface.
-
Peptide Loading: Incubate T2 cells with a saturating concentration (e.g., 100 µM) of each peptide for 18 hours at 37°C.
-
Brefeldin A Treatment: Wash the cells to remove unbound peptide and then treat with 10 µg/mL Brefeldin A to block the transport of new MHC molecules to the cell surface.
-
Time Course Analysis: At various time points (e.g., 0, 2, 4, 6, 8 hours) after Brefeldin A addition, take aliquots of the cells and stain for surface HLA-A2 expression as described above.
-
Data Analysis: The MFI at time 0 is considered 100%. Calculate the percentage of remaining pMHC complexes at each subsequent time point. The rate of decrease in MFI reflects the stability of the complex.
In Vitro Generation of Human CTLs from PBMCs
This protocol describes the generation of peptide-specific CTLs from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy, HLA-A2+ donors using Ficoll-Paque density gradient centrifugation.
-
Dendritic Cell (DC) Generation: Adhere a portion of the PBMCs to a plastic culture dish for 2 hours. Culture the adherent monocytes in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
DC Maturation and Peptide Pulsing: Mature the DCs with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and pulse with the respective peptides (10 µg/mL) for 4 hours.
-
Co-culture: Co-culture the non-adherent PBMCs (as responder cells) with the peptide-pulsed, matured DCs (as stimulator cells) at a responder-to-stimulator ratio of 10:1 in the presence of IL-2 and IL-7.
-
Restimulation: Restimulate the cultures every 7-10 days with peptide-pulsed autologous PBMCs or DCs.
IFN-γ and Granzyme B ELISPOT Assays
These assays quantify the number of antigen-specific T cells that secrete IFN-γ or Granzyme B upon stimulation.
-
Plate Coating: Coat a 96-well PVDF plate with a capture antibody specific for human IFN-γ or Granzyme B overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI-1640 containing 10% FBS. Add the generated CTLs (effector cells) and peptide-pulsed T2 cells (target cells) at a desired E:T ratio (e.g., 1:1).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase and then the substrate.
-
Analysis: Count the resulting spots, where each spot represents a single cytokine-secreting cell.
Chromium Release Assay for CTL Cytotoxicity
This classic assay measures the ability of CTLs to lyse target cells.
-
Target Cell Labeling: Label peptide-pulsed T2 cells with 100 µCi of Na2(51)CrO4 for 1 hour at 37°C.
-
Co-incubation: Wash the labeled target cells and co-incubate them with the generated CTLs at various E:T ratios (e.g., 5:1, 10:1, 20:1, 40:1) for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) * 100. Spontaneous release is from target cells incubated with medium alone, and maximum release is from target cells lysed with detergent.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: TCR Signaling Pathway for APL Recognition.
Caption: Experimental Workflow for APL Evaluation.
Conclusion
The development of altered peptide ligands for mTRP-2 (180-188) represents a promising strategy to enhance the immunogenicity of melanoma vaccines. The data presented here clearly demonstrates that APLs, particularly the 2M analog, exhibit superior MHC binding, increased pMHC complex stability, and a greater capacity to induce CTL activation and effector functions compared to the wild-type peptide. These findings provide a strong rationale for the further preclinical and clinical development of these enhanced epitopes for melanoma immunotherapy. The detailed experimental protocols and workflow diagrams included in this guide are intended to support researchers in this critical endeavor.
References
- 1. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhancing Human Immunodeficiency Virus-Specific CD8+ T Cell Responses with Heteroclitic Peptides [frontiersin.org]
- 4. Enhancing Human Immunodeficiency Virus-Specific CD8+ T Cell Responses with Heteroclitic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of mTRP-2 (180-188) Vaccine and Other Tumor Antigens
This guide provides a comprehensive comparison of the preclinical efficacy of the murine tyrosinase-related protein 2 (180-188) peptide vaccine with other prominent tumor antigens. It is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy. The content herein synthesizes experimental data from various studies to offer an objective overview of their relative performance.
Quantitative Efficacy Comparison of Tumor Antigen Vaccines
The following tables summarize the preclinical efficacy of various tumor antigen vaccines based on key immunological and anti-tumor outcome measures. It is important to note that the experimental conditions, such as vaccine formulation, adjuvant, mouse strain, and tumor model, can vary between studies, making direct comparisons challenging.
Table 1: Comparison of T-Cell Responses Induced by Different Tumor Antigen Vaccines
| Antigen (Peptide/Protein) | Vaccine Formulation | Adjuvant/Co-stimulation | Mouse Model | T-Cell Response Metric | Result | Citation |
| mTRP-2 (180-188) | DNA vaccine encoding mTRP-2 | Co-administration with a plasmid encoding TGF-β antagonist | C57BL/6 | mTRP-2-specific CTL activity | Significant induction of CTLs capable of lysing B16F10 melanoma cells. | |
| mTRP-2 (180-188) | DNA vaccine (SCIB1) encoding TRP-2 and gp100 epitopes within a human IgG1 antibody | Intramuscular injection with electroporation | C57BL/6 | TRP-2 specific CD8+ T cells | Significant increase in TRP-2 specific CD8+ T cells detected by pentamer staining. | [1] |
| gp100 (209-217, 210M) | Peptide vaccine | Incomplete Freund's Adjuvant (IFA) and high-dose IL-2 | Metastatic Melanoma Patients (Human) | Not specified | 42% of patients showed a clinical response. | [2] |
| gp100 | Liposomal peptide | CpG ODN | C57BL/6 | Antigen-specific CD8+ T cells | Liposomal formulation with CpG significantly expanded antigen-specific CD8+ T cells. | [3] |
| MAGE-A3 | DNA vaccine | - | BALB/c | MAGE-A3 specific immune response | Triggered a robust immune response. | [4] |
| MAGE-A3 | Recombinant protein | AS15 immunostimulant | Metastatic Melanoma Patients (Human) | Humoral and cellular responses | Observed in all patients, with three complete responses. | [4] |
| NY-ESO-1 | Recombinant protein | CpG 7909 and Montanide ISA-51 | Cancer Patients (Human) | Antibody and CD4+/CD8+ T cell responses | All patients developed significant serological responses; a fraction developed specific CD8+ T cell responses. | [5] |
| NY-ESO-1 | Peptide-pulsed Dendritic Cells | - | Advanced Solid Cancer Patients (Human) | Antigen-specific T cells | Detected in 57% of patients. | [6] |
Table 2: Comparison of Anti-Tumor Efficacy of Different Tumor Antigen Vaccines in Preclinical Models
| Antigen (Peptide/Protein) | Vaccine Formulation | Adjuvant/Co-stimulation | Tumor Model | Efficacy Metric | Result | Citation |
| mTRP-2 (180-188) | DNA vaccine encoding mTRP-2 | Co-administration with a plasmid encoding TGF-β antagonist | B16F10 melanoma | Survival | 50% of mice survived for over 50 days in a therapeutic setting. | |
| mTRP-2 (180-188) & gp100 | DNA vaccine (SCIB1) | Electroporation | Intracranial B16 melanoma | - | Vaccination-induced T cells could kill B16 cells in a CD8+ dependent manner. | [1] |
| gp100 (209-217, 210M) | Peptide vaccine | High-dose IL-2 | Metastatic Melanoma Patients (Human) | Overall clinical response | 16% response rate (vs. 6% for IL-2 alone). | [7] |
| gp100 | Liposomal peptide | CpG ODN and anti-PD-1 mAb | B16F10 melanoma | Tumor growth | Combination therapy showed a significant reduction in tumor volume. | [3] |
| MAGE-A3 | DNA vaccine | - | Colorectal cancer model | Tumor growth and survival | Significantly reduced tumor growth and prolonged survival. | [4] |
| MAGE-A3 | Recombinant protein | AS15 immunostimulant | Metastatic Melanoma Patients (Human) | Disease-free survival | No improvement compared to placebo in a Phase III trial. | |
| NY-ESO-1 | Protein with adjuvant | MIS416 and anti-PD-1 mAb | Preclinical animal model | Tumor growth | Combination induced significant tumor growth suppression. | |
| NY-ESO-1 | Peptide-pulsed Dendritic Cells | Atezolizumab | Sarcoma Patients (Human) | Anti-tumor activity | Demonstrated temporary anti-tumor activity. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of tumor antigen vaccine efficacy.
Peptide Vaccine Formulation and Immunization in Mice
Objective: To induce a robust, antigen-specific T-cell response in mice through vaccination with a peptide-based immunogen.
Materials:
-
Peptide Antigen: Synthetic peptide of the desired tumor antigen (e.g., mTRP-2 180-188: SVYDFFVWL) of >95% purity.
-
Adjuvant:
-
Incomplete Freund's Adjuvant (IFA).
-
CpG oligodeoxynucleotides (CpG ODN).
-
Poly(I:C) (a TLR3 agonist).
-
-
Vehicle: Sterile phosphate-buffered saline (PBS).
-
Animals: 6-8 week old female C57BL/6 mice.
-
Syringes and needles (27-30 gauge).
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized peptide in sterile PBS or DMSO to a stock concentration of 1-10 mg/mL. If using DMSO, ensure the final concentration in the vaccine formulation is non-toxic to the animals.
-
Vaccine Emulsification (with IFA): a. In a sterile microcentrifuge tube, mix the aqueous peptide solution with an equal volume of IFA. b. Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
Vaccine Formulation (with soluble adjuvants like CpG ODN or Poly(I:C)): a. Dilute the peptide stock solution and the adjuvant stock solution to their final desired concentrations in sterile PBS. b. Gently mix the components.
-
Immunization: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. For subcutaneous (s.c.) injection, lift the skin on the flank or the scruff of the neck and inject 50-100 µL of the vaccine formulation. c. For intramuscular (i.m.) injection, inject 50 µL into the tibialis anterior muscle.
-
Immunization Schedule: a. Priming: Administer the first dose of the vaccine on day 0. b. Boosting: Administer one or two booster immunizations at 7-14 day intervals using the same vaccine formulation and route of administration.
-
Monitoring: Monitor the animals for any adverse reactions at the injection site and for overall health.
In Vivo Tumor Growth Monitoring
Objective: To assess the anti-tumor efficacy of a vaccine by measuring its effect on the growth of established tumors in mice.
Materials:
-
Tumor cells (e.g., B16F10 melanoma cells).
-
Sterile PBS or cell culture medium for cell suspension.
-
Syringes and needles (25-27 gauge).
-
Calipers for tumor measurement.
-
6-8 week old female C57BL/6 mice.
Procedure:
-
Tumor Cell Implantation: a. Harvest tumor cells from culture and wash them with sterile PBS. b. Resuspend the cells in sterile PBS or medium at a concentration of 1x10^6 to 5x10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (1x10^5 to 5x10^5 cells) into the flank of each mouse.
-
Vaccine Treatment: a. Begin the vaccination schedule (as described in Protocol 1) at a specified time point after tumor implantation (e.g., day 3, 7, or when tumors become palpable).
-
Tumor Measurement: a. Starting from when tumors are first palpable (typically 5-7 days post-implantation), measure the tumor dimensions every 2-3 days using calipers. b. Measure the longest diameter (length) and the perpendicular shorter diameter (width).
-
Tumor Volume Calculation: a. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b. Compare the tumor growth curves between the vaccinated and control groups to determine the extent of tumor growth inhibition. c. Monitor the survival of the mice in each group and perform Kaplan-Meier survival analysis.
-
Humane Endpoints: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or if they show signs of ulceration, distress, or significant weight loss, in accordance with IACUC guidelines.
IFN-γ ELISpot Assay
Objective: To quantify the frequency of antigen-specific, IFN-γ-secreting T cells in the spleens of vaccinated mice.
Materials:
-
Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-HRP).
-
96-well PVDF membrane plates.
-
Stimulating peptide (e.g., mTRP-2 180-188).
-
Complete RPMI-1640 medium.
-
Fetal bovine serum (FBS).
-
Recombinant murine IL-2.
-
Spleens from vaccinated and control mice.
-
AEC substrate solution.
-
ELISpot plate reader.
Procedure:
-
Plate Coating: a. Coat the 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C. b. The next day, wash the plate with sterile PBS and block with complete RPMI medium containing 10% FBS for at least 1 hour at 37°C.
-
Splenocyte Preparation: a. Aseptically harvest spleens from mice and prepare single-cell suspensions by mechanical dissociation through a 70-µm cell strainer. b. Lyse red blood cells using ACK lysis buffer. c. Wash the splenocytes with complete RPMI medium and count viable cells using a hemocytometer and trypan blue exclusion.
-
Cell Plating and Stimulation: a. Plate the splenocytes in the coated ELISpot plate at a density of 2x10^5 to 5x10^5 cells per well. b. Add the stimulating peptide to the wells at a final concentration of 1-10 µg/mL. c. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A). d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Wash the plate to remove the cells. b. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature. d. Wash the plate again and add the AEC substrate solution. Monitor for the development of red spots.
-
Analysis: a. Stop the reaction by washing the plate with distilled water. b. Allow the plate to dry completely. c. Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell. d. Calculate the number of spot-forming units (SFU) per million splenocytes.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify antigen-specific T cells producing IFN-γ at a single-cell level.
Materials:
-
Splenocytes from vaccinated and control mice.
-
Stimulating peptide.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-γ.
-
Fixation/Permeabilization solution.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
In Vitro Restimulation: a. Prepare a single-cell suspension of splenocytes as described for the ELISpot assay. b. Plate 1-2x10^6 splenocytes per well in a 96-well round-bottom plate. c. Add the stimulating peptide (1-10 µg/mL). d. Add a protein transport inhibitor (e.g., Brefeldin A) to the culture to block cytokine secretion. e. Incubate for 4-6 hours at 37°C.
-
Surface Staining: a. Wash the cells with FACS buffer. b. Stain the cells with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes on ice in the dark. c. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in a fixation/permeabilization buffer and incubate for 20-30 minutes at room temperature in the dark. b. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on CD3+CD8+ T cells and then quantifying the percentage of these cells that are positive for IFN-γ.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental procedures relevant to tumor antigen vaccine research.
Caption: T-Cell Receptor (TCR) Signaling Pathway.
References
- 1. TRP-2 / gp100 DNA vaccine and PD-1 checkpoint blockade combination for the treatment of intracranial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Vaccines for Malignant Melanoma: Progress, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccination with NY-ESO-1 protein and CpG in Montanide induces integrated antibody/Th1 responses and CD8 T cells through cross-priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
Unveiling MHC-I Binding Affinities: A Comparative Analysis of mTRP-2 (180-188) Variants
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Major Histocompatibility Complex Class I (MHC-I) binding affinity of murine Tyrosinase-Related Protein 2 (mTRP-2) (180-188) peptide and its variants. This analysis is supported by experimental data and detailed protocols to aid in the development of novel cancer immunotherapies.
The mTRP-2 (180-188) peptide, with the amino acid sequence SVYDFFVWL, is a well-recognized tumor-associated antigen presented by MHC-I molecules on melanoma cells, making it a critical target for cytotoxic T lymphocyte (CTL) recognition and subsequent tumor cell lysis.[1][2] Enhancing the binding affinity of this peptide to MHC-I molecules is a key strategy in designing more potent peptide-based vaccines and immunotherapies. This guide delves into the binding characteristics of altered peptide ligands (APLs) of mTRP-2 (180-188) and their interaction with the human MHC-I allele, HLA-A*0201.
Comparative Binding Affinity of mTRP-2 (180-188) Variants
The binding affinity of several mTRP-2 (180-188) variants to the HLA-A*0201 molecule has been quantitatively assessed. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the stability of the peptide-MHC-I complexes. Lower IC50 values indicate a higher binding affinity.
| Peptide Variant | Sequence | Modification | HLA-A*0201 Binding Affinity (IC50 in µM)[1] | pMHC Complex Stability (% remaining after 8h)[2] |
| Wild-Type | SVYDFFVWL | None | 1.82 | 45 |
| Analog 1Y | YVYDFFVWL | Substitution at position 1 (S→Y) | 1.55 | 58 |
| Analog 2L | SLYDFFVWL | Substitution at position 2 (V→L) | 1.35 | 65 |
| Analog 2M | SMYDFFVWL | Substitution at position 2 (V→M) | 1.12 | 81 |
| Analog 9V | SVYDFFVWV | Substitution at position 9 (L→V) | 1.68 | 52 |
Note: The stability of the peptide-MHC-I (pMHC) complex was assessed by measuring the percentage of complexes remaining on the cell surface after 8 hours.[2]
Experimental Protocols
The determination of MHC-I binding affinity is crucial for the evaluation of candidate peptide epitopes. The following are detailed protocols for two common assays used to obtain the data presented above.
T2 Cell-Based MHC Class I Stabilization Assay
This assay leverages the TAP-deficient T2 cell line, which expresses empty and unstable MHC-I molecules on its surface. The binding of an exogenous peptide stabilizes these molecules, and the degree of stabilization, proportional to the peptide's binding affinity, is measured by flow cytometry.[3][4]
Materials:
-
T2 cells (TAP-deficient, HLA-A*0201 positive)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
Peptides of interest (wild-type and variants of mTRP-2 (180-188))
-
Positive control peptide (e.g., a known high-affinity HLA-A*0201 binder)
-
Negative control peptide (e.g., a peptide with no affinity for HLA-A*0201)
-
Phosphate Buffered Saline (PBS)
-
FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture T2 cells in complete RPMI 1640 medium.
-
Peptide Incubation:
-
Seed T2 cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Add varying concentrations of the test peptides (typically from 0.1 to 100 µM) to the wells. Include positive and negative control peptides in separate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours. This allows for the peptides to bind to and stabilize the HLA-A2 molecules.
-
-
Staining:
-
After incubation, wash the cells twice with cold PBS to remove unbound peptides.
-
Resuspend the cells in PBS containing the FITC-conjugated anti-HLA-A2 antibody.
-
Incubate the cells on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells again to remove excess antibody.
-
Resuspend the cells in PBS for analysis on a flow cytometer.
-
Acquire data and analyze the Mean Fluorescence Intensity (MFI) of the FITC signal. An increase in MFI compared to the negative control indicates peptide binding and stabilization of the MHC-I molecule.
-
Fluorescence Polarization-Based Competition Assay
This in vitro assay measures the binding of a test peptide to purified, soluble MHC-I molecules by its ability to compete with a fluorescently labeled probe peptide of known high affinity.[5][6]
Materials:
-
Purified, soluble HLA-A*0201 molecules
-
Fluorescently labeled high-affinity HLA-A*0201 binding peptide (probe peptide)
-
Unlabeled test peptides (wild-type and variants of mTRP-2 (180-188))
-
Assay buffer (e.g., PBS with a non-ionic detergent)
-
96-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
In a 96-well black plate, add a fixed concentration of the purified HLA-A*0201 molecules.
-
Add a fixed concentration of the fluorescently labeled probe peptide to each well.
-
Add serial dilutions of the unlabeled competitor test peptides to the wells. Include a control with no competitor peptide (maximum polarization) and a control with only the probe peptide (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 2-4 hours, but may require optimization).
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe peptide.
-
Visualizing the Molecular Interactions
To better understand the processes involved in MHC-I antigen presentation and the experimental workflow for determining binding affinity, the following diagrams are provided.
Caption: MHC Class I Antigen Presentation Pathway.
Caption: T2 Cell Stabilization Assay Workflow.
References
- 1. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
- 5. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.escholarship.umassmed.edu]
Adjuvant Strategies for mTRP-2 (180-188) Peptide-Based Melanoma Vaccines: A Comparative Analysis
A detailed examination of preclinical data on adjuvants aimed at enhancing the immunogenicity of the murine tyrosinase-related protein 2 (180-188) peptide, a key target in melanoma immunotherapy.
In the pursuit of effective therapeutic vaccines for melanoma, the selection of an appropriate adjuvant is critical to amplify the immune response against tumor-associated antigens such as the murine tyrosinase-related protein 2 (mTRP-2). The mTRP-2 (180-188) peptide, with the amino acid sequence SVYDFFVWL, is a well-defined H-2Kb restricted epitope recognized by cytotoxic T lymphocytes (CTLs) and serves as a focal point for vaccine development.[1][2] This guide provides a head-to-head comparison of different adjuvants that have been evaluated in preclinical studies with the mTRP-2 (180-188) peptide, presenting key experimental data, detailed protocols, and mechanistic insights to inform researchers and drug development professionals.
Quantitative Performance of mTRP-2 (180-188) Adjuvants
The efficacy of various adjuvants when paired with the mTRP-2 (180-188) peptide has been assessed through metrics such as the induction of antigen-specific T-cell responses and the inhibition of tumor growth. The following tables summarize the quantitative data from key preclinical studies.
| Adjuvant/Platform | Key Findings | Animal Model | Key Metric | Result |
| (R)-DOTAP | Showed statistically significant tumor growth delay compared to untreated tumors.[1] | C57BL/6 mice with B16F10 melanoma | Tumor Volume | Significantly reduced |
| Increased T cell IFN-γ secretion after restimulation with mTRP-2.[1] | C57BL/6 mice | IFN-γ Secretion | Increased | |
| CpG ODN in VacciMax (VM) | Produced the largest number of cytotoxic T cells.[3] | C57BL/6 mice | IFN-γ producing splenocytes (SFC) | Highest SFC count |
| VacciMax (VM) alone | Omission of CpG from the vaccine produced approximately one-half as many SFCs.[3] | C57BL/6 mice | IFN-γ producing splenocytes (SFC) | ~50% of CpG+VM |
| Plasmid DNA (mTRP-2) + aTGF-β5 | Induced vigorous CTL activity against B16F10 cells and mTRP-2180-188-pulsed EL-4 cells.[2] | C57BL/6 mice | CTL Activity (% Lysis) | Significant specific lysis |
| Incomplete Freund's Adjuvant (IFA) | Failed to induce detectable protective immunity in vivo.[4] | C57BL/6 mice with B16F10 melanoma | Protective Immunity | Not observed |
Detailed Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the comparative data.
(R)-DOTAP Study
-
Vaccine Formulation : (R)-DOTAP/mTRP-2 peptide complexes were formed. A dose of 75nmol of mTRP-2 was found to be optimal.[1]
-
Animal Model and Tumor Challenge : C57BL/6 mice were used. An aggressive murine solid tumor melanoma model (B16F10) was established.[1]
-
Immunization Schedule : Details on the specific immunization schedule were not provided in the abstract.
-
Immunological Assays : T-cell IFN-γ secretion was measured after restimulation with the mTRP-2 peptide. In vivo CTL activity was also assessed.[1]
CpG ODN in VacciMax (VM) Study
-
Vaccine Formulation : The mTRP-2 (180-188) peptide was formulated in VacciMax (VM), a liposome-based platform, with or without CpG adjuvant.[3]
-
Animal Model : C57BL/6 mice were used.
-
Immunization Schedule : A single immunization was administered.[3]
-
Immunological Assays : Ex-vivo detection of mTRP-2:180–188-specific IFN-γ producing splenocytes (spot forming cells, SFC) was performed 8 days post-immunization.[3]
Plasmid DNA (mTRP-2) with TGF-β Neutralization Study
-
Vaccine Formulation : A combination of plasmid DNA encoding mTRP-2 and a plasmid encoding Xenopus laevis TGF-β5 (aTGF-β5) to induce neutralizing antibodies against murine TGF-β1 was used.[2]
-
Animal Model : C57BL/6 mice were used.
-
Immunization Schedule : The specific immunization schedule was not detailed in the abstract.
-
Immunological Assays : Splenocytes were harvested 1-2 weeks after the last immunization and restimulated in vitro with the mTRP-2180-188 synthetic peptide. A 6-hour 51Cr release assay was used to measure CTL activity.[2]
Incomplete Freund's Adjuvant (IFA) Study
-
Vaccine Formulation : The synthetic mTRP-2 peptide (VYDFFVWL or SVYDFFVWL) was emulsified in Freund's incomplete adjuvant.[4]
-
Animal Model : A fully autologous mouse tumor model using wild-type B16F10 melanoma in C57BL/6 mice was employed.[4]
-
Immunization Schedule : Not specified in the provided text.
-
Outcome Measure : The primary outcome was the induction of protective immunity against a B16 melanoma challenge.[4]
Adjuvant Mechanisms and Signaling Pathways
The choice of adjuvant influences the nature of the ensuing immune response. Different adjuvants trigger distinct signaling pathways to activate the innate immune system, which in turn shapes the adaptive T-cell response.
CpG ODN: TLR9 Agonist
CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic bacterial DNA. They are recognized by Toll-like receptor 9 (TLR9) within the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[5][6] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory and Th1-type cytokines, such as IFN-α and IL-12.[5][7] This cytokine milieu is crucial for the differentiation of naive CD8+ T cells into cytotoxic T lymphocytes.
References
- 1. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CpG oligonucleotides as immunotherapeutic adjuvants: Innovative applications and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MF59 formulated with CpG ODN as a potent adjuvant of recombinant HSP65-MUC1 for inducing anti-MUC1+ tumor immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating mTRP-2 (180-188) as a Target for CAR-T Cell Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Chimeric Antigen Receptor (CAR)-T cell therapies for solid tumors like melanoma presents unique challenges, primarily centered around the identification of suitable tumor-associated antigens (TAAs). An ideal TAA is highly expressed on tumor cells with minimal to no expression on healthy tissues to avoid off-tumor toxicities. This guide provides a comparative analysis of murine Tyrosinase-Related Protein 2 (mTRP-2), specifically the 180-188 epitope, as a potential target for CAR-T cell therapy in melanoma.
While direct preclinical data on CAR-T cells targeting the mTRP-2 (180-188) epitope is limited, extensive research on T-cell receptor (TCR)-engineered T cells and vaccine-induced T-cell responses targeting this epitope provides valuable insights into its potential. This guide will leverage this existing data as a proxy for CAR-T validation and compare it with alternative melanoma CAR-T cell targets, namely TYRP1 and IL13Rα2.
Comparative Analysis of Melanoma CAR-T Cell Targets
The following table summarizes the available preclinical data for mTRP-2 (180-188)-targeted T-cell therapies and CAR-T cell therapies targeting TYRP1 and IL13Rα2. It is crucial to note that the data for mTRP-2 is derived from studies using TCR-transduced T cells or vaccine-induced T cells, not CAR-T cells.
| Target Antigen | Therapeutic Modality | In Vitro Cytotoxicity | In Vivo Anti-Tumor Efficacy | Cytokine Release | Reference |
| mTRP-2 (180-188) | TCR-transduced T cells | Potent, antigen-specific cytotoxicity against mTRP-2 peptide-pulsed target cells.[1] | Reduced B16 melanoma pulmonary tumor burden. No significant effect on subcutaneous tumors.[1] | Not explicitly quantified in the provided search results. | [1] |
| mTRP-2 (180-188) | Vaccine-induced CTLs | Strong cytotoxic activity against B16 melanoma cells and mTRP-2 peptide-pulsed cells.[2] | Prevention of lung metastases in a prophylactic B16 melanoma model.[2] | Significant IFN-γ release by splenocytes upon stimulation with mTRP-2 peptide.[2][3] | [2][3] |
| TYRP1 | CAR-T cells | Antigen-specific activation and cytotoxic activity against human melanoma cell lines.[4][5][6] | Significant control of tumor progression in murine and patient-derived xenograft models of cutaneous, acral, and uveal melanoma.[5][6][7] | Increased IFN-γ production upon co-culture with TYRP1-expressing tumor cells. | [5][6][7] |
| IL13Rα2 | CAR-T cells | Efficient lysis of IL13Rα2-expressing glioblastoma and melanoma cell lines.[8][9][10] | Prolonged survival in mouse models of melanoma and glioblastoma.[8][10][11] | Significant IFN-γ production upon co-culture with IL13Rα2-positive tumor cells.[9][11] | [8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the validation of CAR-T cell therapies.
CAR-T Cell Production (General Workflow)
A generalized workflow for the production of murine CAR-T cells involves the isolation of T cells from a donor, activation, retroviral transduction with the CAR construct, expansion, and selection of the engineered T cells.[12]
CAR-T Cell Production Workflow
In Vitro Cytotoxicity Assay
This assay evaluates the ability of CAR-T cells to kill target tumor cells. A common method is the chromium-51 (B80572) (⁵¹Cr) release assay, where target cells are labeled with ⁵¹Cr. Upon cell lysis by CAR-T cells, ⁵¹Cr is released and can be quantified.
-
Target Cell Labeling: Target tumor cells (e.g., B16 melanoma) are incubated with ⁵¹Cr.
-
Co-culture: Labeled target cells are co-cultured with CAR-T cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4-6 hours).
-
Quantification: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation: Specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100%.[2]
Cytokine Release Assay (ELISA)
This assay measures the production of cytokines, such as Interferon-gamma (IFN-γ), by CAR-T cells upon antigen recognition, indicating their activation.
-
Co-culture: CAR-T cells are co-cultured with target tumor cells.
-
Supernatant Collection: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the supernatant using antibodies specific for the cytokine of interest (e.g., IFN-γ).
-
Quantification: The concentration of the cytokine is determined by measuring the absorbance and comparing it to a standard curve.
In Vivo Melanoma Mouse Model
Animal models are essential for evaluating the in vivo efficacy and potential toxicities of CAR-T cell therapies.
-
Tumor Engraftment: Immunodeficient mice (e.g., NSG mice) are subcutaneously or intravenously injected with melanoma cells (e.g., B16).
-
CAR-T Cell Administration: Once tumors are established, mice are treated with an intravenous injection of CAR-T cells or control T cells.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also tracked.
-
Endpoint Analysis: At the end of the study, tumors and other organs can be harvested for histological and immunological analysis.[12]
Signaling Pathways
Upon engagement with its target antigen on a tumor cell, a CAR-T cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions.
CAR-T Cell Signaling Pathway
Conclusion
The validation of mTRP-2 (180-188) as a target for CAR-T cell therapy is an ongoing area of research. While direct evidence from CAR-T cell studies is not yet available, the promising results from TCR-T cell and vaccine studies targeting this epitope suggest its potential as a viable melanoma antigen. The demonstrated immunogenicity and role in T-cell-mediated tumor rejection make it a compelling candidate for further investigation in a CAR-T cell context.
Compared to more clinically advanced targets like TYRP1 and IL13Rα2, mTRP-2 (180-188) is at an earlier stage of validation for CAR-T cell therapy. However, its specificity for melanocytes and melanoma cells could offer a favorable safety profile. Future preclinical studies employing CAR-T cells specifically designed to target the mTRP-2 (180-188) epitope are necessary to fully elucidate its therapeutic potential and directly compare its efficacy and safety with other leading melanoma CAR-T cell targets. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. TYRP1 directed CAR T cells control tumor progression in preclinical melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAR-T cell therapy targeting surface expression of TYRP1 to treat cutaneous and rare melanoma subtypes [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. TYRP1 CAR T-cell therapy shows activity in models of melanoma | BioWorld [bioworld.com]
- 8. Investigating CAR-T Cell Therapy for Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 9. Chimeric Antigen Receptor T Cells With Modified Interleukin-13 Preferentially Recognize IL13Rα2 and Suppress Malignant Glioma: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-13Rα2 humanized scFv-based CAR-T cells exhibit therapeutic activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of IL13Rα2-Targeted Chimeric Antigen Receptor T Cells for Improved Anti-tumor Efficacy against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Murine Chimeric Antigen Receptor T Cells for Adoptive T Cell Therapy for Melanoma | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Human vs. Murine TRP-2 Epitopes for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of known T-cell epitopes from human and murine Tyrosinase-Related Protein 2 (TRP-2), a key antigen in melanoma immunotherapy research. Understanding the similarities and differences between these epitopes is crucial for the preclinical evaluation of TRP-2-targeted cancer vaccines and immunotherapies in mouse models and their subsequent translation to human clinical trials.
Protein Sequence Homology
Human and murine TRP-2 proteins share a significant degree of homology, with approximately 83-84% sequence identity.[1][2] This high degree of conservation, particularly in immunogenic regions, allows for the use of mouse models to study immune responses to TRP-2, with a reasonable expectation of translatability to human immunity.
Comparative Analysis of Known T-Cell Epitopes
The following tables summarize the currently identified human and murine TRP-2 epitopes, their sequences, and their respective Major Histocompatibility Complex (MHC) restrictions.
CD8+ T-Cell Epitopes
| Species | Epitope Name | Sequence | MHC Restriction |
| Human | TRP-2 (180-188) | SVYDFFVWL | HLA-A0201[3] |
| Human | TRP-2 (288-296) | SLDDYNHLV | HLA-A0201 |
| Human | TRP-2 (197-205) | LLPGGRPYR | HLA-A31 |
| Murine | TRP-2 (180-188) | SVYDFFVWL | H-2Kb |
Note: The TRP-2 (180-188) epitope is identical in both humans and mice and is recognized in the context of their respective MHC class I molecules, making it a valuable tool for cross-species immunological studies.[3]
CD4+ T-Cell Epitopes
| Species | Epitope Name | Sequence | MHC Restriction |
| Human | TRP-2 (60-74) | TPEYVIRLMAKALEG | HLA-DRB10301 |
| Human | TRP-2 (149-163) | DCLSLQKFDNPPFFQ | HLA-DRB10301 |
| Murine | TRP-2 (241-250) | ALPYWNFATG | I-Ab (predicted) |
Note: The identification of murine TRP-2 CD4+ T-cell epitopes is an ongoing area of research. The epitope listed is predicted to bind to the murine MHC class II molecule I-Ab.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of TRP-2 epitopes are provided below.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure T-cell responses to specific epitopes.
Materials:
-
PVDF-bottom 96-well plates
-
Coating antibody (e.g., anti-human or anti-mouse IFN-γ)
-
Blocking solution (e.g., RPMI 1640 with 10% FBS)
-
Effector cells (e.g., PBMCs, splenocytes)
-
Stimulating antigen (TRP-2 peptides)
-
Biotinylated detection antibody (e.g., anti-human or anti-mouse IFN-γ)
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plates to remove unbound antibody.
-
Blocking: Block the membrane with blocking solution for at least 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Add effector cells to the wells in the presence of the TRP-2 peptide antigen or a control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours.
-
Cell Removal: Discard the cells and wash the plate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
-
Stopping the Reaction: Stop the color development by washing the plate with distilled water.
-
Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.
Chromium-51 (B80572) Release Assay
The chromium-51 (⁵¹Cr) release assay is a classic method to measure cell-mediated cytotoxicity. It quantifies the lysis of target cells by cytotoxic T lymphocytes (CTLs).
Materials:
-
Target cells (e.g., peptide-pulsed T2 cells or melanoma cell lines)
-
Effector cells (CTLs)
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Lysis buffer (e.g., Triton X-100)
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times to remove excess ⁵¹Cr.
-
Plating: Plate the labeled target cells in a 96-well plate.
-
Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios.
-
Controls:
-
Spontaneous release: Target cells with media alone.
-
Maximum release: Target cells with lysis buffer.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the critical pathways and experimental workflows involved in the study of TRP-2 epitopes.
Caption: MHC Class I Antigen Presentation Pathway for TRP-2.
Caption: T-Cell Receptor (TCR) Signaling Cascade.
Caption: Experimental Workflow for IFN-γ ELISpot Assay.
Conclusion
The significant homology between human and murine TRP-2, particularly the existence of a shared, immunodominant CD8+ T-cell epitope, underscores the value of murine models in the development of TRP-2-targeted immunotherapies. This guide provides a foundational comparison of the known T-cell epitopes and the experimental methodologies used to assess their immunogenicity. Further research into the identification and characterization of a broader range of murine TRP-2 epitopes, especially CD4+ T-cell epitopes, will be instrumental in refining preclinical models and accelerating the translation of promising immunotherapeutic strategies to the clinic.
References
- 1. Identification of mouse CD4+ T cell epitopes in SARS-CoV-2 BA.1 spike and nucleocapsid for use in peptide:MHCII tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Human Tumor Antigens for CD4+ T Cell Epitopes by Combination of HLA-Transgenic Mice, Recombinant Adenovirus and Antigen Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of mTRP-2 (180-188): A Procedural Guide
Pre-Disposal Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While mTRP-2 (180-188) is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, it is prudent to handle it with caution. Key principles to observe include:
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[1]
-
Institutional Guidelines: Always prioritize and adhere to your institution's specific protocols for chemical waste disposal.[1][2]
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this peptide may not be readily available, reviewing the SDS for similar research-grade chemicals can provide valuable handling and disposal information.[1][2] A material safety data sheet for mTRP-2 (180-188) can be requested from suppliers.[3]
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of mTRP-2 (180-188) typically used in a research laboratory setting.
1. Inactivation/Neutralization (Recommended for Liquid Waste):
While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[1]
-
Chemical Degradation: A common method for peptide inactivation is hydrolysis, which can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.[1]
-
Add a sufficient volume of 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (B78521) (NaOH) to the liquid waste containing the peptide.
-
Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
-
-
Neutralization: After the inactivation period, neutralize the acidic or basic solution.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or NaOH) until the pH is between 6.0 and 8.0.[1]
-
For basic solutions, slowly add an acid (e.g., HCl) until the pH is within the neutral range.
-
Perform neutralization in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2. Waste Segregation and Collection:
Proper segregation of waste streams is critical for compliant disposal.[2]
-
Aqueous Waste: After neutralization, the resulting aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations and institutional guidelines.[4]
-
Solid Waste: Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid waste container.[1] This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name of the peptide and the date.
3. Storage Pending Disposal:
Store the labeled waste containers in a designated and secure secondary containment area away from incompatible materials.[1]
4. Final Disposal:
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2] Provide all necessary documentation regarding the contents of the waste containers.
Quantitative Data for Disposal
Since specific quantitative data for the disposal of mTRP-2 (180-188) is not available, the following table summarizes general recommendations for handling and disposal based on common laboratory practices for non-hazardous peptides.[1]
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for disposal into institutional waste streams.[1] |
| Storage of Waste | Room temperature in a secure, designated area | Standard practice for non-hazardous chemical waste pending disposal.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of mTRP-2 (180-188).
References
Essential Safety and Operational Guide for Handling mTRP-2 (180-188)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with mTRP-2 (180-188), a murine tyrosinase-related protein 2 (TRP-2)-derived peptide. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the product. mTRP-2 (180-188) is utilized in tumor immunology research and, like all synthetic peptides, requires careful handling in a laboratory setting.[1][2][3][4][5]
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive risk assessment should be conducted for all specific laboratory tasks involving this peptide to determine if additional PPE is required.[6]
| Equipment | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is recommended when a splash hazard exists.[6] | Protects against dust particles and splashes. |
| Hand Protection | Disposable nitrile gloves. Double gloving is recommended for enhanced protection. | Prevents skin contact. Gloves should be changed immediately if contaminated.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[6][7] |
| Respiratory Protection | NIOSH-approved respirator or dust mask. | Recommended when weighing or handling the lyophilized powder to prevent inhalation.[6][7] |
| General Attire | Long pants and closed-toe shoes. | Standard minimum attire for any laboratory work involving hazardous materials.[6] |
| Engineering Controls | Chemical Fume Hood | Recommended for all manipulations of the lyophilized powder and for preparing stock solutions to minimize inhalation exposure. |
Operational Plan: Handling and Storage
Storage of Lyophilized Peptide:
-
Long-term: Store at -20°C or colder, in a dark, dry place.[3][8][9][10] Some sources recommend -80°C for optimal long-term stability.[10]
-
Integrity: Peptides are often shipped as a lyophilized powder at ambient temperature and remain stable for days to weeks. However, exposure to moisture significantly decreases long-term stability.[8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8] For peptides containing oxidation-sensitive residues, purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage is a best practice.[11]
Reconstitution and Handling:
-
Preparation: Work in a designated clean area.[12] Before handling, ensure all required PPE is correctly worn.[7]
-
Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to minimize moisture uptake.[8]
-
Weighing: If weighing the lyophilized powder, perform this task in a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust particles.[6]
-
Solubilization: There is no universal solvent for all peptides.[8] For mTRP-2 (180-188), solubility in dimethyl sulfoxide (B87167) (DMSO) has been noted.[3] It is advisable to first test the solubility of a small portion of the peptide. Prepare stock solutions at a concentration higher than required for the experiment. Sonication can aid in dissolving the peptide.
-
Storage of Solutions: It is generally not recommended to store peptides in solution for extended periods.[6][10] If necessary, create single-use aliquots of the stock solution and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][6][11][12] Stock solutions may be stable for up to one month at -20°C or up to six months at -80°C.[2]
-
Cross-Contamination: Always use sterile, fresh equipment (e.g., pipette tips, vials) for each peptide to maintain research integrity and safety.[12]
-
Clean-up: After handling is complete, disinfect the work area.[11]
Disposal Plan
All materials contaminated with mTRP-2 (180-188) must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[12][13] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[12][13]
Liquid Waste:
-
Collection: Collect all solutions containing the peptide, including unused stock solutions and the initial rinses of any labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[13][14]
-
Inactivation (Optional but Recommended): The peptide's activity can be neutralized by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH and allowing it to react for at least 30-60 minutes in a chemical fume hood.[14] Following inactivation, neutralize the pH of the solution if strong acids or bases were used.[14]
-
Disposal: Never pour peptide solutions down the sink.[11] The sealed waste container should be stored in a designated satellite accumulation area until collection by EHS personnel.[14]
Solid Waste:
-
Collection: All solid materials that have come into contact with the peptide, such as gloves, pipette tips, absorbent materials from spills, and empty vials, must be disposed of as hazardous solid waste.[11][12][14]
-
Containment: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[14]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents.[13][14]
Workflow for Safe Handling and Disposal of mTRP-2 (180-188)
Caption: Safe handling and disposal workflow for mTRP-2 (180-188).
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. TRP-2 (180-188) - AnaSpec [bioscience.co.uk]
- 5. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. puretidestherapy.com [puretidestherapy.com]
- 12. peptide24.store [peptide24.store]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
